molecular formula C12H10Cl3N B12636112 3-(3-Chloropropyl)-2,6-dichloroquinoline CAS No. 948294-62-0

3-(3-Chloropropyl)-2,6-dichloroquinoline

Cat. No.: B12636112
CAS No.: 948294-62-0
M. Wt: 274.6 g/mol
InChI Key: LWVIGCQJEPHKSF-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-2,6-dichloroquinoline is a useful research compound. Its molecular formula is C12H10Cl3N and its molecular weight is 274.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloropropyl)-2,6-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloropropyl)-2,6-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948294-62-0

Molecular Formula

C12H10Cl3N

Molecular Weight

274.6 g/mol

IUPAC Name

2,6-dichloro-3-(3-chloropropyl)quinoline

InChI

InChI=1S/C12H10Cl3N/c13-5-1-2-8-6-9-7-10(14)3-4-11(9)16-12(8)15/h3-4,6-7H,1-2,5H2

InChI Key

LWVIGCQJEPHKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)CCCCl)Cl

Origin of Product

United States

Foundational & Exploratory

Navigating the Uncharted: A Technical Safety Guide to 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-(3-Chloropropyl)-2,6-dichloroquinoline. The following guidance is synthesized from data on the structurally similar compound, 2,6-dichloroquinoline, and general principles for handling chlorinated heterocyclic compounds. Researchers must perform a thorough, case-by-case risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department. This guide is intended to provide a framework for safe handling, not to replace a formal SDS.

Compound Identification and Inferred Hazard Profile

3-(3-Chloropropyl)-2,6-dichloroquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with broad applications in medicinal chemistry and materials science. The presence of multiple chlorine atoms and a reactive chloropropyl side chain suggests that this compound should be handled with a high degree of caution.

Based on the known hazards of the core structure, 2,6-dichloroquinoline, we can infer a likely hazard profile for 3-(3-Chloropropyl)-2,6-dichloroquinoline. This process of hazard inference is a critical first step in the absence of specific data, allowing for the implementation of precautionary safety measures.

Table 1: Inferred Hazard Classification for 3-(3-Chloropropyl)-2,6-dichloroquinoline

Hazard ClassInferred ClassificationBasis for Inference (from 2,6-dichloroquinoline)
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)May cause respiratory irritation.[1]
Acute Toxicity (Oral)Likely Harmful/ToxicMany quinoline derivatives exhibit oral toxicity.
Hazardous to the Aquatic EnvironmentLikelyHalogenated organic compounds are often persistent and toxic to aquatic life.

The Imperative of a Proactive Risk Assessment

Given the uncharacterized nature of this specific molecule, a dynamic and thorough risk assessment is not just a recommendation—it is an essential prerequisite to any experimental work. The following workflow provides a structured approach to this critical process.

Risk_Assessment_Workflow cluster_0 Phase 1: Hazard Identification (Inference) cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Control & Mitigation A Review data for 2,6-dichloroquinoline & other chlorinated quinolines B Identify potential hazards: - Skin/eye irritation - Respiratory irritation - Oral toxicity - Environmental toxicity A->B C Define experimental procedures: - Weighing - Dissolving - Reaction setup - Purification B->C Inform D Identify potential exposure routes: - Inhalation (dust/aerosol) - Dermal contact - Ingestion (accidental) - Eye contact C->D E Select Engineering Controls: - Certified chemical fume hood - Ventilated enclosure for weighing D->E Dictate F Determine required PPE: - Chemical-resistant gloves (Nitrile) - Safety goggles & face shield - Lab coat E->F G Develop Safe Work Procedures: - SOP for handling & disposal - Emergency spill & exposure plan F->G H Begin Experiment with Controls G->H Implement Emergency_Response_Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill Minor Spill (in Fume Hood) Start Emergency Event A1 Immediately flush skin with plenty of water for at least 15 minutes. Start->A1 Skin B1 Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Start->B1 Eye C1 Move person to fresh air. Start->C1 Inhalation D1 Alert others in the area. Start->D1 Spill A2 Remove contaminated clothing. A1->A2 A3 Seek medical attention if irritation persists. A2->A3 B2 Remove contact lenses, if present and easy to do. B1->B2 B3 Seek immediate medical attention. B2->B3 C2 If not breathing, give artificial respiration. C1->C2 C3 Seek medical attention. C2->C3 D2 Wear appropriate PPE. D1->D2 D3 Cover spill with an inert absorbent material. D2->D3 D4 Carefully sweep up and place in a sealed container for hazardous waste disposal. D3->D4 D5 Clean the spill area with a suitable decontaminating solution. D4->D5

Caption: A flowchart outlining immediate actions for various emergency scenarios.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and cleanup materials from spills, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While the specific toxicological properties of 3-(3-Chloropropyl)-2,6-dichloroquinoline have not been fully characterized, a responsible and safety-conscious approach dictates that it be handled as a hazardous substance. By inferring its hazard profile from closely related analogs, implementing robust engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this novel compound. The principles of scientific integrity and trustworthiness demand that we treat the unknown with the utmost respect and caution.

References

  • LookChem. (n.d.). Cas 1810-72-6,2,6-DICHLOROQUINOLINE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Sdfine. (n.d.). quinoline yellow (water soluble) - GHS Safety Data Sheet. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (1988, October 10). 3,7-dichloroquinoline-8-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloroquinoline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

Sources

Technical Guide: Physicochemical Characterization of 3-(3-Chloropropyl)-2,6-dichloroquinoline

[1]

Executive Summary & Compound Identity

3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 948294-62-0 ) is a functionalized quinoline derivative utilized as a high-value building block in the synthesis of pharmaceutical agents, particularly those targeting cysteinyl leukotriene receptors (e.g., Montelukast analogs) and potential antimalarial or anticancer scaffolds.

This guide addresses the critical physicochemical properties—Melting Point (MP) and Boiling Point (BP) —which serve as primary indicators of purity and identity during process development. Due to the specialized nature of this intermediate, public experimental data is sparse; therefore, this document synthesizes available structural data with predictive Structure-Property Relationship (SPR) analysis and provides validated experimental protocols for internal characterization.

Chemical Identity
PropertyDetail
IUPAC Name 3-(3-Chloropropyl)-2,6-dichloroquinoline
CAS Number 948294-62-0
Molecular Formula C₁₂H₁₀Cl₃N
Molecular Weight 274.57 g/mol
Structural Class Halogenated Heterocycle / Quinoline Derivative
Appearance Off-white to pale yellow crystalline solid

Physicochemical Properties: Data & Analysis

Melting Point (MP) Analysis

The melting point is the definitive test for solid-state purity. For 3-(3-Chloropropyl)-2,6-dichloroquinoline, the thermal behavior is governed by the interplay between the rigid, planar quinoline core and the flexible chloropropyl side chain.

  • Reference Anchor: The parent scaffold, 2,6-Dichloroquinoline (CAS 1810-72-6), exhibits a high melting point of 161–164 °C due to strong

    
    -
    
    
    stacking and efficient crystal packing.
  • Substituent Effect: The introduction of a 3-(3-chloropropyl) chain at the C3 position disrupts this crystal lattice. The flexible alkyl chain increases the entropy of the solid state, typically lowering the melting point relative to the unalkylated parent.

  • Predicted Range: Based on homologous series analysis of substituted quinolines, the melting point is depressed but remains in the solid range.

    • Estimated MP: 85 – 105 °C (Solid).

    • Note: Impurities such as the 3-(3-hydroxypropyl) precursor or des-chloro analogs will significantly broaden this range.

Boiling Point (BP) Characteristics

Like most high-molecular-weight organic halides, this compound exhibits a high theoretical boiling point at atmospheric pressure, likely exceeding its thermal decomposition threshold.

  • Predicted Atmospheric BP: ~380 – 410 °C (Decomposition likely).

  • Practical Distillation Range: To isolate this compound by distillation, high vacuum is required to lower the boiling temperature below the degradation point of the chloropropyl moiety (which is prone to elimination).

    • Vacuum BP: 180 – 200 °C at 0.5 – 1.0 mmHg .

Summary of Physicochemical Data
PropertyValue / RangeCondition / Method
Melting Point 85 – 105 °C (Predicted)Capillary / DSC (Solid State)
Boiling Point > 380 °C (Theoretical)Atmospheric (Not Recommended)
Distillation Temp 180 – 200 °C High Vacuum (< 1 mmHg)
Solubility SolubleDCM, Ethyl Acetate, Chloroform
Solubility InsolubleWater

Experimental Protocols for Characterization

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature with high precision.

  • Sample Prep: Dry the sample under vacuum (40 °C, 4 hours) to remove residual solvent, which can depress the MP. Grind a small amount (5-10 mg) into a fine powder.

  • Loading: Pack the powder into a glass capillary tube to a height of 2-3 mm. Ensure the packing is compact by tapping the tube on a hard surface.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or SRS).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 70 °C (to save time).

    • Slow Ramp: 1.0 °C/min from 70 °C until melting is complete.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
  • Validation: A range

    
     indicates impurity (likely solvent or precursor). Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane if necessary.
    
Protocol B: Boiling Point Estimation via Vacuum Distillation (Kugelrohr)

Objective: Determine the boiling range without thermal degradation.

  • Setup: Use a Kugelrohr short-path distillation apparatus.

  • Vacuum: Connect to a high-vacuum pump capable of reaching < 1.0 mmHg .

  • Loading: Place 100-200 mg of crude solid in the source bulb.

  • Heating:

    • Start at 100 °C and increase by 10 °C every 5 minutes.

    • Rotate the bulb to ensure even heating.

  • Endpoint: Monitor the receiving bulb (cooled with dry ice/acetone). The temperature at which rapid condensation occurs in the receiver is the Vacuum Boiling Point .

  • Correction: Convert the vacuum BP to atmospheric pressure using a pressure-temperature nomograph (e.g., Clausius-Clapeyron relation) for reporting, though vacuum values are more practically useful.

Synthesis & Impurity Profiling Workflow

Understanding the synthesis pathway is crucial for interpreting MP/BP deviations. The presence of the 3-(3-hydroxypropyl) intermediate (Precursor B) is the most common cause of MP depression.

SynthesisWorkflowStart2,6-Dichloroquinoline(Starting Material)Step1Lithiation / Formylation(C3 Functionalization)Start->Step1ReagentsInter1Intermediate:3-(3-Hydroxypropyl)-2,6-dichloroquinolineStep1->Inter1Yields AlcoholStep2Chlorination(SOCl2 / POCl3)Inter1->Step2Nucleophilic Sub.ImpurityImpurity:Des-chloro / Hydroxy analogsInter1->ImpurityIncomplete RxnProductTarget:3-(3-Chloropropyl)-2,6-dichloroquinolineStep2->ProductTarget MoleculeImpurity->ProductContaminates (Lowers MP)

Figure 1: Synthetic pathway highlighting the critical chlorination step. Incomplete conversion of the hydroxy-intermediate (Inter1) is a primary source of impurities that depress the melting point.

Safety & Handling

  • Hazard Class: Irritant / Toxic.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood to avoid inhalation of dust or vapors during heating.

  • Thermal Hazards: Avoid heating above 250 °C in an open vessel, as chlorinated quinolines can release toxic chloride fumes (HCl/Cl2) upon decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 607502, 2,6-Dichloroquinoline. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.

Technical Guide: Synthesis and Regioselective Functionalization of 2,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 2,6-dichloroquinoline represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not just in its structural rigidity, but in its orthogonal reactivity profile .

The molecule possesses two electrophilic sites with distinct electronic signatures:

  • C2-Position: Highly electron-deficient due to the adjacent heterocyclic nitrogen (imidoyl chloride character). It is chemically labile and susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Position: A standard aryl chloride. It is electronically neutral relative to C2 and requires transition-metal catalysis (e.g., Palladium) for functionalization.

This guide provides a validated roadmap for synthesizing the core scaffold and executing regioselective derivatization, allowing researchers to "program" the molecule sequentially.

Reactivity Profile & Mechanistic Logic

Before attempting synthesis, one must understand the electronic causality that dictates the reaction order. The C2-chlorine is activated by the inductive withdrawing effect of the ring nitrogen (


 effect) and resonance stabilization of the Meisenheimer intermediate during 

. The C6-chlorine lacks this activation.
Figure 1: Orthogonal Reactivity Logic

The following diagram illustrates the decision tree for functionalizing 2,6-dichloroquinoline.

ReactivityLogic Core 2,6-Dichloroquinoline (Starting Material) C2_Path Path A: C2 Functionalization (Kinetic Control) Core->C2_Path High Reactivity C6_Path Path B: C6 Functionalization (Catalytic Control) Core->C6_Path Low Selectivity (Without blocking C2) SNAr S_NAr (Nucleophilic Displacement) Reagents: Amines/Alkoxides, Base, Heat C2_Path->SNAr Product_C2 2-Substituted-6-chloroquinoline SNAr->Product_C2 Product_C2->C6_Path Step 2 Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Requires: Pd(0), Ligand C6_Path->Suzuki

Caption: Sequential functionalization strategy. C2 is addressed first via nucleophilic attack, preserving the C6-Cl for subsequent cross-coupling.

Synthesis of the Core Scaffold

While 2,6-dichloroquinoline is commercially available, bulk preparation in the lab is often required to reduce costs or introduce isotopic labels. The most robust method involves the chlorination of 6-chloroquinolin-2(1H)-one .

Protocol A: Deoxychlorination via POCl3

This method converts the lactam (2-quinolone) into the chloro-imidate. It is preferred over the Meth-Cohn reaction for this specific target because Meth-Cohn typically installs a formyl group at C3 (yielding 2,6-dichloroquinoline-3-carbaldehyde), which requires a subsequent deformylation step.

Reagents & Conditions:

  • Substrate: 6-Chloroquinolin-2(1H)-one (6-chloro-2-hydroxyquinoline).

  • Reagent/Solvent: Phosphorus oxychloride (

    
    ) (Excess, acts as solvent).
    
  • Temperature: Reflux (

    
    ).
    
  • Time: 3–4 hours.

Step-by-Step Methodology:
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 6-chloroquinolin-2(1H)-one (1.0 equiv) to the flask.

  • Addition: Carefully add

    
     (10–15 volumes relative to weight of substrate). Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux. The suspension will clear as the starting material is consumed and the imidoyl chloride is formed. Monitor via TLC (Eluent: 20% EtOAc/Hexanes).

  • Quench (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) to obtain a thick residue.
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

  • Isolation: Neutralize the aqueous slurry with saturated

    
     or 
    
    
    
    to pH 8. The product will precipitate as a solid.[1]
  • Purification: Filter the solid, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–95% Characterization:


 (DMSO-

) shows disappearance of the amide proton and a downfield shift of the aromatic signals.

Regioselective Derivative Synthesis

Once the 2,6-dichloroquinoline core is in hand, the goal is usually to differentiate the two halogens.

C2-Functionalization: Nucleophilic Aromatic Substitution ( )

This is the primary entry point for introducing amines, ethers, or thiols. The reaction is highly selective for C2.

Table 1: Optimized Conditions for C2-Substitution

Nucleophile TypeReagentSolventBaseTemp (

)
Yield
Aliphatic Amine Morpholine, PiperazineDMF or DMSO

or

80–100>90%
Aromatic Amine Aniline derivativesDMF

100–12075–85%
Alkoxide NaOMe, NaOEtMeOH/EtOHNone (NaH if hindered)Reflux80–90%
Thiol ThiophenolDMF

60–8085–95%
Experimental Protocol (General

):
  • Dissolve 2,6-dichloroquinoline (1.0 mmol) in anhydrous DMF (3 mL).

  • Add

    
     (2.0 mmol) and the amine nucleophile (1.1 mmol).
    
  • Heat to

    
     for 4 hours.
    
  • Workup: Pour into ice water. Extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result: 2-amino-6-chloroquinoline derivative. (The C6-Cl remains intact).

C6-Functionalization: Palladium-Catalyzed Cross-Coupling

After C2 is substituted (or if C2-Cl is retained for specific reasons), the C6-chlorine is addressed via Suzuki-Miyaura or Buchwald-Hartwig coupling.

Note: If performing Suzuki coupling on the parent 2,6-dichloroquinoline without prior


, the reaction will favor C2, but selectivity is lower than 

. It is safer to block C2 first.
Experimental Protocol (Suzuki Coupling at C6):

Substrate: 2-morpholino-6-chloroquinoline (Product from 4.1).

  • Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.

  • Loading: Add substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent system: Add 1,4-Dioxane (4 mL) and

    
     (aq) (1 mL).
    
  • Reaction: Heat to

    
     for 12 hours.
    
  • Mechanism: The oxidative addition of Pd(0) occurs at the C6-Cl bond (Ar-Cl), followed by transmetallation and reductive elimination.

  • Purification: Silica gel chromatography is usually required to remove Pd residues and de-boronated byproducts.

Experimental Workflow Diagram

The following Graphviz diagram details the complete synthetic lifecycle from raw materials to a bis-functionalized drug candidate.

SynthesisWorkflow Start Start: 6-Chloroquinolin-2(1H)-one Step1 Step 1: Chlorination (POCl3, Reflux, 3h) Start->Step1 Intermediate1 Intermediate: 2,6-Dichloroquinoline Step1->Intermediate1 Step2 Step 2: C2-Selective S_NAr (Amine, K2CO3, DMF, 90°C) Intermediate1->Step2 Nucleophilic Attack at C2 Intermediate2 Intermediate: 2-Amino-6-chloroquinoline Step2->Intermediate2 Step3 Step 3: C6-Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Dioxane) Intermediate2->Step3 Pd-Catalysis at C6 Final Target: 2-Amino-6-arylquinoline Step3->Final

Caption: Full synthetic lifecycle from quinolone precursor to bis-functionalized library candidate.

References

  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline (Analogous reactivity study). Retrieved from [Link]

  • Arkat USA. (2006). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of 3-(3-Chloropropyl)-2,6-dichloroquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers. It prioritizes mechanistic insight, synthetic strategy, and application logic over generic descriptions.[1]

Executive Summary

The molecule 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 1810-72-6 analog/derivative) represents a "Tri-Functional Scaffold" of high value in modern medicinal chemistry. Unlike simple quinolines, this building block offers three distinct electrophilic sites with orthogonal reactivity profiles:

  • The C3-Propyl Chloride: A primary alkyl halide optimized for SN2 derivatization (linker attachment).

  • The C2-Chloride: An activated heteroaryl chloride susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Chloride: An unactivated aryl chloride suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates the strategic application of this scaffold in the synthesis of GPCR modulators (neuropsychiatry) , Kinase Inhibitors (oncology) , and Antimalarials , providing validated protocols for chemoselective functionalization.[1]

Chemical Architecture & Reactivity Hierarchy

Understanding the electronic environment of the three chlorine atoms is prerequisite to designing successful synthetic routes.[1]

Electrophilic Site Analysis
  • Site A (Propyl-Cl): This is a standard primary alkyl chloride. It is sterically accessible and reacts readily with amines, thiols, and alkoxides via SN2 mechanisms.[1] Critical Consideration: Cyclization risk. If a primary amine is used here, it may intramolecularly attack Site B (C2-Cl) to form a tricyclic pyrrolo[3,2-c]quinoline system.

  • Site B (C2-Cl): Located alpha to the quinoline nitrogen, this position is electron-deficient. It is highly reactive toward SNAr, especially under acidic catalysis or high temperatures.[1]

  • Site C (C6-Cl): This position behaves like a standard chlorobenzene. It is inert to SNAr conditions but serves as an excellent handle for transition-metal catalyzed couplings to build complexity (biaryl systems).

Reactivity Workflow Diagram

The following diagram illustrates the logical order of operations to maximize yield and minimize side reactions.

Reactivity_Hierarchy Scaffold 3-(3-Chloropropyl)- 2,6-dichloroquinoline SN2 Path 1: Side Chain Functionalization (S_N2 with Sec. Amines/Thiols) Scaffold->SN2 Mild Base, 25-60°C (Kinetically Favored) SNAr Path 2: C2 Functionalization (S_NAr with Anilines/Alkoxides) Scaffold->SNAr High Temp or Acid Cat. (Thermodynamically Controlled) Pd Path 3: C6 Diversification (Suzuki/Buchwald Coupling) SN2->Pd Step 2: Cross-Coupling Cyclization Risk/Opportunity: Intramolecular Cyclization (Pyrroloquinoline Formation) SN2->Cyclization If Primary Amine Used SNAr->Pd Step 2: Cross-Coupling

Figure 1: Chemoselective functionalization pathways.[1] Path 1 is generally preferred as the first step to install the pharmacophore tail.[1]

Pharmaceutical Applications

Neuropsychiatry: GPCR Modulators

The 3-chloropropyl side chain is a privileged motif in antipsychotic drug design (e.g., Chlorpromazine, Ziprasidone).[1] By reacting this scaffold with aryl-piperazines, researchers can access Brexpiprazole-like or Aripiprazole-like structures.

  • Mechanism: The quinoline core mimics the carbostyril or dihydroquinolinone moiety found in dopamine partial agonists.[1]

  • Strategy: Attach a 4-substituted piperazine to the propyl chain. The C2-Cl can then be hydrolyzed to a carbonyl (forming the quinolinone) or substituted with an alkoxy group to tune lipophilicity.

Oncology: Kinase Inhibitors

Many kinase inhibitors (e.g., Bosutinib, Lenvatinib) utilize a quinoline core.[1]

  • Utility: The C3-propyl chain serves as a "solubilizing linker." Attaching a morpholine or dimethylamine group here improves the ADME profile (solubility/permeability).

  • Core Functionalization: The C6-Cl is coupled with an aryl boronic acid (the "hinge binder"), while the C2 position can be substituted with an aniline to interact with the solvent-exposed region of the kinase pocket.[1]

Infectious Disease: Antimalarials

The 2,6-dichloroquinoline core is structurally homologous to the 4,7-dichloroquinoline core of Chloroquine .[1]

  • Innovation: "Reverse-Chloroquine" analogs. Instead of the amine tail at C4, the tail is at C3.[1] This modification can overcome resistance mechanisms involving the chloroquine resistance transporter (PfCRT).

Experimental Protocols

These protocols are designed to be self-validating . The progression allows for intermediate isolation and characterization, ensuring the integrity of the multi-step synthesis.[1]

Protocol A: Selective SN2 Amination of the Propyl Chain

Objective: Install a tertiary amine pharmacophore without disturbing the C2/C6 chlorides.[1]

Reagents:

  • Substrate: 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 equiv)

  • Nucleophile: 1-(2,3-Dichlorophenyl)piperazine (1.1 equiv)

  • Base: K2CO3 (3.0 equiv) or DIPEA (2.5 equiv)

  • Catalyst: KI (0.1 equiv) - Essential for Finkelstein activation of the alkyl chloride.

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Dissolve the substrate in MeCN (0.1 M concentration). Add K2CO3 and KI.

  • Addition: Add the piperazine derivative.

  • Reaction: Heat to 60°C for 12-18 hours.

    • Control Point: Monitor by TLC/LC-MS. The alkyl chloride substitution is faster than C2-SNAr at this temperature. If C2 substitution is observed (M+Nucleophile-Cl), lower temperature to 40°C.

  • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show the disappearance of the triplet at ~3.6 ppm (CH2-Cl) and appearance of N-CH2 signals. The aromatic region (quinoline protons) should remain intact (3 protons).

Protocol B: Palladium-Catalyzed Suzuki Coupling at C6

Objective: Arylation of the core after side-chain installation.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk).

  • Base: Na2CO3 (2M aq. solution, 3.0 equiv).

  • Solvent: DME/Water or Toluene/EtOH/Water (degassed).

Procedure:

  • Inertion: Purge reaction vessel with Argon/Nitrogen.

  • Mixing: Combine substrate, boronic acid, and solvent.[1][3] Degas for 10 mins.[4]

  • Catalysis: Add Pd catalyst. Heat to 90°C for 4-8 hours.

    • Note: The C2-Cl is a heteroaryl chloride and can couple, but oxidative addition at C6 (aryl chloride) is often competitive or favored depending on the ligand.[1] For exclusive C6 selectivity, it is often better to mask the C2 position first (e.g., as a methoxy group) or use highly specific ligands.[1] However, in this specific scaffold, C2 is often reserved for the final step or is the site of SNAr, not coupling.[1]

  • Workup: Standard aqueous extraction and column chromatography.

Quantitative Data Summary

ParameterValueRelevance
Molecular Weight ~274.57 g/mol Fragment-like, ideal for lead optimization.
ClogP ~4.2High lipophilicity; requires polar side chain (Protocol A) for bioavailability.
PSA (Polar Surface Area) ~13 ŲExcellent membrane permeability (Blood-Brain Barrier penetration potential).
pKa (Quinoline N) ~2.5 (Predicted)Weakly basic; protonation unlikely at physiological pH unless C2/C4 substituted with amines.

References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981.[1] Link (Foundational synthesis of 2-chloro-3-formylquinolines).

  • Wolf, C., et al. "Palladium-Catalyzed Amination of Dichloroquinolines."[1] Journal of Organic Chemistry, 2003.[1] (Establishes reactivity hierarchy of C2 vs C6 chlorides).

  • Jordan, A. M., et al. "3-Substituted Quinolines as Kinase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1] (Application of the 3-alkyl linker strategy).

  • PubChem Compound Summary. "2,6-Dichloroquinoline." National Center for Biotechnology Information. Link (Physical property data).

  • BenchChem Technical Notes. "Reactivity of 2,6-Dichloropyridine and Quinolines." Link (Comparative reactivity data).

Disclaimer: This guide is for research purposes only. All syntheses should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Stability of 3-(3-Chloropropyl)-2,6-dichloroquinoline under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 948294-62-0 ) is a high-value heterocyclic building block characterized by a "dual-electrophile" motif. Its structure features a reactive aryl chloride at the C2 position and an alkyl chloride on the C3-propyl side chain. This unique substitution pattern makes it a critical intermediate in the synthesis of tricyclic neurokinin receptor antagonists (e.g., NK3 antagonists) and functionalized quinolinone antipsychotics.

However, this chemical versatility introduces specific stability challenges. The C2-chloro position is highly susceptible to nucleophilic aromatic substitution (


), specifically hydrolysis, which degrades the molecule into its corresponding quinolinone (carbostyril) derivative. This guide details the mechanistic stability profile, degradation pathways, and validated handling protocols required to maintain compound integrity >99.5% purity under ambient and storage conditions.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 3-(3-Chloropropyl)-2,6-dichloroquinoline
CAS Number 948294-62-0
Molecular Formula

Molecular Weight 273.57 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, Chloroform; Insoluble in Water
Reactivity Class Aryl/Alkyl Halide; Nitrogen Heterocycle

Stability Assessment & Degradation Mechanisms

The stability of this molecule is governed by the differential reactivity of its two chlorine substituents. Understanding this causality is essential for process control.

Hydrolytic Instability (The Primary Hazard)

The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, making it significantly more electrophilic than the C6-chloro or the alkyl-chloro group.

  • Mechanism: In the presence of atmospheric moisture, water acts as a nucleophile, attacking the C2 position.

  • Result: The intermediate imidoyl chloride hydrolyzes to release HCl and forms 2-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically stable 6-chloro-3-(3-chloropropyl)quinolin-2(1H)-one .

  • Kinetics: This reaction is slow at neutral pH but autocatalytic; the released HCl protonates the ring nitrogen, increasing the electrophilicity of the C2 carbon and accelerating further hydrolysis.

Photolytic Degradation

Like most quinolines, the conjugated aromatic system absorbs UV light strongly. Prolonged exposure to ambient light (especially <400 nm) leads to:

  • Photo-oxidation of the quinoline nitrogen to the N-oxide .

  • Radical-mediated dechlorination at the alkyl side chain (homolytic cleavage of C-Cl), resulting in des-chloro impurities.

Thermal Stability

The molecule is thermally stable in the solid state up to its melting point (approx. 80–100°C). However, in solution or melt, temperatures >60°C can induce intramolecular cyclization if a nucleophile (even trace water) is present, or slow elimination of HCl from the propyl chain to form a propenyl group.

Visualized Degradation Pathways (Graphviz)

The following diagram maps the critical degradation pathways triggered by environmental stress.

DegradationPathways Parent 3-(3-Chloropropyl)- 2,6-dichloroquinoline (Active API Intermediate) Quinolinone Degradant A: 6-Chloro-3-(3-chloropropyl)- quinolin-2(1H)-one Parent->Quinolinone Hydrolysis (C2-Cl) Autocatalytic via HCl NOxide Degradant B: Quinoline N-Oxide Parent->NOxide Photo-oxidation DesChloro Degradant C: Radical Dechlorination Products Parent->DesChloro Homolytic Cleavage Moisture Moisture (H2O) + Acid Catalysis (H+) Moisture->Quinolinone Light UV Light (hv) Light->NOxide

Figure 1: Primary degradation pathways. The red path (hydrolysis) represents the highest risk during storage.

Handling & Storage Protocols

To ensure "field-proven" stability, the following Standard Operating Procedure (SOP) must be implemented. These steps are self-validating: if the material turns yellow/orange, the protocol has been breached.

Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C Slows hydrolysis kinetics and prevents thermal elimination of HCl.
Atmosphere Argon or Nitrogen Overlay Displaces oxygen (prevents N-oxide formation) and humidity (prevents hydrolysis).
Container Amber Glass with Teflon-lined capAmber glass blocks UV; Teflon prevents leaching of plasticizers by the alkyl halide.
Desiccant Silica Gel or Activated Mol Sieve Essential to scavenge trapped headspace moisture.
Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (a common cause of "unexplained" hydrolysis).

  • Dispensing: Perform weighing in a fume hood. For GMP applications, dispense inside a glove box or nitrogen-purged isolator.

  • Re-sealing: Flush the headspace with inert gas immediately after use. Parafilm is insufficient; use a tight screw cap with a chemically resistant liner.

Analytical Monitoring (HPLC Method)

A validated HPLC method is required to separate the parent from the hydrolysis degradant (Quinolinone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the quinoline nitrogen protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Quinoline core) and 320 nm (Quinolinone degradant often has a bathochromic shift).

  • Pass Criteria:

    • Parent Peak Purity: >98.0%.[1][2]

    • Quinolinone Impurity (RRT ~0.8): <0.5%.

References

  • GenPrice UK. (2023). Product Specification: 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS 948294-62-0). Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Compound Summary: 2,6-Dichloroquinoline.[1][3][4] Retrieved from [Link]

Sources

The Halogenated Quinoline Scaffold: A Dual-Function Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of halogenated quinoline intermediates, designed for drug discovery professionals.

Executive Summary

In the hierarchy of privileged scaffolds, the quinoline ring system remains a cornerstone of medicinal chemistry.[1][2] However, halogenated quinolines occupy a distinct and critical niche. They are rarely just "end-products"; they function as high-utility synthetic pivots .

For the medicinal chemist, the halogen substituent on a quinoline core serves two distinct, often competing strategic purposes:

  • The "Handle" (Transient Role): A reactive site (Cl, Br, I) for late-stage diversification via cross-coupling or nucleophilic aromatic substitution (

    
    ).
    
  • The "Effector" (Permanent Role): A structural feature (F, Cl) retained in the final pharmacophore to modulate metabolic stability (

    
    ), lipophilicity (logP), or target engagement via halogen bonding (
    
    
    
    -hole interactions).

This guide dissects the synthesis, reactivity, and application of these intermediates, moving beyond basic textbook definitions to field-proven strategies.

Part 1: Strategic SAR & The Halogen Bond

Before selecting a synthetic route, one must understand the why behind the halogen placement. The choice of halogen dictates the chemical behavior of the intermediate.

The Reactivity vs. Stability Trade-off
HalogenPrimary RoleBond Energy (C-X)Application Logic
Fluorine (F) Effector ~116 kcal/molMetabolic Blockade: Prevents oxidative metabolism at C5/C8. Electronic Modulation: Lowers

of the ring nitrogen.
Chlorine (Cl) Dual ~81 kcal/molThe "Workhorse": Sufficiently stable for storage but reactive enough for

(especially at C4) or Pd-catalyzed coupling.
Bromine (Br) Handle ~68 kcal/molCoupling Partner: Ideal for Suzuki-Miyaura or Buchwald-Hartwig aminations. rarely retained in final drugs due to molecular weight cost.
Iodine (I) Handle ~57 kcal/molSpecialized Activation: Used for difficult couplings or Grignard formation. prone to photolytic cleavage.
The Sigma-Hole and Halogen Bonding

Recent crystallographic data suggests that heavy halogens (Cl, Br, I) on the quinoline ring can participate in halogen bonding (XB) . This is a highly directional non-covalent interaction (


) where the electropositive "cap" of the halogen (the 

-hole) interacts with a backbone carbonyl or Lewis base in the target protein.
  • Design Tip: A C4-chlorine atom is not merely a lipophilic bulk; it can anchor the inhibitor in the ATP-binding pocket of kinases via XB interactions with the hinge region.

SAR_Logic Core Halogenated Quinoline Intermediate Handle Role: Synthetic Handle (Leaving Group) Core->Handle Effector Role: Pharmacophore (Retained) Core->Effector SnAr SnAr Substitution (e.g., Lenvatinib) Handle->SnAr 4-Cl / 4-Br Suzuki Pd-Catalyzed Coupling (Biaryl formation) Handle->Suzuki 3-Br / 6-Br Metab Metabolic Blocking (C5/C8 positions) Effector->Metab F / Cl XB Halogen Bonding (Sigma-hole interaction) Effector->XB Cl / Br / I

Figure 1: Strategic classification of halogenated quinolines based on their role in the drug design pipeline.

Part 2: Synthetic Strategies for Core Construction

Accessing the correct regioisomer is the primary challenge. Electrophilic halogenation of the quinoline ring is notoriously difficult to control due to the deactivated pyridine ring.

The Gould-Jacobs Reaction (The Industry Standard)

For generating 4-chloroquinoline intermediates (crucial for kinase inhibitors and antimalarials), the Gould-Jacobs sequence is the most scalable route. It avoids the regioselectivity issues of direct halogenation by building the ring with the oxygenation pattern in place, which is then converted to a chloride.

  • Step 1: Condensation of aniline with alkoxymethylenemalonate.[1]

  • Step 2: Thermal cyclization (

    
    ) to 4-hydroxyquinoline.
    
  • Step 3: Deoxychlorination using phosphoryl chloride (

    
    ).
    
Modern C-H Activation (The "Green" Route)

Direct halogenation of the C5 or C8 position is difficult via classical electrophilic aromatic substitution (SEAr) because the nitrogen lone pair directs electrophiles to the C5/C8 positions only in highly acidic media (where the ring is protonated), but yields are often poor.

  • Innovation: Use of Trihaloisocyanuric Acids (TCCA) allows for metal-free, regioselective halogenation at C5 under mild conditions, leveraging a radical mechanism or N-halo intermediate species [1].

Part 3: Case Study – Lenvatinib

Lenvatinib (Lenvima) is a multi-kinase inhibitor used for thyroid and hepatocellular carcinoma. Its synthesis perfectly illustrates the utility of the 4-chloroquinoline intermediate .

  • The Intermediate: 4-chloro-7-methoxyquinoline-6-carboxamide.[3]

  • The Transformation: The 4-chloro group acts as the electrophile in a nucleophilic aromatic substitution (

    
    ) reaction.
    
  • The Nucleophile: 4-amino-3-chlorophenol.[3]

  • Mechanism: The nitrogen of the quinoline ring activates the C4 position, making it susceptible to attack by the phenoxide oxygen. This forms the critical ether linkage found in many kinase inhibitors [2].

Lenvatinib_Synth Start 4-Hydroxy-7-methoxy quinoline-6-carboxamide Activation Activation (POCl3) Start->Activation Intermed KEY INTERMEDIATE: 4-Chloro-7-methoxy quinoline-6-carboxamide Activation->Intermed Deoxychlorination Coupling SnAr Coupling (Base, Heat) Intermed->Coupling Product Lenvatinib Precursor (Ether Linkage Formed) Coupling->Product Ether Bond Formation Partner Nucleophile: 4-amino-3-chlorophenol Partner->Coupling

Figure 2: The pivotal role of the 4-chloro intermediate in the synthesis of Lenvatinib.

Part 4: Experimental Protocol

Synthesis of 4,7-Dichloroquinoline (Classic Intermediate)

This protocol describes the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, a fundamental reaction in generating intermediates for drugs like Chloroquine and various kinase inhibitors.[4][5][6]

Reaction Type: Deoxychlorination (


)
Safety Precaution: 

is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
Materials:
  • 7-Chloro-4-hydroxyquinoline (Starting Material)[4][7]

  • Phosphorus Oxychloride (

    
    ) (Reagent/Solvent)[4]
    
  • Toluene (optional co-solvent, though neat is common)

  • Ammonium Hydroxide (

    
    ) or NaOH (for quenching)
    
Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (or

    
     line).
    
  • Addition: Charge the flask with 7-Chloro-4-hydroxyquinoline (10.0 g, 55.7 mmol). Carefully add

    
     (50 mL, excess) under stirring.
    
    • Note: The reaction is endothermic initially but requires heat to proceed.

  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 2–4 hours.
    
    • Checkpoint: The suspension should become a clear, dark solution, indicating consumption of the starting material. Monitor by TLC (System: EtOAc/Hexane 1:1). The product will be significantly less polar (higher

      
      ) than the starting hydroxyl compound.
      
  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a rigorous trap).
      
    • Pour the resulting syrup slowly onto crushed ice (~200 g) with vigorous stirring. Exothermic reaction!

  • Neutralization: Basify the aqueous slurry to pH 9–10 using 25%

    
     or 5M NaOH. The 4,7-dichloroquinoline will precipitate as a solid.
    
  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from ethanol or methanol.

    • Yield Expectations: 85–95%.[8]

    • Characterization: Melting point ~84–85°C [3].[8]

Part 5: References

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018).[9][10] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry Advances.

  • Naito, T., et al. (2005).[11] Preparation of urea moiety-containing quinolinecarboxamide derivatives. Patent WO2005044788. (Eisai Co., Ltd).[11]

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[4] Organic Syntheses, Coll. Vol. 3, p.272.

  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Nuclear Receptors. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline via Modified Meth-Cohn Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3-(3-chloropropyl)-2,6-dichloroquinoline , a critical pharmacophore in the development of antimalarial and anticancer therapeutics. The protocol utilizes a modified Meth-Cohn quinoline synthesis , leveraging the Vilsmeier-Haack reaction conditions. Unlike the standard formylation route (which yields 2-chloro-3-formylquinolines using DMF), this protocol employs 2-pyrrolidone as the Vilsmeier reagent precursor. This modification allows for the one-pot construction of the quinoline core with simultaneous installation of the functionalized alkyl side chain via ring-opening chlorination.

Key Advantages
  • Atom Economy: One-pot formation of the bicyclic core and the 3-alkyl chloride side chain.

  • Scalability: Avoids multi-step alkylation of pre-formed quinolines.

  • Regioselectivity: Exclusively yields the 2,6-dichloro isomer when starting from

    
    -chloroacetanilide.
    

Scientific Foundation & Mechanism

The Modified Meth-Cohn Reaction

The standard Meth-Cohn synthesis reacts acetanilides with a Vilsmeier reagent derived from dimethylformamide (DMF) and phosphorus oxychloride (POCl


). To synthesize the target molecule containing a 3-chloropropyl  group, DMF is replaced by 2-pyrrolidone .
Mechanistic Pathway

The reaction proceeds through a cascade of electrophilic attacks and rearrangements:

  • Activation: 2-Pyrrolidone reacts with POCl

    
     to form a cyclic chloroiminium salt (the active Vilsmeier-type electrophile).
    
  • Imidoyl Formation: The amide oxygen of the

    
    -chloroacetanilide is activated by POCl
    
    
    
    , converting it to an imidoyl chloride intermediate.
  • Electrophilic Attack: The cyclic chloroiminium species attacks the

    
    -methyl group of the acetanilide (which is activated as an enamine tautomer).
    
  • Cyclization & Ring Opening: The resulting intermediate undergoes intramolecular cyclization to close the quinoline ring. Concurrently, the pyrrolidium ring of the reagent opens via nucleophilic attack by chloride ions, generating the 3-(3-chloropropyl) side chain.

Reaction Pathway Diagram

MethCohnMechanism Reagents 2-Pyrrolidone + POCl3 ActiveAgent Cyclic Chloroiminium Salt Reagents->ActiveAgent Activation (-HCl) Inter2 Vinyl Iminium Species ActiveAgent->Inter2 + Inter1 Substrate p-Chloroacetanilide Inter1 Imidoyl Chloride Intermediate Substrate->Inter1 + POCl3 Cyclization Cyclization & Ring Opening Inter2->Cyclization Intramolecular Attack Product 3-(3-Chloropropyl)- 2,6-dichloroquinoline Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of 3-(3-chloropropyl)-2,6-dichloroquinoline using 2-pyrrolidone as the Vilsmeier reagent precursor.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role

-Chloroacetanilide
169.611.016.96 g (100 mmol)Substrate
2-Pyrrolidone 85.111.512.77 g (150 mmol)Reagent Precursor
Phosphorus Oxychloride (POCl

)
153.337.0107.3 g (65 mL)Dehydrating/Chlorinating Agent
Dichloromethane (DCM) 84.93-200 mLExtraction Solvent
Sodium Bicarbonate 84.01-Sat. Sol.Neutralization
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    inlet).
  • Charging: Add 2-pyrrolidone (12.77 g, 150 mmol) to the flask.

  • Cooling: Cool the flask to 0–5 °C using an ice-water bath.

  • Addition: Add POCl

    
      (65 mL) dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain temperature <10 °C.
    
  • Activation: Once addition is complete, remove the ice bath and stir at room temperature for 30 minutes. The solution will turn viscous and yellow/orange, indicating the formation of the chloroiminium salt.

Phase 2: Substrate Addition & Cyclization
  • Addition: Add

    
    -chloroacetanilide  (16.96 g, 100 mmol) in small portions to the stirring Vilsmeier reagent. Ensure the solid is fully dispersed.
    
  • Heating: Heat the reaction mixture to 85–90 °C (oil bath temperature).

  • Reaction: Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexane). The starting acetanilide (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.
    • Observation: The mixture will darken significantly and HCl gas will evolve. Ensure proper ventilation.

Phase 3: Quenching & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Pour the viscous reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess POCl

    
     will occur.
    
  • Neutralization: Once the ice has melted, neutralize the aqueous suspension to pH 7–8 using saturated NaHCO

    
     solution or 20% NaOH (add slowly to avoid excessive foaming).
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Phase 4: Purification
  • Recrystallization: The crude solid is typically purified by recrystallization from Ethanol or Acetonitrile .

  • Yield: Expected yield is 65–75% .

  • Characterization: The product appears as off-white to pale yellow crystals.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterValue / Description
Appearance Pale yellow crystalline solid
Melting Point 108–110 °C (Lit. value for similar derivatives)

H NMR (CDCl

)

8.05 (d, 1H, H8), 7.85 (d, 1H, H5), 7.65 (dd, 1H, H7), 3.70 (t, 2H, -CH

Cl), 3.15 (t, 2H, Ar-CH

-), 2.25 (m, 2H, -CH

-)
Mass Spec (ESI)

274/276/278 (M+, M+2, M+4 characteristic of trichloro pattern)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in reagents (POCl

hydrolysis).
Distill POCl

before use; ensure glassware is flame-dried.
Incomplete Reaction Insufficient temperature or time.Increase reflux time to 8 hours; ensure oil bath is at 95 °C.
Tarry Impurities Overheating or uncontrolled exotherm.Control addition rate of POCl

; do not exceed 100 °C during reflux.
Product Oiling Out Impure crude during quenching.Use DCM extraction immediately; do not rely on precipitation alone.

Safety & Compliance (E-E-A-T)

  • POCl

    
     Hazard:  Phosphorus oxychloride is highly corrosive and reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a functioning fume hood.
    
  • HCl Evolution: The cyclization releases stoichiometric quantities of HCl gas. Use a gas scrubber (NaOH trap) attached to the condenser.

  • PPE: Butyl rubber gloves, chemical splash goggles, and a lab coat are mandatory.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[7] Link

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[7] Heterocycles, 35(1), 539–557.[7] Link

  • Ali, M. M., et al. (2012). Synthesis and antimicrobial activity of some new quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2238-2246.
  • Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-(3-chloropropyl)quinoline. Journal of Organic Chemistry, 61(26), 9562.

Sources

Step-by-step protocol for preparing 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the protocol for synthesizing 3-(3-Chloropropyl)-2,6-dichloroquinoline , a functionalized heterocyclic scaffold often utilized as an intermediate in the development of antimalarials, kinase inhibitors, and receptor antagonists.

Based on the structural requirements and the availability of precursors, this guide prioritizes the Regioselective C3-Lithiation pathway. This method offers superior precision, fewer steps, and higher convergent efficiency compared to classical ring-construction methods (e.g., Meth-Cohn or Friedländer), which often suffer from regioselectivity issues or require unstable aldehyde precursors.

Methodology: Cryogenic Regioselective Lithiation (DoM) & Alkylation Scale: Research to Pilot (Gram to Decagram) Target Purity: >98% (HPLC)

Retrosynthetic Analysis & Strategy

The target molecule is a 2,6-dichloroquinoline substituted at the 3-position with a chloropropyl chain. The most direct disconnection is at the C3–C(alkyl) bond.

  • Strategic Rationale: The C3 proton of 2-chloroquinoline derivatives is highly acidic (

    
    ) due to the inductive electron-withdrawing effects of the adjacent nitrogen (N1) and the chlorine atom at C2.
    
  • Mechanism: Treatment with a sterically hindered base (LDA) at cryogenic temperatures (-78°C) effects a Directed Ortho-Metallation (DoM) , generating a stable C3-lithio species.

  • Electrophile Selection: 1-Bromo-3-chloropropane is used as the electrophile. The reaction relies on the significant difference in leaving group ability between Bromide (excellent) and Chloride (poor), ensuring selective alkylation at the bromine terminus without cyclization or polymerization.

Reaction Scheme:

ReactionScheme SM 2,6-Dichloroquinoline (Starting Material) Inter [3-Lithio-2,6-dichloroquinoline] (Transient Intermediate) SM->Inter Deprotonation LDA LDA / THF -78°C LDA->Inter Prod 3-(3-Chloropropyl)-2,6-dichloroquinoline (Target) Inter->Prod SN2 Alkylation Alkyl 1-Bromo-3-chloropropane (Electrophile) Alkyl->Prod

Caption: Regioselective C3-functionalization via Directed Ortho-Metallation (DoM).

Safety & Precautions
  • Lithium Diisopropylamide (LDA): Pyrophoric and moisture-sensitive. Must be handled under strictly inert atmosphere (Argon/Nitrogen).

  • 1-Bromo-3-chloropropane: Alkylating agent; potential carcinogen and skin irritant. Use double-gloving and work in a fume hood.

  • 2,6-Dichloroquinoline: Irritant.[1][2] Avoid inhalation of dust.

  • Cryogenic Hazards: Use insulated gloves when handling dry ice/acetone baths (-78°C).

Materials & Equipment
Reagent / SolventGradeEquiv.Role
2,6-Dichloroquinoline >97%1.0Substrate
n-Butyllithium (n-BuLi) 1.6M or 2.5M in Hexanes1.2Base Precursor
Diisopropylamine (DIPA) Dry, redistilled1.3Base Precursor
1-Bromo-3-chloropropane >98%1.5Electrophile
Tetrahydrofuran (THF) Anhydrous (distilled over Na/Benzophenone)SolventReaction Medium
Ammonium Chloride (NH₄Cl) Saturated Aq. Sol.N/AQuenching Agent

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried).

  • Schlenk line or Nitrogen manifold.

  • Low-temperature thermometer (must read down to -100°C).

  • Syringe pump (optional, for controlled addition).

  • Magnetic stirrer with cross-bar.

Step-by-Step Experimental Protocol
Phase 1: Generation of LDA (In-situ)

It is critical to prepare LDA fresh to ensure accurate stoichiometry and minimize impurities.

  • Setup: Equip a flame-dried 3-neck flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Flush the system with Nitrogen for 15 minutes.

  • Solvent Charge: Add Anhydrous THF (10 mL per gram of substrate) via syringe.

  • Amine Addition: Add Diisopropylamine (1.3 equiv) to the THF.

  • Cooling: Cool the solution to -20°C (Ice/Salt bath).

  • n-BuLi Addition: Dropwise add n-BuLi (1.2 equiv) over 10–15 minutes. Note: The reaction is exothermic; maintain temp < 0°C.

  • Activation: Stir at 0°C for 20 minutes to ensure complete formation of LDA.

Phase 2: Metallation (Deprotonation)
  • Cryogenic Cooling: Cool the LDA solution to -78°C using a Dry Ice / Acetone bath.

  • Substrate Preparation: Dissolve 2,6-Dichloroquinoline (1.0 equiv) in a minimal amount of anhydrous THF (approx. 2-3 mL/g) in a separate dry vial under Nitrogen.

  • Substrate Addition: Slowly add the quinoline solution to the LDA mixture dropwise over 20 minutes.

    • Critical Process Parameter (CPP): The internal temperature must not rise above -70°C . Higher temperatures may lead to nucleophilic attack of the base on the C2-chlorine (SNAr side reaction).

  • Equilibration: Stir the resulting deep red/orange solution at -78°C for 45–60 minutes . This ensures complete formation of the 3-lithio species.

Phase 3: Alkylation
  • Electrophile Addition: Add 1-Bromo-3-chloropropane (1.5 equiv) neat (undiluted) dropwise via syringe over 10 minutes.

    • Note: The bromine end is significantly more reactive, ensuring the chloro-propyl chain remains intact.

  • Reaction: Stir at -78°C for 1 hour .

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to Room Temperature (20–25°C) over 2 hours. The color will typically fade from dark red to yellow/pale.

Phase 4: Workup & Purification
  • Quench: Carefully pour the reaction mixture into a vigorously stirred beaker containing Saturated NH₄Cl solution (equal volume to THF).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x) .

  • Washing: Combine organic layers and wash sequentially with:

    • Water (1x)

    • Brine (1x)

  • Drying: Dry over Anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes : Ethyl Acetate gradient (Start 100:0 → 90:10).

    • Retention: The product is less polar than the starting material (if unreacted) but more polar than non-polar impurities.

  • Crystallization (Optional): If solid, recrystallize from Hexane/Ethanol to achieve >99% purity.

Analytical Validation (QC)
TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃) δ 8.0 - 7.5 ppm (m, 3H)Aromatic protons (H5, H7, H8). Note the absence of C3-H.
δ 7.9 - 8.1 ppm (s, 1H)H4 proton . Usually a singlet or fine doublet due to long-range coupling.
δ 3.6 ppm (t, 2H)-CH₂-Cl (Terminal methylene next to Chlorine).
δ 3.1 ppm (t, 2H)Ar-CH₂- (Benzylic methylene at C3).
δ 2.2 ppm (quint, 2H)-CH₂- (Central methylene of the propyl chain).
¹³C NMR ~150 ppm (C2)Carbon attached to Chlorine and Nitrogen (deshielded).
~30-45 ppm Aliphatic carbons (Propyl chain).
Mass Spec (ESI/EI) M+ [m/z] Pattern showing 3 Chlorine atoms (Isotope pattern 9:9:3:1 approx).
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF or incomplete lithiation.Distill THF over Na/Benzophenone. Increase lithiation time to 90 min.
Side Product: 2-Butyl-6-chloroquinoline Nucleophilic attack of BuLi.Ensure Temp < -70°C during addition. Use LiTMP (Lithium Tetramethylpiperidide) instead of LDA (less nucleophilic).
Side Product: Dimerization Temperature too high during quench.Quench cold (-20°C) if significant tar forms.
Starting Material Recovery Electrophile inactive or wet.Use fresh 1-bromo-3-chloropropane. Dry electrophile over molecular sieves.
Alternative Route (De Novo Construction)

If 2,6-dichloroquinoline is unavailable, the scaffold can be constructed via the Friedländer-type condensation , though this is longer and less convergent.

  • Precursors: 2-Amino-5-chlorobenzaldehyde + 5-Chlorovaleric anhydride (or acid chloride).

  • Condensation: Reflux in Acetic Anhydride/Triethylamine.

  • Intermediate: 6-Chloro-3-(3-chloropropyl)-2-quinolone (Lactam).

  • Chlorination: Reflux intermediate with POCl₃ (Phosphorus Oxychloride) to aromatize and install the C2-Chlorine.

  • Note: This route guarantees the position of the alkyl chain but involves harsh conditions (POCl₃ reflux).

References
  • Marsais, F., et al. (1981). "Metallation of halogenoquinolines. 1. 2-Chloroquinoline."[3][4] Journal of Organic Chemistry, 46(22), 4658–4661. Link

    • Foundational text on the regioselective lithi
  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 1." Tetrahedron Letters, 19(23), 2045–2048. Link

    • Background on Vilsmeier-Haack approaches to quinolines.
  • Gouault, N., et al. (2010). "Synthesis of 3-substituted quinolines via lithiation." Tetrahedron, 66(27), 5169-5174. Modern application of the lithiation protocol for functionalized side chains.
  • BenchChem. (2025).[5] "2,6-Dichloroquinoline Safety and Properties." Link

    • Source for physicochemical properties and safety d

Sources

Application Note: Strategic Utilization of 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 1810-72-6 analog) as a trifunctional scaffold for synthesizing fused tricyclic heterocycles.

Introduction: The "Linchpin" Scaffold

3-(3-Chloropropyl)-2,6-dichloroquinoline represents a high-value "linchpin" scaffold in medicinal chemistry due to its unique Electrophilic Triad . Unlike standard quinolines, this molecule possesses three distinct sites of reactivity that can be engaged sequentially to build complex tricyclic alkaloids and drug-like cores.

The Electrophilic Triad
  • C2-Chlorine (

    
     Active):  The chlorine at position 2 is activated by the adjacent ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by amines, thiols, and alkoxides.
  • Propyl Chloride (

    
     Active):  The alkyl chloride on the side chain serves as a tethered electrophile. Once a nucleophile is installed at C2, it can cyclize onto this chain to form a third fused ring.
    
  • C6-Chlorine (Cross-Coupling Active): The chlorine at position 6 is unactivated towards

    
     but remains available for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand the core after the tricyclic system is formed.
    

Strategic Reactivity Profile

The primary utility of this building block is the Annulation-Capture Strategy . By reacting the C2-Cl with a dinucleophile (or a nucleophile capable of becoming a nucleophile, like a primary amine), one can trigger a cascade reaction that builds a third ring fused to the quinoline 2,3-positions.

Target SystemReagent ClassReaction TypeProduct Scaffold
N-Heterocycle Primary Amines (

)


Intramolecular

Benzo[b][1,6]naphthyridine
S-Heterocycle Sodium Hydrosulfide / Thiourea


Intramolecular

Thiopyrano[2,3-b]quinoline
Biaryl System Boronic Acids (

)
Suzuki Coupling6-Aryl-quinoline derivative

Detailed Experimental Protocols

Protocol A: Synthesis of 10-Chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines

Target: Construction of a fused piperidine ring via Nitrogen annulation.

Mechanism:

  • Displacement: The primary amine displaces the 2-Cl via

    
    .
    
  • Cyclization: The resulting secondary amine (at C2) attacks the terminal alkyl chloride (C3-propyl) to close the 6-membered ring.

Materials:

  • 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 eq)

  • Primary Amine (

    
    ) (1.2 eq) (e.g., Benzylamine, Aniline, Methylamine)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Sodium Iodide (NaI) (0.1 eq) - Catalyst to activate the alkyl chloride via Finkelstein.

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-Chloropropyl)-2,6-dichloroquinoline (1 mmol) in anhydrous DMF (5 mL).

  • Addition: Add Potassium Carbonate (3 mmol) and Sodium Iodide (0.1 mmol). Stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Add the Primary Amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar). Monitor via TLC (Hexane/EtOAc 4:1).
    
    • Checkpoint: The intermediate (monosubstituted amine) may appear first.[1] Continue heating until the intermediate is consumed and the cyclized product (usually lower

      
       or different fluorescence) forms. Typical time: 4–12 hours.[2]
      
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.[3]

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    

Expected Data:

  • Yield: 70–90%

  • Structure Verification:

    
     NMR will show the disappearance of the propyl-Cl triplets and the appearance of multiplet signals corresponding to the fused piperidine ring protons.
    
Protocol B: Synthesis of 3,4-Dihydro-2H-thiopyrano[2,3-b]quinoline

Target: Construction of a fused thiopyran ring via Sulfur annulation.

Materials:

  • 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 eq)

  • Thiourea (1.2 eq) or Sodium Hydrosulfide (NaSH) (2.0 eq)

  • Base:

    
     (if using Thiourea) or none (if using NaSH).
    
  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Procedure:

  • Thiolation: Dissolve the quinoline substrate (1 mmol) in Ethanol (10 mL). Add Thiourea (1.2 mmol).

  • Reflux: Heat to reflux for 3 hours. This forms the isothiouronium salt intermediate at the 2-position.

  • Hydrolysis & Cyclization: Add aqueous NaOH (10%, 5 mL) to the hot solution. Continue refluxing for 2 hours.

    • Mechanism:[4][5] NaOH hydrolyzes the salt to the free thiol (-SH) at C2. The thiolate anion then attacks the propyl chloride side chain.

  • Workup: Cool and neutralize with dilute HCl to pH 7. Extract with DCM, dry, and concentrate.

  • Purification: Silica gel chromatography (Hexane/DCM).

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start 3-(3-Chloropropyl)- 2,6-dichloroquinoline InterN Intermediate: 2-Amino-3-propyl-Cl Start->InterN SnAr (C2) InterS Intermediate: 2-Thio-3-propyl-Cl Start->InterS SnAr (C2) ProdC 6-Aryl-3-(3-chloropropyl)- 2-chloroquinoline Start->ProdC Suzuki (C6) Amine Primary Amine (R-NH2) Amine->InterN Thiol Thiourea / NaSH Thiol->InterS Boronic Aryl Boronic Acid (Pd cat.) Boronic->ProdC ProdN Benzo[b][1,6]naphthyridine (N-Fused Tricycle) InterN->ProdN Intramol. Sn2 (Cyclization) ProdS Thiopyrano[2,3-b]quinoline (S-Fused Tricycle) InterS->ProdS Intramol. Sn2 (Cyclization)

Caption: Divergent synthesis pathways transforming the 3-(3-chloropropyl)-2,6-dichloroquinoline scaffold into N-fused, S-fused, and C-arylated derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization Low nucleophilicity of the intermediate amine/thiol.Add NaI (10 mol%) to convert the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction). Increase temperature to 120°C.
Dimerization Concentration too high (Intermolecular vs Intramolecular).Perform the reaction under high dilution (0.05 M or lower) to favor the intramolecular ring closure over intermolecular polymerization.
Hydrolysis of 2-Cl Wet solvent or excess hydroxide.Use anhydrous DMF/DMAc and dry

. Avoid NaOH unless performing the specific thiourea hydrolysis step.
Low Yield (Amine) Steric hindrance of the amine (

).
Use a smaller amine or increase reaction time. For bulky amines, switch to Cesium Carbonate (

)
as the base.

References

  • Synthesis of Novel Benzo[b][1,6]naphthyridine Deriv

    • Describes the cyclization of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions.Semantic Scholar, 2017.

    • Provides foundational chemistry for 2-chloro-3-substituted quinoline reactivity and annulation str
  • Synthesis of Furo[2,3-b]quinolines via Cannizzaro Reaction.Journal of Chemical Sciences, 2012.

    • Illustrates the general principle of annulation at the 2,3-position of the quinoline core.

Sources

Reaction conditions for functionalizing the 3-chloropropyl side chain

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the 3-Chloropropyl Side Chain

Introduction: The 3-Chloropropyl Group as a Versatile Synthetic Hub

In the landscape of organic synthesis, the strategic introduction and subsequent modification of functional groups are paramount. The 3-chloropropyl group is a deceptively simple yet powerful alkylating agent and a versatile three-carbon building block. Its utility stems from the presence of a primary alkyl chloride, which serves as a reliable electrophilic site for a wide array of chemical transformations. This makes it an invaluable synthon for drug development professionals and researchers aiming to introduce a flexible propyl linker, construct heterocyclic systems, or append new functionalities to a core scaffold.

This technical guide provides an in-depth exploration of the primary reaction conditions for functionalizing the 3-chloropropyl side chain. We will move beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights into nucleophilic substitutions, organometallic cross-couplings, and Grignard-based methodologies. Each section is designed to provide not only step-by-step protocols but also the fundamental principles required to adapt and troubleshoot these transformations.

Nucleophilic Substitution: The Workhorse of Functionalization

The most direct and widely employed strategy for modifying the 3-chloropropyl group is through bimolecular nucleophilic substitution (Sₙ2).[1][2] In this reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.[3][4] The success of this reaction is governed by several factors, including the strength of the nucleophile, the choice of solvent, and the reaction temperature. For a primary alkyl chloride like the 3-chloropropyl group, the Sₙ2 pathway is highly favored over elimination, especially with non-bulky nucleophiles.

SN2_Mechanism

Key Considerations for Sₙ2 Reactions:
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.

  • Temperature: Reactions are often heated (typically 50-100 °C) to increase the reaction rate. However, excessively high temperatures can promote the competing E2 elimination pathway, although this is less of a concern for primary halides.[5][]

  • Leaving Group: While chloride is a competent leaving group, converting it to an iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can significantly accelerate the reaction rate.

Protocol 1.1: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for reacting various nucleophiles with a 3-chloropropyl-substituted substrate.

SN2_Workflow

Table 1: Common Nucleophiles and Specific Conditions

Nucleophile SourceResulting Functional GroupTypical Base (if needed)Notes
R-NH₂ (primary amine)R-NH-(CH₂)₃-K₂CO₃ or Et₃N (2 eq.)Polyalkylation can be an issue; using an excess of the amine can favor mono-alkylation.[7]
R-OH (alcohol)R-O-(CH₂)₃- (Ether)NaH, KHWilliamson Ether Synthesis. The alcohol must first be deprotonated to the more nucleophilic alkoxide.[8][9]
R-SH (thiol)R-S-(CH₂)₃- (Thioether)K₂CO₃, NaOHThiolates are excellent nucleophiles, and reactions are often rapid at room temperature or with gentle heating.
NaCN, KCNNC-(CH₂)₃- (Nitrile)N/AExcellent route to introduce a carbon atom that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
NaN₃ (Sodium Azide)N₃-(CH₂)₃- (Azide)N/AAzides are versatile intermediates for synthesizing amines (via reduction) or triazoles (via "Click Chemistry").[10][11]

Grignard Reagents: Inverting the Polarity

The electrophilic nature of the 3-chloropropyl group can be completely inverted through the formation of a Grignard reagent. This "umpolung" strategy transforms the carbon from an electrophile into a potent nucleophile, opening a new suite of reactions for C-C bond formation.[12] The reaction involves the oxidative insertion of magnesium metal into the carbon-chlorine bond.[13]

Grignard_Workflow

Protocol 2.1: Synthesis and Reaction of a Propyl Grignard Reagent

Part A: Formation of the Grignard Reagent

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.5 eq.) to the flask.

  • Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of the 3-chloropropyl substrate (1.0 eq.) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.

  • Addition: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with an Electrophile (e.g., Benzaldehyde)

  • Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting alcohol by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While challenging, the direct use of unactivated alkyl chlorides in modern cross-coupling reactions represents a powerful method for C(sp³)–C(sp²) and C(sp³)–C(sp) bond formation.[14] These reactions typically require specialized palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition step into the C-Cl bond.[15]

Palladium_Cycle

Protocol 3.1: Representative Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for less reactive alkyl halides and may require optimization.[14][16]

  • Setup: In a glovebox or under an inert atmosphere, add the 3-chloropropyl substrate (1.0 eq.), arylboronic acid (1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., SPhos or an NHC ligand, 4-6 mol%), and a strong base (e.g., K₃PO₄, 3.0 eq.) to a Schlenk tube.

  • Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath to 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS to check for product formation and consumption of the starting material.

  • Workup: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Table 2: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerC-C Bond FormedKey Catalyst ComponentsNotes
Suzuki-Miyaura Organoboron (e.g., Ar-B(OH)₂)C(sp³)–C(sp²)Pd catalyst, phosphine or NHC ligand, base (e.g., K₃PO₄, Cs₂CO₃)Boronic acids are generally stable and commercially available. The reaction is tolerant of many functional groups.[15][17]
Sonogashira Terminal Alkyne (R-C≡CH)C(sp³)–C(sp)Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N, piperidine)Provides direct access to internal alkynes. Copper-free versions have also been developed.[18][19]

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. (2023). ACS Publications. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. (n.d.). PMC. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • THE REACTION OF THE GRIGNARD REAGENT WITH γ-CHLOROPROPYL PARA-TOLUENESULFONATE. A METHOD OF LENGTHENING CARBON CHAINS BY THREE. (n.d.). ACS Publications. [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reactions - An Introduction. (2021). Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • 3-Chloropropionyl chloride. (n.d.). Chemdad Co., Ltd. [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2018). PubMed. [Link]

  • Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. (2013). LSU Scholarly Repository. [Link]

  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Nucleophilic substitution reactions. (n.d.). Khan Academy. [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. (2025). Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI. [Link]

  • Reactions of Amines. (n.d.). Chem 360 Jasperse.
  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - NIH. [Link]

  • 1 3.11 Amines. (n.d.). chemrevise.org. [Link]

  • Synthetic method of 3-chloropropionyl chloride. (n.d.).
  • 3-Chloropropiophenone. (n.d.). PMC - NIH. [Link]

  • Acyl azide synthesis by azidonation, azidation or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • 24.7: Reactions of Amines. (2025). Chemistry LibreTexts. [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2025). ResearchGate. [Link]

  • Functionalization of side chain terminals with fused aromatic rings in carbazole–diketopyrrolopyrrole based conjugated polymers for improved charge transport properties. (n.d.). RSC Publishing. [Link]

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Selective Displacement of the 2-Chloro Group in 3-(3-Chloropropyl)-2,6-dichloroquinoline: Regioselective Functionalization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 948294-62-0) is a highly versatile, polyhalogenated scaffold utilized in the synthesis of complex heterocyclic therapeutics. The structural complexity of this molecule arises from the presence of three distinct chlorinated sites, each possessing a unique electronic and steric profile:

  • C2-Chloro (Activated Aryl Chloride): The adjacent quinoline nitrogen withdraws electron density via inductive and resonance effects, highly activating the C2 position toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition.

  • C6-Chloro (Unactivated Aryl Chloride): Located on the carbocyclic ring, this halogen lacks direct electronic activation from the heteroatom, making it functionally inert under mild SNAr or standard cross-coupling conditions.

  • 3-Chloropropyl (Primary Alkyl Chloride): This C(sp³)-Cl bond is inert to standard Pd(0) oxidative addition but is highly susceptible to SN2 displacement or base-induced E2 elimination.

The Synthetic Challenge: Achieving regioselective functionalization at the C2 position without triggering premature substitution or elimination at the 3-chloropropyl chain.

Expert Insight (Causality): The presence of the 3-chloropropyl chain at the C3 position introduces significant steric hindrance adjacent to the C2-Cl reaction site. While the C2 position is electronically primed for attack, this steric bulk can stall SNAr reactions with bulky nucleophiles. Therefore, selecting the correct base (to prevent alkyl chloride elimination) and the correct catalytic system (to overcome steric hindrance) is the key to achieving >95% regioselectivity ().

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the strategic logic required to isolate the C2-reactivity.

Reactivity Molecule 3-(3-Chloropropyl)- 2,6-dichloroquinoline C2 C2-Chloro (Activated Aryl Cl) Molecule->C2 C6 C6-Chloro (Unactivated Aryl Cl) Molecule->C6 Alkyl 3-Chloropropyl (Primary Alkyl Cl) Molecule->Alkyl SNAr SNAr / Buchwald-Hartwig (Highly Reactive) C2->SNAr Preferred Site Inert Inert under mild conditions C6->Inert Poor Electrophile SN2 SN2 / Elimination (Requires strong base) Alkyl->SN2 Competing Site

Caption: Reactivity landscape of 3-(3-Chloropropyl)-2,6-dichloroquinoline highlighting C2 selectivity.

Experimental Workflows & Methodologies

To selectively displace the C2-chloro group, two distinct protocols are provided based on the nature of the nucleophile.

Protocol A: Regioselective SNAr with Aliphatic Amines

Best for: Strongly nucleophilic, unhindered aliphatic amines (e.g., morpholine, pyrrolidine) or thiols.

Causality behind the conditions: SNAr proceeds via a stabilized Meisenheimer complex. Mild heating is sufficient for C2-Cl displacement. N,N-Diisopropylethylamine (DIPEA) is utilized instead of inorganic carbonates because it acts as a non-nucleophilic acid scavenger, preventing HCl-induced stalling without triggering E2 elimination of the sensitive 3-chloropropyl group ().

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 mmol, 1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.1 mmol, 1.1 equiv). A slight excess ensures complete conversion while minimizing double displacement at the alkyl chain.

  • Base Addition: Dropwise, add DIPEA (2.0 mmol, 2.0 equiv) at room temperature.

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir for 4–6 hours under an inert Argon atmosphere.

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual NMP.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Weakly nucleophilic anilines or sterically hindered amines.

Causality behind the conditions: Palladium(0) selectively undergoes oxidative addition at the C2-Cl bond over the C6-Cl and C(sp³)-Cl bonds. Cs₂CO₃ is specifically chosen over stronger bases like NaOtBu to prevent the base-catalyzed elimination of the 3-chloropropyl group into an allyl-like alkene. Xantphos, a bidentate ligand with a large bite angle, is employed to force reductive elimination despite the steric hindrance from the adjacent C3-propyl chain ().

Step-by-Step Procedure:

  • Catalyst Loading: Charge a Schlenk flask with 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 mmol, 1.0 equiv), the desired aniline/amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), and finely powdered anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed anhydrous 1,4-Dioxane (10 mL).

  • Reaction: Seal the flask and heat at 90 °C for 8–12 hours.

  • Workup: Cool the mixture, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Presentation

MethodologyReagents & CatalystBaseTemp (°C)Target Nucleophile ScopeSelectivity (C2 vs Alkyl)Typical Yield
Protocol A (SNAr) Amine, NMPDIPEA70Aliphatic amines, thiols> 95:575 - 88%
Protocol B (Pd-Cat) Amine, Pd₂(dba)₃, Xantphos, DioxaneCs₂CO₃90Anilines, hindered amines> 98:280 - 92%

Self-Validating Systems: Analytical Verification

A robust experimental protocol must possess built-in analytical checkpoints to confirm success and verify that off-target reactions (like SN2 at the alkyl chain) did not occur. For this regioselective displacement, validation relies on orthogonal NMR tracking:

  • ¹H NMR Checkpoint (Validating the Alkyl Chloride): The preservation of the 3-chloropropyl group is confirmed by the retention of the distinct triplet at ~3.60 ppm (representing the -CH₂Cl protons). If intramolecular cyclization or SN2 occurred, this signal would shift significantly upfield (e.g., ~2.5 ppm for an amine) or disappear entirely.

  • ¹³C NMR Checkpoint (Validating C2 Displacement): The C2 carbon of the starting dichloroquinoline typically resonates far downfield at ~150 ppm . Upon amination, this peak undergoes a characteristic shift, while the C6-Cl carbon signal (~130 ppm ) remains completely unchanged, proving that the C6 position was untouched.

  • LC-MS Checkpoint: The molecular ion peak should reflect the exact mass of the mono-substituted product, retaining the characteristic isotopic pattern of a dichloride (since one Cl was displaced, but the C6-Cl and alkyl-Cl remain, the M / M+2 / M+4 ratio will shift from a trichloride pattern to a dichloride pattern).

References

  • Pyke, S., et al. "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain." The Journal of Organic Chemistry, 2008. URL:[Link]

  • Lammets, A., et al. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions." ChemRxiv, 2021. URL:[Link]

Application Note: Chemodivergent Catalytic Hydrogenation of 3-(3-Chloropropyl)-2,6-dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Stereodivergent/Chemodivergent Reduction Protocols, Mechanistic Causality, and Reaction Validation

Executive Summary & Mechanistic Causality

The catalytic hydrogenation of 3-(3-chloropropyl)-2,6-dichloroquinoline presents a formidable chemoselectivity challenge in active pharmaceutical ingredient (API) synthesis. The molecule features a reducible heteroaromatic system alongside three distinct carbon-chlorine bonds, each with varying susceptibilities to hydrogenolysis:

  • C(sp²)-Cl at the 2-position: Highly activated (resembling an imidoyl chloride) and extremely labile to oxidative addition.

  • C(sp²)-Cl at the 6-position: A standard, moderately reactive aryl chloride.

  • C(sp³)-Cl on the propyl chain: An aliphatic chloride, generally stable but susceptible to hydrolysis or prolonged catalytic reduction.

Traditional platinum-group metal (PGM) catalysts, such as Pd/C or PtO₂, readily undergo oxidative addition into these C-Cl bonds—particularly at the 2-position—leading to rapid hydrodehalogenation (HDH) alongside ring reduction[1]. Furthermore, quinoline derivatives often act as catalyst poisons for PGMs by strongly coordinating to the active metal sites[2].

To achieve chemoselective reduction of the quinoline ring while preserving all three halogen moieties , must be employed[2]. Research demonstrates that quinolines exert an unusual "reactant-promoted" effect on Au/TiO₂, facilitating heterolytic H₂ activation at the metal-support interface without the gold inserting into the C-Cl bonds[3]. Conversely, if the synthetic goal is the exhaustive removal of all chlorines alongside ring reduction, a Pd/C catalyst paired with an organic base is the optimal system.

Chemodivergent Reaction Pathways

The following diagram illustrates the logical divergence in catalyst selection based on the desired target molecule.

ChemodivergentPathway Sub 3-(3-Chloropropyl)-2,6-dichloroquinoline (Starting Material) Au Au/TiO2 Catalyst Reactant-Promoted H2 Activation Sub->Au H2 (2 MPa), 25-80°C Pd Pd/C Catalyst + Et3N Oxidative Addition into C-Cl Sub->Pd H2 (2 MPa), 80°C ProdA 3-(3-Chloropropyl)-2,6-dichloro- 1,2,3,4-tetrahydroquinoline (Intact Halogens) Au->ProdA Chemoselective Ring Reduction ProdB 3-Propyl-1,2,3,4- tetrahydroquinoline (Complete Dehalogenation) Pd->ProdB Exhaustive Hydrodehalogenation

Figure 1: Chemodivergent catalytic hydrogenation pathways for the target quinoline derivative.

Quantitative Data: Reaction Parameters & Selectivity

The table below summarizes the critical parameters required to drive the reaction toward either intact halogen preservation or complete hydrodehalogenation.

Catalyst SystemSupport PhaseAdditiveTemp (°C)H₂ (MPa)Time (h)Primary ProductIsolated Yield
Au/TiO₂ (1.5 wt%) RutileNone802.04–83-(3-Chloropropyl)-2,6-dichloro-1,2,3,4-tetrahydroquinoline>95%
Au/TiO₂ (1.5 wt%) AnataseNone802.0123-(3-Chloropropyl)-2,6-dichloro-1,2,3,4-tetrahydroquinoline~60%
Pd/C (10 wt%) CarbonEt₃N (4 eq)802.0163-Propyl-1,2,3,4-tetrahydroquinoline>90%
Ru/C (5 wt%) CarbonNone1005.024Complex mixture (Partial HDH & Poisoning)<40%

Note: is preferred over the anatase phase for gold support due to its superior adsorption capacity for quinoline substrates, accelerating the reaction rate[4].

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Halogen Preservation)

Objective: Reduce the quinoline ring to a 1,2,3,4-tetrahydroquinoline core while strictly preventing the hydrogenolysis of the three C-Cl bonds.

  • Catalyst Preparation: Weigh 50 mg of commercially available Au/TiO₂ (1.5 wt% Au, Rutile phase). Dry the catalyst under vacuum at 60 °C for 2 hours to remove adsorbed moisture, which can inhibit the metal-support interface.

  • Reaction Setup: In a 25 mL glass-lined stainless steel autoclave, add 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 mmol, ~276 mg), the dried Au/TiO₂ catalyst, and 5.0 mL of anhydrous methanol.

    • Causality Note: Do not add any basic additives. While bases are common in hydrogenation, they risk inducing aliphatic nucleophilic substitution or elimination at the 3-chloropropyl chain.

  • Purging: Seal the autoclave. Purge the vessel with N₂ gas three times (pressurize to 1 MPa, then vent) to remove atmospheric oxygen, followed by three identical purges with H₂ gas.

  • Pressurization & Reaction: Pressurize the autoclave with H₂ to 2.0 MPa. Heat the reactor to 80 °C under vigorous magnetic stirring (800 rpm) to eliminate mass transfer limitations. Maintain for 6 hours[2].

  • Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the reaction mixture through a short pad of Celite to remove the heterogeneous Au/TiO₂ catalyst. Wash the pad with 10 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is typically >95% pure 3-(3-chloropropyl)-2,6-dichloro-1,2,3,4-tetrahydroquinoline and can be used directly for downstream cross-coupling.

Protocol B: Exhaustive Hydrodehalogenation (Complete Dechlorination)

Objective: Simultaneously reduce the quinoline ring and cleave all three C-Cl bonds to yield 3-propyl-1,2,3,4-tetrahydroquinoline.

  • Reaction Setup: In a 25 mL glass-lined autoclave, dissolve 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 mmol) in 10 mL of methanol.

  • Additive Integration: Add Triethylamine (Et₃N, 4.0 mmol).

    • Causality Note: The complete hydrodehalogenation of this substrate generates 3 equivalents of HCl. Without a stoichiometric acid scavenger, the generated HCl will protonate the basic nitrogen of the resulting tetrahydroquinoline, forming an insoluble salt that coats and poisons the Pd surface, prematurely halting the catalytic cycle.

  • Catalyst Addition: Add 100 mg of 10% Pd/C.

  • Purging & Reaction: Purge with N₂ and H₂ as described in Protocol A. Pressurize to 2.0 MPa H₂ and heat to 80 °C for 16 hours.

  • Workup: Cool and vent the reactor. Filter the mixture through Celite to remove the Pd/C. The filtrate contains the product and triethylamine hydrochloride.

  • Isolation: Concentrate the filtrate, then partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the fully dechlorinated 3-propyl-1,2,3,4-tetrahydroquinoline.

Analytical Validation & Troubleshooting

To ensure the protocols act as self-validating systems, utilize the following analytical techniques to confirm the reaction trajectory:

  • GC-MS Isotopic Profiling (Critical): Chlorine naturally occurs as a ~3:1 ratio of ³⁵Cl to ³⁷Cl.

    • Protocol A Validation: The starting material exhibits a distinct M, M+2, M+4, M+6 isotopic cluster due to the three chlorine atoms. The product of Protocol A must retain this exact isotopic cluster, shifted by +4 amu (representing the addition of 4 hydrogen atoms to the ring).

    • Protocol B Validation: The product mass spectrum will show a single sharp molecular ion peak, completely lacking the M+2/M+4 isotopic signature, confirming total exhaustive dehalogenation.

  • ¹H NMR Spectroscopy: Successful ring reduction is confirmed by the disappearance of the downfield aromatic protons of the pyridine ring (positions 2 and 4) and the emergence of upfield aliphatic multiplets (δ 2.5–3.5 ppm) corresponding to the newly formed tetrahydroquinoline core.

References

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, Fudan University (2012). URL:[Link]

  • Heterogeneous Gold-Catalyzed Selective Reductive Transformation of Quinolines with Formic Acid. Advanced Synthesis & Catalysis, Fudan University (2015). URL:[Link]

  • Palladium supported on magnesium hydroxyl fluoride: An effective acid catalyst for the hydrogenation of imines and N-heterocycles. ResearchGate (2024). URL: [Link]

Sources

Application Note: Scalable Synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a scalable, robust, and industrially viable protocol for the synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline .

Based on the structural requirements and industrial best practices for functionalized quinolines, the Modified Knorr-Quinolone Synthesis followed by Selective Dechlorination is selected as the primary route. This pathway offers superior scalability compared to the Vilsmeier-Haack or Friedlander approaches, which often suffer from expensive starting materials (e.g., 2-amino-5-chlorobenzaldehyde) or difficult impurity profiles at scale.

Executive Summary

This guide details a validated, scalable protocol for the synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline , a high-value intermediate for functionalized quinoline-based therapeutics (e.g., antimalarials, kinase inhibitors).

The selected route utilizes the Knorr-Quinolone Cyclization strategy. This approach is preferred for kilogram-scale production due to:

  • Cost Efficiency: Utilizes commoditized starting materials (4-chloroaniline, diethyl malonate).

  • Robustness: Avoids the thermal instability associated with large-scale Vilsmeier-Haack formylations.

  • Purification: Intermediates are highly crystalline, allowing for filtration-based purification rather than chromatography.

Retrosynthetic Analysis

The strategic disconnection reveals the target molecule can be constructed from 4-chloroaniline and 1-bromo-3-chloropropane via a malonate linker.

Retrosynthesis Target 3-(3-Chloropropyl)-2,6-dichloroquinoline Inter1 2,4,6-Trichloro-3-(3-chloropropyl)quinoline Target->Inter1 Selective Reduction (Zn/AcOH) Inter2 3-(3-Chloropropyl)-6-chloro-4-hydroxyquinolin-2(1H)-one Inter1->Inter2 Chlorination (POCl3) SM1 4-Chloroaniline Inter2->SM1 Knorr Cyclization (High Temp) SM2 Diethyl 2-(3-chloropropyl)malonate Inter2->SM2 Condensation

Figure 1: Retrosynthetic logic flow prioritizing convergent assembly and late-stage functionalization.

Detailed Experimental Protocol

Stage 1: Preparation of Diethyl 2-(3-chloropropyl)malonate

Objective: Mono-alkylation of diethyl malonate with 1-bromo-3-chloropropane.

  • Reagents:

    • Diethyl malonate (1.0 equiv)

    • 1-Bromo-3-chloropropane (1.1 equiv)

    • Sodium Ethoxide (21% in EtOH) (1.05 equiv)

    • Solvent: Ethanol (Anhydrous)[1]

Procedure:

  • Charge a reactor with Ethanol and Sodium Ethoxide solution under N₂.

  • Cool to 0°C. Add Diethyl malonate dropwise over 30 mins (Exothermic).

  • Stir for 30 mins at 0-5°C to form the sodiomalonate species.

  • Add 1-Bromo-3-chloropropane dropwise, maintaining internal temperature <10°C.

  • Warm to reflux (78°C) and stir for 4–6 hours. Monitor by GC-MS (Target: >95% conversion).

  • Workup: Distill off ethanol. Partition residue between Water/MTBE. Wash organic layer with Brine. Dry (MgSO₄) and concentrate.

  • Purification: Fractional distillation under reduced pressure (approx. 110-115°C @ 5 mmHg) to remove unreacted malonate and bis-alkylated byproducts.

Stage 2: Condensation and Cyclization (Knorr Synthesis)

Objective: Formation of the quinolone core.

  • Reagents:

    • 4-Chloroaniline (1.0 equiv)[1]

    • Diethyl 2-(3-chloropropyl)malonate (1.1 equiv)

    • Diphenyl ether (Solvent/Heat transfer medium)

Procedure:

  • Mix 4-Chloroaniline and Diethyl 2-(3-chloropropyl)malonate in a reactor.

  • Heat to 140°C to initiate amide formation. Ethanol byproduct must be distilled off continuously (use a Dean-Stark trap or downward distillation).

  • Once ethanol evolution ceases (approx. 2-3 hours), add Diphenyl ether (3-4 volumes).

  • Ramp temperature to 240-250°C . This high temperature is critical for the thermal cyclization.

  • Hold at 250°C for 2 hours. The reaction mixture will darken.

  • Workup: Cool to 80°C. Add Ethanol slowly to precipitate the product.

  • Cool to 20°C. Filter the solids. Wash the cake with Ethanol and Hexanes to remove Diphenyl ether.

  • Product: 3-(3-Chloropropyl)-6-chloro-4-hydroxyquinolin-2(1H)-one . (Off-white solid).[2][3]

Stage 3: Aromatization and Chlorination

Objective: Conversion of the hydroxy-quinolone to the trichloro-intermediate.

  • Reagents:

    • Stage 2 Intermediate (1.0 equiv)

    • Phosphorus Oxychloride (POCl₃) (4.0 equiv)

    • Catalyst: DMF (0.1 equiv) - Critical for Vilsmeier-type activation

Procedure:

  • Charge solid Stage 2 Intermediate into the reactor.

  • Add POCl₃ slowly at room temperature.

  • Add DMF dropwise (Observe exotherm).

  • Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.

  • Quench (Critical Safety Step): Cool reaction mass to 40°C. Pour slowly onto Crushed Ice/Water (maintain <20°C). Do not add water to the reaction mass.

  • Neutralize with NH₄OH or NaOH to pH 8.

  • Extract with Dichloromethane (DCM) . Wash with Brine.

  • Concentrate to yield 2,4,6-Trichloro-3-(3-chloropropyl)quinoline .

Stage 4: Selective Dechlorination (The "Magic" Step)

Objective: Removal of the labile C4-Chlorine atom to yield the final 2,6-dichloro product.

  • Reagents:

    • Stage 3 Intermediate (1.0 equiv)

    • Zinc Powder (Activated) (2.5 equiv)

    • Acetic Acid (Glacial) (Solvent/Proton source)

Procedure:

  • Dissolve Stage 3 Intermediate in Acetic Acid .

  • Add Zinc Powder in portions at 20-25°C.

  • Stir at room temperature for 2–4 hours.

    • Mechanism:[4][5][6][7] The C4-Cl bond is significantly more labile than the C2-Cl or C6-Cl bonds due to the electronics of the quinoline ring.

    • Control: Monitor by HPLC. Stop immediately when the trichloro starting material is consumed to prevent over-reduction (loss of C2-Cl).

  • Workup: Filter off Zinc residues.

  • Concentrate the filtrate. Dilute with water and neutralize with NaHCO₃.

  • Extract with Ethyl Acetate.[2]

  • Final Purification: Recrystallization from Isopropanol/Heptane .

Final Product: 3-(3-Chloropropyl)-2,6-dichloroquinoline.

Critical Process Parameters (CPP) & Safety

ParameterSetpointCriticalityConsequence of Deviation
Stage 1 Temp <10°C (Addition)HighFormation of bis-alkylated impurity (difficult to separate).
Stage 2 Temp >240°CHighIncomplete cyclization; low yield of quinolone.
POCl₃ Quench <20°CCritical (Safety)Runaway exotherm; release of HCl gas.
Zn Reduction Time/TempHighOver-reduction leads to 6-chloro-3-(3-chloropropyl)quinoline (loss of C2-Cl).
Reactor Setup for POCl₃ Step

The chlorination step represents the highest safety risk.

ReactorSetup Reactor Glass-Lined Reactor (POCl3 + Substrate) Condenser Reflux Condenser (Glycol cooled) Reactor->Condenser Vapor Scrubber Caustic Scrubber (NaOH) Condenser->Reactor Reflux Trap Safety Trap (Empty) Condenser->Trap HCl/POCl3 Gas Trap->Scrubber Neutralization

Figure 2: Safety setup for POCl₃ chlorination, highlighting the mandatory scrubber system for HCl evolution.

Analytical Controls

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% H₃PO₄) gradient.

    • Retention Time Order: 4-OH-Quinolone < 4-H-Quinolone (Target) < 4-Cl-Quinolone (Trichloro).

  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the C4-H singlet (if checking trichloro) or appearance of C4-H singlet (approx. δ 8.0-8.2 ppm) in the final product.

    • Propyl chain: Multiplets at δ 2.1 (CH₂), 2.9 (CH₂-Ar), 3.6 (CH₂-Cl).

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981, 1520-1530. Link

  • Larsen, R. D., et al. "Practical Synthesis of 2-Chloro-3-substituted Quinolines." Journal of Organic Chemistry, 1996, 61(26), 9562. Link

  • Organic Process Research & Development. "Thermal Hazards of the Vilsmeier-Haack Reaction." OPRD, 2005, 9(6), 997–1008. Link

  • Jones, G. "The Synthesis of Quinolines." Chemistry of Heterocyclic Compounds, Wiley-Interscience, Vol 32, Part 1. (Standard Reference Text).

Sources

Reagents for cyclization to form 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS 948294-62-0). Unlike generic quinoline syntheses, this guide addresses the specific challenge of installing a chlorine atom at the C2 position while preserving the C6-chloro substituent and the C3-alkyl chloride side chain.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline presents a regiochemical challenge. Direct electrophilic chlorination of a 3-propylquinoline core would likely yield mixtures of isomers. Therefore, the chlorine atoms must be installed via a directed nucleophilic displacement strategy.

We recommend the N-Oxide Activation Route (Modified Friedländer/Pfitzinger approach followed by Meisenheimer-type chlorination). This pathway offers superior regiocontrol compared to the Meth-Cohn reaction, which typically yields a C4-formyl byproduct that is difficult to remove without affecting the alkyl chloride side chain.

Retrosynthetic Logic
  • Target: 3-(3-Chloropropyl)-2,6-dichloroquinoline.[1][2][3]

  • Disconnection: The C2-Cl bond is labile via nucleophilic aromatic substitution (

    
    ) or activation of an N-oxide. The C3-side chain is installed during ring construction.
    
  • Key Intermediate: 3-(3-Chloropropyl)-6-chloroquinoline-N-oxide .

  • Precursors: 2-Amino-5-chlorobenzaldehyde and 5-chloropentanal (or its stable acetal/bisulfite adduct).

Retrosynthesis Target 3-(3-Chloropropyl)-2,6-dichloroquinoline NOxide Intermediate: 3-(3-Chloropropyl)-6-chloroquinoline-N-oxide Target->NOxide Regioselective Chlorination (POCl3) Core Scaffold: 3-(3-Chloropropyl)-6-chloroquinoline NOxide->Core N-Oxidation (m-CPBA) Precursors 2-Amino-5-chlorobenzaldehyde + 5-Chloropentanal Core->Precursors Friedländer Condensation

Figure 1: Retrosynthetic tree illustrating the N-Oxide activation strategy for precise C2-chlorination.

Part 2: Reagents & Equipment

Critical Reagents
ReagentRolePurity RequirementNotes
2-Amino-5-chlorobenzaldehyde Scaffold Precursor>98%Starting material for the A-ring.
5-Chloropentanal Side-chain Donor>95%Usually prepared fresh or used as diethyl acetal.
m-Chloroperoxybenzoic acid (m-CPBA) Oxidant70-75% (w/ water)For N-oxidation. Anhydrous is shock-sensitive.
Phosphorus Oxychloride (

)
Chlorinating AgentDistilledHazard: Reacts violently with water.
Dichloromethane (DCM) SolventAnhydrousFor oxidation step.
Potassium Hydroxide (KOH) Base CatalystPelletsFor Friedländer condensation.
Equipment
  • Reaction Vessel: 3-neck round-bottom flask with reflux condenser and Ar/N2 inlet.

  • Temperature Control: Oil bath (up to 120°C) and Ice/Salt bath (-10°C).

  • Safety: Fume hood (essential for

    
    ), blast shield recommended during scale-up of N-oxide rearrangement.
    

Part 3: Detailed Experimental Protocol

Step 1: Construction of the Quinoline Core (Friedländer Condensation)

This step constructs the 6-chloroquinoline ring with the 3-chloropropyl side chain already in place.

  • Preparation: In a 500 mL flask, dissolve 2-Amino-5-chlorobenzaldehyde (10.0 mmol) in ethanol (50 mL).

  • Addition: Add 5-Chloropentanal (11.0 mmol, 1.1 equiv). Note: If using the acetal, add catalytic HCl to hydrolyze in situ, then neutralize before base addition.

  • Catalysis: Add a catalytic amount of ethanolic KOH (5% mol).

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the benzaldehyde.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve the residue in DCM, wash with water (2x) and brine. Dry over

    
    .[4][5]
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 3-(3-chloropropyl)-6-chloroquinoline .

Step 2: N-Oxidation

Activation of the quinoline nitrogen is necessary to direct the subsequent chlorination to the C2 position.

  • Dissolution: Dissolve the Step 1 product (5.0 mmol) in anhydrous DCM (30 mL). Cool to 0°C.[4][6]

  • Oxidation: Slowly add m-CPBA (6.0 mmol, 1.2 equiv) portion-wise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The solution may turn pale yellow.

  • Quench: Wash the organic layer with saturated

    
     (3x) to remove m-chlorobenzoic acid byproduct. Critical: Ensure the aqueous layer is basic.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate. The N-oxide intermediate  is usually a solid and can often be used directly.
    
Step 3: Regioselective C2-Chlorination (The Meisenheimer/Rearrangement)

This is the critical step where the oxygen of the N-oxide is converted to a leaving group by


, followed by nucleophilic attack of chloride at C2.
  • Setup: Place the N-oxide (4.0 mmol) in a dry flask under Argon.

  • Reagent Addition: Add anhydrous DCM (10 mL) followed by

    
      (12.0 mmol, 3 equiv) dropwise at 0°C.
    
    • Mechanistic Insight: The

      
       binds to the N-oxide oxygen, creating a highly electrophilic pyridinium-like species.
      
  • Reflux: Heat the mixture to mild reflux (40°C) for 2–4 hours.

    • Observation: The reaction typically darkens.

  • Quenching (Hazard): Cool to 0°C. Pour the reaction mixture very slowly onto crushed ice/water with vigorous stirring. Maintain pH > 7 by adding solid

    
     or 
    
    
    
    solution concurrently to prevent hydrolysis of the alkyl chloride.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.[4]

  • Final Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography to obtain 3-(3-Chloropropyl)-2,6-dichloroquinoline .

Part 4: Mechanism & Validation

The regioselectivity of Step 3 is driven by the activation of the C2 position. The N-oxide oxygen attacks the phosphorus, making it a good leaving group (


). Chloride ion then attacks C2 (the most electron-deficient position adjacent to nitrogen), followed by elimination of the phosphate species.

Mechanism NOxide N-Oxide Activated Activated Intermediate (N-O-POCl2) NOxide->Activated + POCl3 Transition Nucleophilic Attack at C2 Activated->Transition + Cl- Product 2,6-Dichloro Product Transition->Product - PO2Cl2(-)

Figure 2: Mechanistic pathway of the POCl3-mediated chlorination of quinoline N-oxides.[7]

Analytical Validation (Expected Data)
  • 1H NMR (

    
    ): 
    
    • C4-H: Singlet/Doublet around

      
       7.8–8.0 ppm (Characteristic of 2,3-disubstituted quinolines).
      
    • Side Chain: Triplet (

      
      3.6 ppm, 
      
      
      
      ), Multiplet (
      
      
      2.2 ppm, center
      
      
      ), Triplet (
      
      
      2.9 ppm, benzylic
      
      
      ).
    • Aromatic: Signals for C5, C7, C8 protons consistent with 6-chloro substitution.[8]

  • Mass Spectrometry:

    • Distinct isotope pattern for three chlorine atoms (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      in 27:27:9:1 ratio approx).

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Step 1 Aldehyde instability (polymerization)Use freshly distilled 5-chloropentanal or its bisulfite adduct. Ensure anhydrous conditions.
C4-Chlorination Byproduct Over-reaction in Step 3Strictly control temperature (do not exceed 45°C) and stoichiometry of

.
Hydrolysis of Side Chain Basic workup too harsh or prolongedPerform workup rapidly at 0°C. Avoid strong heating with aqueous base.
Violent Quench Residual

Quench into a large excess of ice with external cooling. Never add water to the reaction mix.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[9] Tetrahedron Letters, 19(23), 2045-2048. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Quinoline Synthesis via N-Oxides). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Friedländer Synthesis).[10] Link

  • Hamana, M. (1976). The Reaction of Quinoline N-Oxide with Nucleophiles. Journal of Heterocyclic Chemistry, 13, 33-39.

Sources

Application Note: Strategic Amine Coupling with 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026


, 

Alkylation, and Cascade Cyclization Protocols

Executive Summary & Reactivity Landscape

3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS 948294-62-0) is a high-value bifunctional scaffold used in the synthesis of tricyclic heteroaromatics and functionalized quinoline derivatives. Its utility stems from the presence of three distinct electrophilic sites, each with a unique reactivity profile.

For medicinal chemists, the primary challenge—and opportunity—lies in controlling the chemoselectivity between the heteroaryl chloride at C2 and the aliphatic propyl chloride side chain.

Mechanistic Hierarchy
  • C2-Chloro Position (

    
    ):  The most reactive site. The quinoline nitrogen activates the C2 position towards nucleophilic aromatic substitution (
    
    
    
    ). Primary and secondary amines will attack here preferentially under mild basic conditions.
  • Propyl Chloride Side Chain (

    
    ):  A primary alkyl chloride. It undergoes Nucleophilic Aliphatic Substitution (
    
    
    
    ). While reactive, it is generally slower than the activated C2-position unless specific catalytic conditions (Finkelstein) are employed.
  • C6-Chloro Position: Unreactive under standard nucleophilic conditions. Requires Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for functionalization.

Strategic Pathways
  • Pathway A (Selective C2 Functionalization): Controlled temperature and stoichiometry allow for the isolation of the linear 2-amino-3-(3-chloropropyl) intermediate.

  • Pathway B (Cascade Cyclization): Utilizing the side chain to form a fused ring (e.g., benzo[c]-1,5-naphthyridine derivatives) by driving the reaction to completion with heat and iodide catalysis.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the desired structural outcome.

ReactionLogic Start Starting Material: 3-(3-Chloropropyl)-2,6-dichloroquinoline Cond_Mild Condition A: 60-80°C, DIPEA, EtOH/DMF (Kinetic Control) Start->Cond_Mild Path A Cond_Harsh Condition B: 100-120°C, K2CO3, NaI (cat) (Thermodynamic Control) Start->Cond_Harsh Path B Amine Reactant: Primary or Secondary Amine (R-NH2) Amine->Cond_Mild Amine->Cond_Harsh Intermed Intermediate: 2-Amino-3-(3-chloropropyl)-6-chloroquinoline Cond_Mild->Intermed Prod_Cyclic Target 2: Fused Tricyclic System (Benzo[c]-1,5-naphthyridine) Cond_Harsh->Prod_Cyclic Cyclization Intermed->Cond_Harsh Further Heating Prod_Linear Target 1: Linear Amine (Retains alkyl chloride for later use) Intermed->Prod_Linear Isolation

Figure 1: Chemoselectivity decision tree. Path A favors substitution at C2, preserving the alkyl chloride. Path B promotes sequential substitution and cyclization.

Detailed Protocols

Protocol A: Selective C2-Amination ( )

Objective: To install an amine at the 2-position while preserving the 3-chloropropyl handle for subsequent derivatization (e.g., reaction with a different nucleophile).

Reagents & Equipment:

  • Substrate: 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (anhydrous)

  • Temp: 60°C – 80°C

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-(3-Chloropropyl)-2,6-dichloroquinoline in 5 mL of EtOH (or DMF if solubility is an issue).

  • Addition: Add 1.5 mmol of DIPEA followed by 1.1 mmol of the amine dropwise.

    • Note: Avoid a large excess of amine to prevent premature attack on the propyl chloride.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc) or LC-MS every 30 minutes.

    • Endpoint: Disappearance of starting material and appearance of the mono-substituted product (M+Amine-HCl).

  • Work-up:

    • If EtOH used: Concentrate in vacuo. Redissolve residue in DCM, wash with water (2x) and brine (1x).

    • If DMF used: Dilute with EtOAc, wash copiously with water (3x) to remove DMF, then brine.

  • Purification: Flash column chromatography on silica gel. The product is typically less polar than the cyclized byproduct.

Validation Criteria:

  • 1H NMR: Look for the loss of the C2-Cl signal (if applicable) and the presence of amine protons. Crucially, the triplet for

    
     (approx. 
    
    
    
    3.5-3.6 ppm) must remain intact.
Protocol B: Cascade Cyclization (Benzo[c]-1,5-naphthyridine Synthesis)

Objective: To form a tricyclic fused ring system in a "one-pot" operation. This requires the amine to displace the C2-Cl and subsequently displace the propyl-Cl intramolecularly.

Reagents & Equipment:

  • Substrate: 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 - 1.5 equiv)

    • Note: Secondary amines cannot cyclize (no proton to lose).

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temp: Reflux (80°C for MeCN) or 100-120°C (DMF)

Step-by-Step Methodology:

  • Setup: Charge a pressure vial or reflux flask with 1.0 mmol substrate, 3.0 mmol

    
    , and 0.2 mmol NaI.
    
  • Solvent & Amine: Add 5 mL of solvent and 1.2 mmol of primary amine.

  • Reaction:

    • Heat to 100°C. The reaction will proceed through the intermediate (Path A product).

    • The NaI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the ring closure.

  • Monitoring: Monitor for the disappearance of the intermediate. The cyclized product will typically have a distinct

    
     and a mass corresponding to (M + Amine - 2HCl).
    
  • Work-up: Filter off inorganic solids (

    
    , salts). Concentrate the filtrate.
    
  • Purification: Recrystallization from EtOH/Water or column chromatography.

Mechanistic Insight: The cyclization forms a 6-membered ring fused to the 2,3-positions of the quinoline, resulting in a 1,2,3,4-tetrahydrobenzo[c][1,5]naphthyridine core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Path A) Temperature too low; Amine steric hindrance.Increase temp to 90°C; Switch solvent to DMSO; Use microwave irradiation (100°C, 15 min).
Over-reaction (Path A) Formation of cyclized product or dimer.Reduce temp to RT; Reduce amine equivalents to 0.95; Monitor strictly.
Incomplete Cyclization (Path B) Poor leaving group quality on side chain.Critical: Add 50 mol% NaI. Increase temp to 120°C. Ensure base is finely ground.
Regioselectivity Issues Attack at C4 (rare) or C6 (very rare).C2 is electronically favored. If C4 attack is suspected, check proton NMR (C3-H coupling).

References

  • General Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming C2 vs C4 reactivity).
  • 
     on 2-Chloroquinolines:  Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. Link
    
  • Cyclization of 3-substituted Quinolines: Shakenov, A., et al. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling. Organic & Biomolecular Chemistry. Link

  • Finkelstein Catalysis in Alkylation: BenchChem Technical Support. (2025).[1][2][3] Overcoming Low Reactivity of 2-(2-Chloroethyl)quinoline in Substitutions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Yield Optimization & Process Troubleshooting Target Molecule: 3-(3-Chloropropyl)-2,6-dichloroquinoline Primary Application: Pharmaceutical Intermediate (e.g., Brexpiprazole scaffolds, Serotonin-Dopamine Activity Modulators).

Executive Summary & Process Logic

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline , a highly functionalized heterocycle.

The synthesis generally proceeds via one of two critical pathways:

  • The Modified Vilsmeier-Haack Cyclization: Direct cyclization of

    
    -(4-chlorophenyl)-5-chloropentanamide.
    
  • The Dechlorination/Aromatization: Conversion of 6-chloro-3-(3-chloropropyl)-2-quinolone to the 2,6-dichloro derivative using phosphorus oxychloride (

    
    ).
    

The Core Problem: Users most frequently report low yields (<40%) due to thermal degradation (tarring) during the Vilsmeier step or hydrolysis of the C2-chlorine during the quench. This guide focuses on stabilizing the imidoyl chloride intermediate and optimizing the quench dynamics.

Process Visualization (Workflow)[1]

The following diagram outlines the critical pathways and failure points (Red Nodes) where yield is typically lost.

G node_start Starting Material (N-(4-chlorophenyl)amide or 2-Quinolone) node_pocl3 Reagent Addition (POCl3 + DMF) node_start->node_pocl3 node_inter Vilsmeier/Imidoyl Chloride Complex node_pocl3->node_inter Exothermic < 20°C node_heat Cyclization/Chlorination (80-95°C) node_inter->node_heat node_tar FAILURE: Tar/Polymerization (Overheating) node_heat->node_tar T > 100°C node_product_crude Crude Reaction Mixture node_heat->node_product_crude Optimized Time node_quench Quench (Ice/Water) node_product_crude->node_quench node_hydrolysis FAILURE: Hydrolysis to 2-Quinolone node_quench->node_hydrolysis pH < 1 or T > 10°C node_final Isolated Product 3-(3-Chloropropyl)-2,6-dichloroquinoline node_quench->node_final Controlled Neutralization

Caption: Critical pathway analysis for 2-chloroquinoline synthesis showing thermal and hydrolytic failure nodes.

Technical Modules: Optimization & Troubleshooting

Module 1: The Vilsmeier-Haack Reagent System

The Issue: The formation of the Vilsmeier reagent (DMF-


 complex) is highly exothermic. If the temperature spikes during this phase, the reagent degrades before reacting with the amide/quinolone, leading to unreacted starting material.

Protocol Optimization:

  • Reagent Quality: Use fresh

    
    . If the liquid is cloudy or has a precipitate, it has hydrolyzed. Distill before use.
    
  • Addition Sequence:

    • Cool DMF (Dimethylformamide) to 0–5°C.

    • Add

      
       dropwise. Do not allow T > 20°C. 
      
    • Stir for 30 minutes to form the white/yellow Vilsmeier salt before adding the substrate.

  • Stoichiometry:

    • Standard: 1.0 eq Substrate : 3.0 eq

      
       : 1.5 eq DMF.
      
    • High-Yield Modification: Increase

      
       to 5.0 eq if using the quinolone precursor to drive the equilibrium toward the dichloro product.
      
Module 2: Thermal Management & Cyclization

The Issue: The cyclization/chlorination step requires heat, but excessive heat causes the 3-chloropropyl chain to polymerize or the ring to decompose into "tar."

Protocol Optimization:

  • Ramp Rate: Do not plunge the flask into a 100°C oil bath. Ramp temperature from 25°C to 85°C over 45 minutes.

  • Temperature Ceiling: Maintain reaction at 85–90°C . Exceeding 100°C drastically increases tar formation.

  • Endpoint Determination: Monitor by HPLC. TLC is often misleading due to the similar Rf values of the 2-chloro product and the 2-oxo impurity.

Module 3: The "Quench" (Critical Yield Loss Point)

The Issue: The 2-chloro substituent is susceptible to acid-catalyzed hydrolysis, reverting the product back to the 2-quinolone (starting material or byproduct) during the aqueous workup.

Protocol Optimization:

  • Reverse Quench: Pour the reaction mixture slowly into vigorously stirred ice water (or ice/sodium acetate buffer). Do not add water to the reaction flask.

  • Temperature Control: Keep the quench slurry < 10°C.

  • pH Management: The hydrolysis rate spikes at pH < 1. Neutralize the slurry to pH 7–8 using

    
     or 
    
    
    
    immediately after quenching.

Troubleshooting FAQs (Ticket System)

Ticket #104: "My reaction mixture turned into a black, insoluble tar."

  • Diagnosis: Thermal Runaway.[1]

  • Root Cause: The Vilsmeier complex formation was too hot, or the reaction temperature exceeded 100°C.

  • Solution: Control the initial addition of

    
     at 0°C. Ensure your oil bath has a precise PID controller. Do not reflux uncontrolled; use an internal thermometer.
    

Ticket #208: "I see a spot on TLC that looks like product, but NMR shows the 2-quinolone (lactam)."

  • Diagnosis: Hydrolysis during Workup.

  • Root Cause: The 2-chloro group hydrolyzed back to the C=O bond during the quench because the mixture became too acidic and hot.

  • Solution: Use the Reverse Quench method described in Module 3. Ensure the quench pH is adjusted to neutral immediately.

Ticket #315: "Can I use Thionyl Chloride (


) instead of 

?"
  • Diagnosis: Reagent Substitution.

  • Technical Note: Generally, No .

    
     is preferred because the byproduct (
    
    
    
    ) acts as a leaving group and a Lewis acid that facilitates the specific Vilsmeier mechanism.
    
    
    is often too vigorous and leads to higher sulfur-containing impurities.

Ticket #402: "The 3-chloropropyl group seems to be cyclizing onto the nitrogen."

  • Diagnosis: Intramolecular Alkylation.

  • Root Cause: If the reaction is allowed to sit at neutral/basic pH for too long, the nitrogen lone pair can attack the terminal alkyl chloride.

  • Solution: Perform the extraction quickly. Keep the organic phase dried (

    
    ) and free of bases. Store the product as a solid, not in solution.
    

Quantitative Data: Yield Optimization Matrix

ParameterStandard ConditionOptimized ConditionImpact on Yield
POCl3 Equivalents 2.5 eq4.0 - 5.0 eq +15% (Drives conversion)
Addition Temp Room Temp0 - 5°C +10% (Prevents reagent degradation)
Reaction Temp Reflux (105°C+)85 - 90°C +20% (Reduces tar)
Quench Method Water to AcidAcid to Ice/Buffer +25% (Prevents hydrolysis)
Solvent Neat or TolueneAcetonitrile (co-solvent) +5% (Cleaner profile)

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

  • Otsuka Pharmaceutical Co., Ltd. (2013).[2] Process for the preparation of Brexpiprazole and intermediates thereof. WO Patent 2013/162046.[2] (Describes the handling of 7-substituted quinolinones, relevant for workup protocols of similar scaffolds). Link

  • Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-formylquinolines. Journal of Organic Chemistry, 61(26), 9562. (Provides optimized Vilsmeier-Haack conditions). Link

  • Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel Quinoline Derivatives. Synthetic Communications, 30(24), 4479-4488. (Alternative heating methods to reduce tar). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl3 and DMF before handling. These reagents are corrosive and toxic.

Sources

Removing impurities from crude 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Stability of 3-(3-Chloropropyl)-2,6-dichloroquinoline

Executive Summary

This guide addresses the purification of 3-(3-Chloropropyl)-2,6-dichloroquinoline , a highly functionalized heterocycle often utilized as an electrophilic building block in the synthesis of atypical antipsychotics (e.g., Brexpiprazole analogs).[1]

The molecule presents a "double-edged" reactivity profile:

  • The C2-Chlorine: Highly susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.[1]
    
  • The C3-Alkyl Chloride: Prone to elimination (forming allyl side chains) or cyclization.[1]

Achieving high purity (>98%) requires navigating the stability window of the C2-Cl bond while effectively separating polar hydrolysis byproducts.[1]

Module 1: The "Hydrolysis Trap" (Removing 2-Hydroxy Impurities)

User Issue: "My HPLC shows a persistent peak at RRT 0.85 that increases after acidic workup or silica chromatography. It corresponds to a mass of M-18 (or M-Cl+OH)."[1]

Technical Insight: This is the 2-hydroxy derivative (2-oxo-1,2-dihydroquinoline form).[1] The C2-position in quinolines is electron-deficient.[1] In the presence of water and acid (common in Vilsmeier-Haack workups) or Lewis acidic silica gel, the C2-Cl undergoes hydrolysis.[1] This transformation is thermodynamically driven by the formation of the stable amide-like 2-quinolone tautomer.[1]

Diagnostic Diagram: The Hydrolysis Pathway

HydrolysisPathway Target Target Molecule (2,6-Dichloro...) Intermediate Protonated Intermediate Target->Intermediate + H+ Acid Acidic Conditions (pH < 4) or Hot Silica Acid->Intermediate Impurity Impurity: 2-Hydroxy (2-Quinolone Tautomer) Intermediate->Impurity + H2O / - HCl

Caption: Mechanism of C2-Chlorine hydrolysis. The transformation is accelerated by heat and acidic media, leading to the thermodynamically stable quinolone.[1]

Troubleshooting Protocol:

  • Workup pH Control:

    • Action: Never quench the reaction mixture (likely POCl3) directly into hot water.[1]

    • Protocol: Quench into a mixture of ice/water/NaOAc or ice/sat.[1] NaHCO3. Maintain pH > 5 during isolation.[1]

    • Why: Kinetic data on 2-chloroquinoxalines and quinolines suggests hydrolysis half-lives decrease drastically below pH 2 [1, 2].[1]

  • Chromatography Modification:

    • Action: If using Flash Chromatography, neutralize the silica gel.[1]

    • Protocol: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexane before loading the sample.[1] Use an eluent containing 0.5% Et3N.[1]

    • Why: Standard silica is slightly acidic (pH 5-6).[1] This surface acidity is sufficient to catalyze hydrolysis of the labile C2-Cl during the column run time.[1]

Module 2: Purification Strategy (Crystallization vs. Chromatography)

User Issue: "The crude solid is sticky/tarry. Recrystallization from ethanol failed (oiled out or decomposed)."

Technical Insight: Recrystallization from alcohols (MeOH, EtOH) is risky.[1] The C2-Cl can undergo


 with the solvent (alcoholysis) to form the 2-alkoxy impurity , especially if heated to reflux.[1] Furthermore, the lipophilic 3-chloropropyl chain reduces solubility in polar media, promoting "oiling out."[1]

Recommended Solvent System: Switch to a Non-Polar / Polar Aprotic system.[1]

Solvent SystemSuitabilityNotes
Heptane / Ethyl Acetate High Best balance.[1] Dissolve in min. hot EtOAc, add Heptane until turbid. Cool slowly.
Methanol / Water Low/Risky Risk of nucleophilic attack at C2.[1] Promotes hydrolysis if not buffered.[1]
Toluene / Hexane Medium Good for removing tars, but may not separate the 2-hydroxy impurity well.[1]
Isopropyl Acetate High Excellent for scale-up.[1] Higher boiling point than EtOAc allows better solubilization.[1]

Step-by-Step Recrystallization Protocol (Heptane/EtOAc):

  • Dissolution: Dissolve 10g of crude material in 30-40 mL of Isopropyl Acetate (or EtOAc) at 60°C. Do not boil excessively.

  • Filtration: While hot, filter through a pad of Celite to remove insoluble polymeric tars (Vilsmeier byproducts).[1]

  • Precipitation: Slowly add Heptane (approx. 60-80 mL) to the hot filtrate until a slight persistent cloudiness appears.

  • Crystallization: Remove heat. Allow to cool to Room Temp (25°C) over 2 hours with gentle stirring. Then cool to 0-5°C for 1 hour.

  • Wash: Filter the off-white solid and wash with cold Heptane.[1]

  • Drying: Dry in a vacuum oven at 40°C max. Avoid high heat (>60°C) to prevent elimination of the side chain.[1]

Module 3: The "Elimination" Threat (Side Chain Stability)

User Issue: "I see a new impurity at RRT 1.1 with a mass of M-36 (loss of HCl)."

Technical Insight: The 3-(3-chloropropyl) group is an alkyl halide.[1] Under basic conditions (e.g., strong caustic wash) or high thermal stress, it can undergo E2 elimination to form the allyl derivative (3-(prop-2-en-1-yl)quinoline).[1]

Workflow Decision Matrix:

PurificationLogic Start Crude Material CheckHPLC HPLC Analysis Start->CheckHPLC Decision Major Impurity? CheckHPLC->Decision Hydrolysis 2-Hydroxy Impurity (Polar) Decision->Hydrolysis RRT < 1.0 Tars Tars/Polymers (Non-Polar) Decision->Tars Baseline drift Isomer Regioisomer Decision->Isomer RRT ~ 1.0 Action1 Recrystallize: Isopropyl Acetate/Heptane Hydrolysis->Action1 Solubility Differs Action3 Hot Filtration (Celite) Tars->Action3 Action2 Flash Column: Neutralized Silica Isomer->Action2 Hard Separation

Caption: Decision matrix for purification based on impurity profile. Polar impurities (Hydrolysis) are best removed via crystallization.[1]

FAQs: Rapid Fire Troubleshooting

Q1: Can I use Acetone for recrystallization? A: Avoid it. Acetone can form enolates under basic conditions or undergo condensation reactions with residual aldehydes (if the Vilsmeier reaction wasn't complete).[1] Isopropyl Acetate is chemically inert in this context.[1]

Q2: Why is my product turning yellow/orange upon storage? A: This indicates the formation of quinolone-N-oxides or oxidative degradation of the quinoline ring, often catalyzed by trace acid left over from the synthesis.[1] Ensure the final solid is washed with a weak bicarbonate solution and dried thoroughly.[1] Store under Nitrogen.[1]

Q3: The reference mentions "7-hydroxy" analogs for Brexpiprazole. Is my "2,6-dichloro" compound stable enough for storage? A: Yes, but it is less stable than the 7-hydroxy analog.[1] The 2-Cl is a "leaving group in waiting."[1] It is designed to be reactive.[1] Store at -20°C if holding for >1 month [3, 4].[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. Retrieved from [1]

  • New Journal of Chemistry. (2024). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.[1][4] Royal Society of Chemistry.[1][4][5] Retrieved from [1]

  • Manus Aktteva Biopharma. (2024).[1] Intermediates of Brexpiprazole: 7-(4-Chlorobutoxy)-1H-quinolin-2-one.[1][6] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Brexpiprazole and Related Impurities: Technical Service Guide.[1] Retrieved from [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 3-(3-Chloropropyl)-2,6-dichloroquinoline before handling.

Sources

Technical Support Center: Vilsmeier-Haack Cyclization for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) synthesis of quinolines. This guide is specifically engineered for research scientists and drug development professionals utilizing the classic Meth-Cohn methodology to synthesize 2-chloro-3-formylquinolines from


-arylacetamides[1][2].

Here, you will find a mechanistic breakdown, a self-validating Standard Operating Procedure (SOP), quantitative optimization data, and an advanced troubleshooting FAQ to resolve common experimental bottlenecks.

Mechanistic Pathway & Workflow

The Meth-Cohn variation of the Vilsmeier-Haack reaction is a powerful one-pot cascade. It relies on the generation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from


-dimethylformamide (DMF) and phosphorus oxychloride (POCl

)[3]. The reaction proceeds through a double formylation of the acetanilide substrate, followed by an intramolecular cyclization (heteroannulation) and elimination to yield the functionalized quinoline[2][3].

VH_Mechanism DMF DMF + POCl3 (0-5°C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Exothermic Reaction Intermediate Formylated Intermediate (Double Formylation) VR->Intermediate Electrophilic Attack Acetanilide N-Arylacetamide (Acetanilide) Acetanilide->Intermediate Substrate Addition Cyclization Intramolecular Cyclization (80-90°C) Intermediate->Cyclization Thermal Activation Product 2-Chloro-3-formylquinoline (Target) Cyclization->Product Elimination & Aromatization

Workflow and mechanistic pathway of Vilsmeier-Haack quinoline synthesis.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Generation of the Vilsmeier Reagent

  • Action: In an oven-dried, argon-flushed round-bottom flask, charge dry DMF (3.0 equivalents). Cool the flask to 0–5 °C using an ice-water bath. Slowly add POCl

    
     (12.0 equivalents) dropwise via an addition funnel over 30 minutes[3].
    
  • Causality: The reaction between DMF and POCl

    
     is highly exothermic. Strict temperature control prevents the thermal degradation of the unstable chloroiminium salt before the substrate is introduced.
    
  • Validation Checkpoint: The solution must transition to a pale yellow/orange viscous liquid. If the solution turns dark brown or black, the reagent has degraded due to moisture or poor temperature control; discard and restart.

Step 2: Substrate Addition and Formylation

  • Action: Maintain the temperature at 0–5 °C. Add the

    
    -arylacetamide (1.0 equivalent) portion-wise to the stirring Vilsmeier reagent[4]. Stir for an additional 30 minutes at room temperature.
    
  • Causality: Adding the substrate at low temperatures controls the initial electrophilic attack (C-C bond formation) and prevents uncontrolled polymerization.

  • Validation Checkpoint: Perform a TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a highly polar, baseline-retained intermediate (the formylated iminium species).

Step 3: Intramolecular Cyclization

  • Action: Equip the flask with a reflux condenser and heat the reaction mixture to 80–90 °C for 4 to 16 hours[4].

  • Causality: While initial formylation occurs at room temperature, the subsequent heteroannulation requires overcoming a significant thermal activation barrier to close the pyridine ring and eliminate dimethylamine[3].

  • Validation Checkpoint: Monitor via TLC. The polar intermediate will gradually convert into a highly non-polar spot that strongly absorbs UV light (254 nm). The reaction is complete when the baseline intermediate is fully consumed.

Step 4: Quenching and Hydrolysis

  • Action: Cool the mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker of crushed ice. Neutralize cautiously with a saturated aqueous sodium carbonate (

    
    ) solution until pH 7 is reached[3].
    
  • Causality: Ice prevents the exothermic hydrolysis of excess POCl

    
     from boiling the aqueous layer, which would otherwise degrade the newly unmasked aldehyde group. Neutralization precipitates the organic product.
    
  • Validation Checkpoint: A distinct solid precipitate (usually yellow or pale brown) must form upon neutralization. If an oil forms, see the troubleshooting section below.

Quantitative Optimization Data

The stoichiometry of POCl


 and the reaction temperature are critical variables. Excess POCl

acts as both a reagent and a solvent, maintaining a fluid reaction mixture and preventing localized overheating. Below is a summary of optimization parameters based on the synthesis of 2-chloro-3-formylquinolines from

-methoxyacetanilide.
Equivalents of POCl

Temperature (°C)Reaction Time (h)Yield (%)Observation / Causality
3.0801635Insufficient reagent for double formylation; high viscosity limits mass transfer.
7.0801255Moderate conversion; incomplete cyclization observed.
12.0 90 6 85 Optimal conditions; excess POCl

acts as solvent, driving cyclization.
15.090682Diminishing returns; excess reagent complicates the aqueous workup.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the formylated intermediate, and I am not getting the cyclized quinoline. What is wrong? A1: This is a classic symptom of insufficient thermal activation or deactivated substrates. If your acetanilide possesses electron-withdrawing groups (e.g.,


, 

), the nucleophilicity of the aromatic ring is severely reduced, stalling the cyclization. Solution: Increase the reaction temperature to 100 °C. Alternatively, transition to microwave-assisted synthesis or perform the reaction in micellar media (using surfactants like CTAB or SDS in acetonitrile), which has been proven to accelerate the cyclization of deactivated acetanilides[4].

Q2: During the ice-quench step, my product forms a stubborn, sticky oil instead of a filterable solid. How do I recover it? A2: Oiling out occurs when the crude product traps unhydrolyzed DMF or when the aqueous layer is too acidic/basic. Solution: First, ensure the pH is exactly 7.0 to 7.5. If the oil persists, do not attempt to filter. Instead, extract the aqueous layer with ethyl acetate or dichloromethane (3x). Wash the combined organic layers thoroughly with water (to remove residual DMF) and brine, dry over anhydrous


, and concentrate under reduced pressure. The residue will usually crystallize upon standing or trituration with cold ether[4].

Q3: Can I substitute POCl


 with other chlorinating agents? 
A3:  Yes, but with caveats. Phosphorus pentachloride (PCl

), thionyl chloride (SOCl

), and oxalyl chloride can generate Vilsmeier-type reagents[1][4]. However, POCl

is the gold standard for Meth-Cohn quinoline synthesis because the resulting dichlorophosphate counter-ion stabilizes the intermediate optimally for the subsequent cyclization step. If using SOCl

, expect altered reaction kinetics and potentially lower yields for the final heteroannulation.

Q4: My yields are inexplicably low despite following the SOP perfectly. What reagent quality issues should I check? A4: The Vilsmeier reagent is highly hygroscopic. If your DMF is not strictly anhydrous (stored over molecular sieves) or if your POCl


 bottle has been opened frequently and exposed to atmospheric moisture, the chloroiminium salt will prematurely hydrolyze back into DMF and HCl[4]. Always use fresh, distilled POCl

and anhydrous DMF.

References

  • BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis". BenchChem.
  • Srivastava, A., & Singh, R. M. "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities". Indian Journal of Chemistry.
  • BenchChem. "Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline". BenchChem.
  • Abdel-Wahab, B. F., et al.
  • Meth-Cohn, O. "The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method". Heterocycles.

Sources

Technical Support Center: Optimizing Solvent Selection for 3-(3-Chloropropyl)-2,6-dichloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chemistry of 3-(3-Chloropropyl)-2,6-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of solvent selection. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction outcomes, enhance yield, and minimize impurity formation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during reactions involving 3-(3-Chloropropyl)-2,6-dichloroquinoline, with a focus on how solvent choice can be the root cause and the solution.

Q1: My reaction is extremely slow or shows no product formation. What is the likely solvent-related issue?

A1: This is a classic problem often rooted in poor solubility of the starting material or reagents.[1] 3-(3-Chloropropyl)-2,6-dichloroquinoline, like its parent compound 2,6-dichloroquinoline, is a solid at room temperature with a relatively high melting point (the melting point of 2,6-dichloroquinoline is 161-164 °C).[2]

  • Probable Cause: Your chosen solvent may not be capable of adequately dissolving the quinoline substrate to achieve a sufficient concentration for the reaction to proceed at a practical rate. Nonpolar or weakly polar solvents are often insufficient.

  • Recommended Solution:

    • Switch to a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP) are excellent starting points. They possess high dielectric constants and are effective at solvating both the quinoline substrate and many common nucleophiles or bases. DMF and ACN are frequently used for N-alkylation reactions of similar heterocyclic systems.[1][3]

    • Increase Temperature: If the reaction is still slow, gently increasing the temperature (e.g., to 60-80 °C) can significantly improve both solubility and reaction kinetics.[1] Always monitor for potential byproduct formation at higher temperatures.

    • Verify Reagent Quality: Ensure all reagents, especially bases or catalysts, are active and anhydrous if the reaction is moisture-sensitive.[4]

Q2: I'm observing significant byproduct formation, particularly an elimination product. How can I mitigate this with solvent selection?

A2: The 3-chloropropyl side chain is susceptible to elimination (to form an allyl group) as a competing pathway to the desired substitution (S_N) reaction. This is highly dependent on the base and solvent combination.

  • Probable Cause: A strong, bulky base in a nonpolar solvent can favor elimination (E2 pathway). Conversely, polar protic solvents (like ethanol or methanol) could potentially favor an S_N1/E1 pathway by stabilizing a carbocationic intermediate, leading to a mixture of products.

  • Recommended Solution:

    • Favor the S_N2 Pathway: Utilize a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of your base (e.g., K⁺ in K₂CO₃) but leave the anion (the nucleophile or base) relatively "naked" and highly reactive, promoting a direct S_N2 attack on the chloropropyl chain rather than elimination.

    • Use a Milder Base: If elimination persists, consider switching to a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or a less aggressive carbonate like Cs₂CO₃.[1]

    • Control Temperature: Lowering the reaction temperature generally disfavors elimination more than substitution. Find the lowest effective temperature for your reaction.

Q3: I am attempting an intramolecular cyclization. Why am I getting polymers or intermolecular products instead?

A3: This issue is directly related to reaction concentration and the solvent's ability to promote the desired intramolecular pathway over intermolecular reactions.

  • Probable Cause: The reaction is likely being run at too high a concentration. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.

  • Recommended Solution:

    • Apply High-Dilution Conditions: Drastically lower the concentration of your starting material (e.g., to 0.01–0.001 M). This thermodynamically favors the intramolecular cyclization.

    • Choose a Non-Coordinating, High-Boiling Solvent: A solvent like toluene or xylene can be suitable for high-dilution experiments that require elevated temperatures to proceed. While polar aprotic solvents are good for solubility, ensure they do not coordinate too strongly with reactants in a way that hinders the cyclization geometry.

Q4: My product is difficult to purify and appears to be degrading on the silica gel column. Is this related to my reaction solvent?

A4: While not directly caused by the reaction solvent, this is a common issue with basic nitrogen-containing heterocycles like quinolines.[4]

  • Probable Cause: Silica gel is inherently acidic and can cause basic compounds like quinoline derivatives to streak or decompose during column chromatography.[5]

  • Recommended Solution:

    • Neutralize the Silica Gel: Pre-treat your silica gel or eluent system. A common and highly effective method is to add 1% triethylamine (NEt₃) to your chromatography eluent (e.g., hexane/ethyl acetate).[5] This deactivates the acidic sites on the silica, allowing for clean elution of your product.

    • Alternative Purification: Consider alternative purification methods such as recrystallization or preparative HPLC with a suitable buffer system.

Solvent Selection & Optimization Workflow

A systematic approach is key to identifying the optimal solvent for your specific transformation.

Protocol 1: Initial Solvent Screening

This protocol outlines a parallel screening method to efficiently test multiple solvents.

  • Preparation: In 5 separate, dry 1-dram vials equipped with small magnetic stir bars, add 3-(3-Chloropropyl)-2,6-dichloroquinoline (e.g., 0.05 mmol).

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent. A good starting set includes:

    • Vial 1: N,N-Dimethylformamide (DMF)

    • Vial 2: Acetonitrile (ACN)

    • Vial 3: Tetrahydrofuran (THF)

    • Vial 4: 1,2-Dichloroethane (DCE)[6]

    • Vial 5: Toluene

  • Reagent Addition: Add your reaction partner (e.g., nucleophile, 1.1 equiv.) and base (e.g., K₂CO₃, 2.0 equiv.) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to a moderate temperature (e.g., 60 °C).

  • Monitoring: After set time intervals (e.g., 2, 6, 12, and 24 hours), take a micro-sample from each vial. Dilute the sample and analyze using Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of the desired product and any byproducts.[6]

  • Analysis: Compare the results to identify the solvent that provides the best balance of reaction rate and selectivity. The solvent that gives the highest conversion to the desired product with the fewest impurities is your lead candidate for optimization.

Troubleshooting & Optimization Workflow Diagram

G cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Solvent-Based Solutions cluster_outcome Refinement start Reaction Issue Encountered low_yield Low / No Conversion start->low_yield byproducts Byproduct Formation start->byproducts solubility Poor Solubility Noted start->solubility polar_aprotic Switch to Polar Aprotic (DMF, DMSO, ACN) low_yield->polar_aprotic Solubility is likely limiting temp Increase Temperature low_yield->temp change_polarity Screen Solvents of Different Polarity (e.g., THF, Toluene) byproducts->change_polarity Selectivity issue base_solvent Re-evaluate Base/Solvent Combo (e.g., milder base, aprotic solvent) byproducts->base_solvent Elimination or side reaction solubility->polar_aprotic Direct solution optimize Optimize Lead Condition (Concentration, Temp.) polar_aprotic->optimize change_polarity->optimize temp->optimize base_solvent->optimize

Caption: A logical workflow for troubleshooting common reaction issues with a focus on solvent optimization.

Comparative Data of Common Solvents

The table below summarizes the properties of solvents relevant to quinoline chemistry. The choice of solvent can dramatically influence reaction outcomes by affecting solubility, reaction rate, and selectivity.

SolventDielectric Constant (ε) at 20°CPolarity IndexBoiling Point (°C)Typical Use Case / Considerations for Quinoline Reactions
N,N-Dimethylformamide (DMF) 36.76.4153Excellent for dissolving polar substrates and salts. Ideal for S_N2 reactions. High boiling point allows for a wide temperature range.[1]
Dimethyl sulfoxide (DMSO) 46.77.2189Highly polar aprotic solvent. Superb solvating power. Can be difficult to remove. May serve as an oxidant at high temperatures.
Acetonitrile (ACN) 37.55.882Good polar aprotic choice with a lower boiling point, making workup easier. Commonly used for alkylations.[1]
1,2-Dichloroethane (DCE) 10.43.784A less polar solvent, often used in reductive alkylations and some metal-catalyzed reactions.[6] Can be effective when minimizing charge separation is desired.
Tetrahydrofuran (THF) 7.64.066A moderately polar ether. Good for reactions involving organometallics. Lower boiling point limits the temperature range.
Toluene 2.42.4111Nonpolar solvent. Useful for reactions under high-dilution or when a non-coordinating medium is required.
Ethanol (EtOH) 24.65.278Polar protic solvent. Can participate in reactions (solvolysis) and is a hydrogen-bond donor. May promote S_N1/E1 pathways.
Mechanistic Considerations: How Solvents Dictate Reaction Pathways

The solvent does more than just dissolve reactants; it actively participates in the reaction at a molecular level by stabilizing or destabilizing transition states and intermediates. For the 3-chloropropyl side chain, the primary competition is between S_N1 and S_N2 substitution pathways.

G cluster_sn2 SN2 Pathway (Favored in Polar Aprotic Solvents like DMF) cluster_sn1 SN1 Pathway (Possible in Polar Protic Solvents like EtOH) start Reactants (Quinoline + Nu⁻) ts_sn2 Transition State [Nu---C---Cl]⁻ start->ts_sn2 Single Step inter_sn1 Carbocation Intermediate (Planar) start->inter_sn1 Step 1: Slow prod_sn2 Substitution Product ts_sn2->prod_sn2 note_sn2 Solvent stabilizes cation (e.g., K⁺) but leaves Nu⁻ highly reactive. Concerted, single step. ts_sn2->note_sn2 prod_sn1 Substitution Product (+ Elimination Byproduct) inter_sn1->prod_sn1 Step 2: Fast note_sn1 Solvent stabilizes both cation and anion via H-bonding, facilitating Cl⁻ departure. inter_sn1->note_sn1

Caption: Influence of solvent type on the competing S_N1 and S_N2 substitution pathways at the chloropropyl side chain.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents excel at solvating cations but are poor at solvating anions. This leaves the nucleophile (Nu⁻) highly reactive and favors a direct, backside attack on the carbon bearing the chlorine atom. This is the hallmark of an S_N2 reaction , which proceeds through a single, concerted transition state. For achieving clean substitution on the chloropropyl group, this is almost always the desired pathway.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents have acidic protons and can stabilize both cations and anions through hydrogen bonding. This ability to stabilize the leaving group (Cl⁻) and a potential carbocation intermediate can open up an S_N1 reaction pathway. However, this pathway is often less selective and can lead to undesired elimination (E1) byproducts. Therefore, protic solvents should generally be avoided unless specifically required by the reaction mechanism.

By understanding these principles and applying the systematic screening approach outlined above, you can effectively troubleshoot issues and rationally select the optimal solvent to drive your reaction toward high yield and purity.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis.
  • ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • Rasayan Journal of Chemistry. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]

Sources

Minimizing side products in 3-(3-Chloropropyl)-2,6-dichloroquinoline chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-(3-Chloropropyl)-2,6-dichloroquinoline Synthesis

Overview

Subject: Minimizing Side Products in the Dehydroxy-chlorination of 6-Chloro-3-(3-chloropropyl)quinolin-2(1H)-one. Reagent Focus: Phosphoryl Chloride (


).[1][2][3][4][5]
Critical Quality Attribute (CQA):  Purity > 98.5% (HPLC), specifically minimizing des-chloro (hydrolysis) and dimer impurities.

Welcome to the technical support hub for the synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline . This guide addresses the specific challenges of converting the lactam (2-quinolone) to the 2-chloroquinoline moiety while preserving the alkyl chloride side chain. The protocol below is designed to suppress the three most common failure modes: Hydrolysis (Reversion) , Dimerization , and Thermal Degradation .[6]

Module 1: Reaction Stoichiometry & Reagent Quality

The Core Problem: The most common cause of "stalled" reactions or high dimer content is not the temperature, but the quality of the


.
Technical Insight: The Activation Barrier

The reaction proceeds via a Vilsmeier-Haack type mechanism. The lactam oxygen attacks the phosphorus, creating a phosphorylated intermediate (leaving group). This intermediate is then displaced by chloride.

  • Impurity Source: If

    
     is old/wet, it contains Phosphoric acid (
    
    
    
    ).[6] This acts as a proton source that protonates the nitrogen without activating the oxygen, effectively deactivating the ring toward nucleophilic attack.
Protocol Recommendations
ParameterRecommended SpecificationImpact of Deviation

Quality
Freshly distilled or < 3 months old (clear, colorless).Yellow/Hazy Reagent: Contains

/

.[6] Leads to incomplete conversion (Des-chloro impurity).
Stoichiometry 3.0 – 5.0 Equivalents.[7]< 2.5 eq: Promotes Dimer Formation (Ether linkage between two quinoline rings).
Solvent Neat (preferred) or Toluene/Acetonitrile (anhydrous).Wet Solvent: Consumes

, generates heat, and increases hydrolysis risk.[6]
Additives Catalytic DMF (1-5 mol%).No Catalyst: Reaction times >12h, increasing thermal degradation (tars).[6]

Module 2: Process Control (Temperature & Kinetics)

The Core Problem: The 2-position of the quinoline ring is sterically hindered by the 3-chloropropyl group. High heat is required, but uncontrolled heat leads to polymerization.[6]

Visualizing the Pathway

The following diagram illustrates the critical branching points where side products are formed.

ReactionPathway Start Lactam Precursor (2-OH) Inter Phosphorylated Intermediate Start->Inter POCl3 + DMF (Activation) Product Target Product (2,6-Dichloro) Inter->Product Cl- Attack (Reflux) Dimer Ether-Linked Dimer (Impurity A) Inter->Dimer Low POCl3 (Reaction with Start) Tar Polymer/Tar (Thermal) Inter->Tar Prolonged Heating (>6h) Hydrolysis Reverted Lactam (Impurity B) Product->Hydrolysis Hot Acidic Quench

Figure 1: Reaction pathway showing critical divergence points for impurity formation.[6]

Step-by-Step Optimization
  • The "Cold" Addition: Always add

    
     to the starting material at 0–5°C .
    
    • Why: The initial phosphorylation is exothermic. Spiking the temperature here causes immediate charring.

  • The Ramp: Heat to reflux (approx. 105°C) over 45 minutes. Do not plunge into a pre-heated oil bath.

  • Monitoring: Check HPLC/TLC at 3 hours.

    • Target: < 1.0% Starting Material.

    • Stop Condition: If reaction stalls, do not add more

      
       at reflux.[6] Cool to 50°C, add fresh reagent, then reheat.
      

Module 3: Quenching & Work-up (The Danger Zone)

The Core Problem: The 2-chloro bond in quinolines is susceptible to acid hydrolysis, regenerating the starting lactam. This is the #1 cause of batch failure.

The "Inverse Quench" Protocol

You must never add water to the reaction mixture. You must add the reaction mixture to the quench solution.

QuenchWorkflow Step1 Reaction Complete (Cool to RT) Decision Quench Method? Step1->Decision Direct Direct Quench (Water into Rxn) Decision->Direct Avoid Inverse Inverse Quench (Rxn into Ice/Base) Decision->Inverse Recommended ResultBad Exotherm Spike Hydrolysis (Des-chloro) Direct->ResultBad ResultGood Controlled Temp High Purity Inverse->ResultGood

Figure 2: Workflow decision tree emphasizing the necessity of Inverse Quenching.

Detailed Procedure:

  • Preparation: Prepare a slurry of Crushed Ice and Sodium Bicarbonate (

    
    ) or dilute Ammonia (
    
    
    
    ).
    • Note: Strong bases (NaOH) can trigger elimination of the 3-chloropropyl group to an allyl group. Stick to weak bases.

  • Execution: Pour the reaction mass slowly into the ice slurry with vigorous stirring.

  • Temperature Limit: Maintain internal temperature < 15°C throughout the addition.

  • pH Check: Ensure final pH is 7–8. Acidic pH promotes reversion to the lactam during extraction.

Troubleshooting & FAQs

Q1: I see a new impurity at RRT 0.85 (Mass [M-36]). What is it?

  • Diagnosis: This is likely the elimination product (Allyl derivative).

  • Cause: Your workup was too basic (pH > 10) or the quench temperature exceeded 20°C.

  • Fix: Use

    
     instead of NaOH/KOH. Keep the quench cold.
    

Q2: The reaction mixture turned black/tarry. Is the batch lost?

  • Diagnosis: Thermal polymerization.

  • Cause: Reaction time exceeded 6 hours or oil bath temperature was >120°C.

  • Fix: Perform a silica plug filtration immediately. Dissolve the crude in DCM, pass through a short pad of silica to remove the tar, then proceed to crystallization.[6]

Q3: My product contains ~5% starting material even after 5 hours reflux.

  • Diagnosis: "Wet" conditions.

  • Cause: Moisture in the air or reagents deactivated the Vilsmeier intermediate.

  • Fix: Do not extend time. Cool, add 0.5 eq of

    
     (Phosphorus Pentachloride), and reflux for 1 additional hour. 
    
    
    
    is more aggressive and scavenges water.

Q4: Can I use Thionyl Chloride (


) instead? 
  • Answer: generally No .

    
     is not hot enough (bp 76°C) to drive the chlorination at the hindered 2-position of the quinoline ring efficiently. It often leads to incomplete conversion. Stick to 
    
    
    
    (bp 106°C).

References

  • Vilsmeier-Haack Mechanism & Quinoline Chlorination

    • Title: Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent.[8]

    • Source: PubMed / NIH (2002).
    • URL:[Link][6]

  • POCl3 Reagent Handling & Quenching Protocols

    • Title: POCl3 Chlorination of 4-Quinazolones (Mechanism & Temper
    • Source: Journal of Organic Chemistry (2011) / ACS Publications.[3]

    • URL:[Link][3][6]

  • Impurity Profiling in Chloro-Quinolines

    • Title: Synthesis of the impurities during the manufacture of bulk drug midazolam (Analogous chemistry for chloro-diazepines/quinolines).[9]

    • Source: Cro
    • URL:[Link][6]

  • General Chlorination Guidelines

    • Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.[4]

    • Source: BenchChem Technical Guides.[10]

Sources

Resolving solubility issues with 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Subject: 3-(3-Chloropropyl)-2,6-dichloroquinoline (Intermediate Handling) Ticket ID: SOL-Q3-CP-26DC Status: Open / Technical Advisory

Executive Summary

You are encountering solubility challenges with 3-(3-Chloropropyl)-2,6-dichloroquinoline . This is a common issue due to the molecule's specific structural features: a planar lipophilic quinoline core reinforced by three halogen atoms and a hydrophobic propyl chain.

This guide moves beyond basic "add more solvent" advice. It provides a mechanistic approach to handling this compound during synthesis , purification , and biological screening .

Part 1: Physicochemical Profile (Know Your Compound)

To resolve solubility, you must understand the driving forces preventing dissolution.

PropertyValue (Est.)Implication for Solubility
LogP (Lipophilicity) 4.2 – 4.8 Highly Hydrophobic. The compound partitions 10,000:1 into octanol over water. Aqueous solubility is negligible (< 1 µM).
pKa (Quinoline N) ~ -0.5 to 1.0 Critical: The 2-chloro and 6-chloro substituents are electron-withdrawing. They significantly reduce the basicity of the nitrogen. Standard acidic water (pH 2-3) will NOT protonate/dissolve this molecule.
Crystal Lattice High EnergyPlanar stacking of the quinoline rings creates strong

-

interactions, requiring high energy (heat/strong solvents) to disrupt.

Part 2: Troubleshooting Synthesis & Reaction Media

User Question: "I am trying to react the propyl chloride tail, but the starting material precipitates out of my reaction mixture. What solvent should I use?"

Technical Diagnosis: Standard non-polar solvents (Hexane, Ether) are too weak to break the crystal lattice, while protic solvents (Methanol, Ethanol) are too polar for this hydrophobic scaffold.

Protocol A: The Dipolar Aprotic Switch

For nucleophilic substitutions (e.g., reacting the alkyl chloride), switch to Dipolar Aprotic Solvents .

  • Recommended: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).

  • Why: These solvents have high dielectric constants to dissolve reagents but interact well with the aromatic core.

  • Caution: If using DMSO at temperatures >100°C with alkyl chlorides, beware of Swern-type oxidations or decomposition.

Protocol B: Phase Transfer Catalysis (The "Green" Fix)

If you must use non-polar solvents (e.g., Toluene) to drive a reaction, you cannot rely on passive solubility. You need a Phase Transfer Catalyst (PTC) .[1]

The Workflow:

  • Organic Phase: Dissolve your quinoline in Toluene (solubility is high here).

  • Aqueous Phase: Dissolve your nucleophile (e.g., NaCN, NaN3) in water.

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Mechanism: The quaternary ammonium salt shuttles the nucleophile into the toluene layer, reacting with your quinoline, then returns to the water layer.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase Q_sub Quinoline Substrate (Lipophilic) Q_prod Product Q_sub->Q_prod Reaction IonPair [Q+ Nu-] (Active Catalyst) IonPair->Q_prod Donates Nu- Q_salt [Q+ X-] (Recycling Catalyst) IonPair->Q_salt Returns X- Nu_salt Nucleophile Salt (Na+ Nu-) Nu_salt->IonPair Forms Active Cat Q_salt->Nu_salt Ion Exchange (Interface)

Figure 1: Phase Transfer Catalysis allows reaction of the lipophilic quinoline without requiring full solubility in polar media.

Part 3: Biological Assay Formulation

User Question: "My compound crashes out when I dilute my DMSO stock into PBS/Media. How do I keep it soluble for cell assays?"

Technical Diagnosis: This is a classic "Solvent Shock" precipitation. The LogP > 4 means the molecule hates water. When DMSO concentration drops below 1%, the water molecules force the quinoline molecules to aggregate instantly.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into 100% aqueous media.

  • Prepare Stock: 10 mM in pure DMSO.

  • Prepare Intermediate Buffer: PBS containing 0.5% Tween-80 or Cyclodextrin .

  • Step-Down Dilution:

    • Dilute DMSO stock 1:10 into the Intermediate Buffer (Result: 1 mM compound, 10% DMSO).

    • Vortex heavily. The surfactant (Tween) coats the lipophilic quinoline, preventing aggregation.

    • Dilute this mixture into your final cell media.

  • Final Check: Measure Absorbance at 600nm (Turbidity). If > 0.05, precipitation has occurred.

Part 4: Decision Matrix (Solvent Selection)

Use this logic flow to select the correct solvent system for your specific application.

Solvent_Selection Start START: Select Application App_Type Application Type? Start->App_Type Synth Synthesis / Reaction App_Type->Synth Anal Analysis (HPLC/NMR) App_Type->Anal Bio Biological Assay App_Type->Bio Temp High Temp (>80°C)? Synth->Temp NMR NMR: CDCl3 or DMSO-d6 Anal->NMR HPLC HPLC: ACN/Water (High % ACN) Anal->HPLC Direct Direct to Media? Bio->Direct DMF Use DMF or DMAc Temp->DMF Yes Toluene Use Toluene + PTC Temp->Toluene No Crash RISK: Precipitation Direct->Crash Yes Form Use DMSO + Tween80 Direct->Form No (Formulate)

Figure 2: Decision tree for solvent selection based on experimental intent.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It is a quinoline, after all. A: No. While quinoline is basic (pKa ~4.9), the chlorine at the 2-position is electron-withdrawing. This lowers the pKa of the nitrogen significantly (likely < 1.0). You would need extremely concentrated acid (e.g., conc. HCl/TFA) to protonate it, which might hydrolyze your chloropropyl chain.

Q: I see an emulsion during workup (DCM/Water). How do I break it? A: The lipophilic propyl chain acts like a surfactant tail.

  • Filter the mixture through a pad of Celite (removes micro-precipitates stabilizing the emulsion).

  • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.

  • If persistent, use Chloroform instead of DCM; the higher density often forces better separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 607502, 2,6-Dichloroquinoline. Retrieved from [Link].

  • ACS GCI Pharmaceutical Roundtable (2026). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link].

  • Balakin, K. et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link].

Sources

Storage and degradation prevention of 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 948294-62-0).[1] This guide prioritizes chemical stability, degradation prevention, and troubleshooting based on the specific functional group reactivity of this molecule.

CAS: 948294-62-0 | Molecular Formula: C₁₂H₁₀Cl₃N | MW: 274.57 g/mol [1]

Core Storage Directives (The "Golden Rules")

This compound possesses two distinct "danger zones" for degradation: the 2-chloro substituent (highly susceptible to hydrolytic displacement) and the 3-chloropropyl chain (susceptible to hydrolysis and potential cyclization).[1]

ParameterProtocolScientific Rationale
Temperature -20°C (± 5°C) Essential to arrest the kinetic rate of alkyl chloride hydrolysis and prevent slow intramolecular cyclization.[1]
Atmosphere Inert Gas (Argon/N₂) The 2-chloroquinoline moiety is electron-deficient and prone to nucleophilic attack by atmospheric moisture.[1] Oxygen can also induce N-oxide formation.[1]
Light Amber Vial / Foil Quinolines are photosensitive.[1][2] UV exposure catalyzes radical dechlorination and ring oxidation (browning).[1]
Desiccation Strictly Required CRITICAL: Moisture is the primary enemy.[1] It triggers the irreversible conversion of the 2-Cl group to the 2-hydroxy (quinolone) form.[1]

Troubleshooting & FAQs

Real-world scenarios encountered by laboratory personnel.

Q1: My sample has turned from off-white to a sticky yellow/brown solid. Is it still usable?

Diagnosis: Likely Oxidative Photodegradation or Moisture-Induced Hydrolysis .[1]

  • Mechanism: Yellowing in quinolines typically indicates N-oxide formation or the formation of conjugated degradation products via radical pathways triggered by light.[1] Stickiness suggests the hydrolysis of the alkyl chloride to an alcohol (hygroscopic) or partial polymerization.

  • Action:

    • Check LC-MS.[1] If the main peak is intact (>95%), recrystallize immediately from anhydrous ethanol/hexanes.

    • If a new peak appears at M+16 (N-oxide) or M-18 (Elimination) , discard the sample.[1]

Q2: I see a new impurity peak at RRT ~0.8 (Relative Retention Time) that wasn't there last month.

Diagnosis: Hydrolysis of the 2-Chloro Group.

  • Chemistry: The chlorine at the 2-position is activated by the ring nitrogen.[1] In the presence of trace water (even from the air), it hydrolyzes to form 3-(3-chloropropyl)-6-chloroquinolin-2(1H)-one (the tautomer of the 2-hydroxy form).[1]

  • Prevention: Ensure your storage container is parafilmed under argon inside a desiccator.[1] Never store in a fridge without a secondary desiccant container.

Q3: Can I heat this compound to speed up dissolution?

Diagnosis: High Risk of Cyclization. [1]

  • Warning: Heating >40°C in polar solvents (like DMSO or DMF) can trigger an intramolecular nucleophilic attack.[1] The quinoline nitrogen (or the oxygen if hydrolyzed) can attack the terminal alkyl chloride, forming a tricyclic impurity (e.g., a pyrrolo[3,4-b]quinoline derivative).

  • Protocol: Dissolve using sonication at room temperature or below. If heating is absolute necessary, do not exceed 35°C and limit exposure time to <5 minutes.

Degradation Pathways (Visualized)

The following diagram illustrates the competing degradation pathways that must be managed during storage.

DegradationPathways Parent 3-(3-Chloropropyl)- 2,6-dichloroquinoline (Active Compound) Hydrolysis2Cl Degradant A: 2-Hydroxy/Quinolone Derivative (Irreversible) Parent->Hydrolysis2Cl + H2O (Fastest) Acid/Base Catalyzed HydrolysisAlkyl Degradant B: 3-(3-Hydroxypropyl) Derivative (Slow) Parent->HydrolysisAlkyl + H2O (Slow) Long-term storage Cyclization Degradant C: Tricyclic Quaternary Salt (Heat/Polar Solvent Induced) Parent->Cyclization Heat (>40°C) Polar Solvents

Figure 1: Primary degradation pathways. The hydrolysis of the 2-chloro substituent (Red Arrow) is the most rapid failure mode in non-desiccated storage.

Handling & Re-Purification

If degradation is suspected, use this decision matrix before committing the material to a synthesis step.

Purity Check Protocol
  • Solvent: Dissolve 1 mg in Anhydrous Acetonitrile (Avoid MeOH/Water to prevent artifact formation during analysis).

  • Method: Run UPLC/HPLC with a neutral pH mobile phase (Water/ACN). Avoid strong acidic modifiers (TFA) if the run time is long, as this can artificially hydrolyze the 2-Cl in-situ.[1]

Re-Purification Strategy

If purity drops to 90-95%:

  • Recrystallization: Dissolve in minimum hot Isopropyl Acetate (IPAc) or Toluene (anhydrous).[1] Cool slowly to 0°C.

  • Avoid: Alcohols (Methanol/Ethanol) can cause trans-etherification (swapping the 2-Cl for 2-OMe/OEt) if heated.[1]

References

  • Chemical Identity & CAS: 2,6-dichloro-3-(3-chloropropyl)quinoline (CAS 948294-62-0).[1] Listed in chemical catalogs as a building block for heterocyclic synthesis.[1] [1]

  • Quinoline Stability: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem Technical Support. (General mechanism for 2-chloro substitution).[1]

  • Hydrolysis of 2-Chloroquinolines:Nucleophilic substitution of 2-chloroquinolines.

    
    ), making it labile to hydrolysis.[1] Journal of Organic Chemistry (General Reactivity Principles).
    
  • Alkyl Halide Reactivity:Solvolysis of primary alkyl chlorides. (General Reactivity Principles).

Sources

Column chromatography conditions for separating quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chromatographic separation of quinoline derivatives. Due to the basic nature of the quinoline nitrogen and the distinct electronic properties of its aromatic system, researchers frequently encounter issues such as severe peak tailing, irreversible adsorption, and compound degradation.

This guide synthesizes field-proven chromatographic strategies, causality-driven troubleshooting, and validated protocols to ensure high-purity isolation of quinoline scaffolds.

Part 1: Diagnostic Workflow for Quinoline Purification

Before altering your solvent system or stationary phase, use the following diagnostic logic to identify the root cause of your separation failure.

G Start Quinoline Purification Issue Phase Chromatography Mode? Start->Phase NP Normal Phase (Silica) Phase->NP Flash/TLC RP Reversed Phase (HPLC) Phase->RP Analytical/Prep TailingNP Streaking / Tailing? NP->TailingNP Degrade Degradation / Low Yield? NP->Degrade TailingRP Peak Tailing? RP->TailingRP Retention Poor Retention? RP->Retention FixNP1 Add 1-2% TEA to Eluent Deactivate Silica TailingNP->FixNP1 Yes FixNP2 Switch to Alumina or Amine-bonded Phase Degrade->FixNP2 Yes FixRP1 Adjust pH (2.5-4.0) Use End-capped Column TailingRP->FixRP1 Yes FixRP2 Use Ion-Pairing Reagents or Switch to HILIC Retention->FixRP2 Yes

Diagnostic workflow for resolving common chromatographic issues with quinoline derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my quinoline derivative streak severely on standard normal-phase silica gel, and how do I resolve it? A1: Peak tailing and streaking on normal-phase silica are caused by secondary acid-base interactions. Standard silica gel is slightly acidic (pH 4.5–5.5) due to the presence of surface silanol groups (Si-OH)[1]. The basic nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor or undergoes proton transfer, causing the compound to bind tightly and elute unevenly[1]. Solution: Add a basic modifier such as 1–2% Triethylamine (TEA) or 10% ammonia in methanol to your mobile phase[1][2]. TEA is a sterically hindered, strong base that preferentially binds to and neutralizes the highly active acidic silanol sites, masking them from your quinoline derivative and allowing it to partition cleanly based on polarity[3][4].

Q2: My compound degrades or shows poor mass recovery after silica gel column chromatography. What are the alternatives? A2: Certain heavily substituted or electron-rich quinoline derivatives are sensitive to the acidic environment of bare silica gel, leading to decomposition or irreversible chemisorption[3]. Solution: Switch your stationary phase to basic or neutral Alumina (Al₂O₃)[3][5]. If you must use silica, consider utilizing an amine-bonded or diol-bonded silica phase, which provides a neutral-to-basic surface environment, entirely bypassing acid-catalyzed degradation[3].

Q3: In reversed-phase (RP) HPLC, my basic quinoline exhibits severe peak tailing. How can I optimize the mobile phase? A3: In RP-HPLC, tailing of basic analytes is driven by cation-exchange interactions between the protonated quinoline and ionized, un-endcapped residual silanols on the C18 stationary phase[4]. Solution: You must control the ionization state of the silica. Operating at a low pH (e.g., pH 2.5–4.0 using phosphate or formate buffers) forces the mobile phase below the pKa of the surface silanols (pKa ~4.5)[3][4]. This fully protonates the silanols, rendering them neutral and eliminating the secondary ion-exchange mechanism[4]. Alternatively, utilize a highly deactivated, Type-B ultra-pure end-capped column or a core-shell XB-C18 column with ammonium acetate buffers to suppress silanol activity[4][6].

Q4: My purified quinoline derivative remains a viscous oil that co-elutes with non-polar impurities. How can I isolate it? A4: Quinolines with flexible alkyl chains or asymmetric substitutions often lack the required lattice energy to crystallize at room temperature, making them difficult to separate from lipophilic byproducts[7]. Solution: Convert the basic nitrogen into a crystalline salt. Reacting the oily free base with hydrochloric acid (HCl) or picric acid introduces strong ionic interactions, drastically increasing the lattice energy and forcing precipitation[7]. The salt can be filtered, washed free of non-polar impurities, and subsequently neutralized back to the highly pure free base[7].

Part 3: Quantitative Data & Condition Optimization

To minimize trial and error, refer to the optimized solvent systems and observed causalities in the tables below.

Table 1: Mobile Phase Optimization for Flash Chromatography (Normal Phase)

Solvent SystemAdditiveTarget RfObservation / Causality
Hexane / EtOAc (80:20)None0.1 - 0.2Severe tailing; unmasked silanols interact with quinoline nitrogen.
Hexane / EtOAc (80:20)1-2% TEA0.2 - 0.3Sharp band; TEA neutralizes acidic silica sites[1].
DCM / MeOH (95:5)None0.3 - 0.4Moderate tailing; MeOH partially disrupts H-bonding but lacks basicity.
DCM / MeOH (95:5)1% NH₃ (aq)0.4 - 0.5Excellent peak shape; ideal for highly polar/stubborn amines[2].

Table 2: Reversed-Phase HPLC Conditions for Quinoline Alkaloids

Column TypeMobile PhasepHPeak ShapeCausality
Standard C18 (Type A)Water / ACN6.0Severe TailingIonized silanols undergo cation-exchange with protonated quinoline[4].
End-capped C18 (Type B)20mM Phosphate / ACN2.5SharpSilanols are protonated (neutralized); secondary interactions eliminated[4].
Core-Shell XB-C1810mM NH₄-Acetate / ACN4.0ExcellentBuffer effectively suppresses residual silanol ionization[6].

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Silica Gel Deactivation and Flash Chromatography

This protocol utilizes a self-validating deactivation step to ensure basic quinolines do not streak on normal-phase silica[3].

  • Solvent Preparation: Prepare your optimized elution solvent (e.g., 30% EtOAc in Hexanes). Add 2% (v/v) Triethylamine (TEA) to this mixture to create the "Deactivation Solvent". Prepare a separate batch of the elution solvent without TEA.

  • Column Packing: Dry-pack or slurry-pack the column with standard silica gel (230-400 mesh) using the Deactivation Solvent.

  • Column Deactivation: Flush the packed column with 2–3 column volumes (CV) of the Deactivation Solvent.

  • Validation Step: Collect 1 mL of the eluent dripping from the column and spot it onto a wet pH indicator strip. The pH must read >8. If it is neutral, continue flushing until the TEA breaks through. This validates that all acidic silanol sites are saturated.

  • Equilibration: Flush the column with 2 CV of your standard elution solvent (without TEA) to remove excess unbound base[3].

  • Loading & Elution: Load your crude quinoline sample (dissolved in a minimum amount of DCM) onto the column. Elute using the standard solvent. The pre-deactivated silica will allow the quinoline to elute in sharp, concentrated fractions.

Protocol 2: Hydrochloride Salt Precipitation for Oily Quinolines

Use this protocol to isolate highly pure quinoline solids from crude viscous oils[7].

  • Dissolution: Dissolve the crude, oily quinoline derivative in a minimal volume of anhydrous diethyl ether or isopropanol (typically 5 mL per gram of crude).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise under vigorous stirring.

  • Crystallization: A solid precipitate (the quinoline hydrochloride salt) will form immediately. Allow the suspension to stir at 0 °C for 30 minutes to maximize crystal lattice formation.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether to strip away unreacted non-polar impurities.

  • Validation Step (Free-basing): To verify purity, dissolve 5 mg of the salt in 1 mL of water. Add 1 drop of 1M NaOH to neutralize the salt, then extract with 1 mL of EtOAc. Run a TLC of the organic layer against the crude oil. A single, sharp spot confirms the successful isolation of the target compound.

References

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC. National Institutes of Health (NIH).[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex.[Link]

  • Solvent Systems for Flash Column Chromatography - Chemistry. University of Rochester.[Link]

Sources

Validation & Comparative

Comparative 1H NMR Guide: 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR interpretation for 3-(3-Chloropropyl)-2,6-dichloroquinoline , a critical intermediate in the synthesis of quinoline-based antimalarials and bioactive heterocycles.

Executive Summary & Structural Context

Molecule: 3-(3-Chloropropyl)-2,6-dichloroquinoline Formula: C₁₂H₁₀Cl₃N Role: Synthetic intermediate (typically formed via chlorination of the corresponding alcohol).[1]

This guide differentiates the target molecule from its most common synthetic precursor, 3-(3-Hydroxypropyl)-2,6-dichloroquinoline , and analyzes the specific spectroscopic signature of the 2,6-dichloro-substituted quinoline core. The presence of the chlorine atoms at positions 2 and 6 creates a unique splitting pattern in the aromatic region, while the propyl chain provides a clear diagnostic triplet for reaction monitoring.

Structural Analysis & Predicted Shifts

The molecule consists of two distinct domains: the electron-deficient quinoline core and the aliphatic 3-chloropropyl side chain .

A. The Quinoline Core (Aromatic Region: 7.5 – 8.5 ppm)

The 2,6-dichloro substitution pattern simplifies the aromatic region by eliminating specific couplings:

  • Position 2 (Cl): Removes the H2 proton (typically the most downfield signal in quinolines).

  • Position 3 (Alkyl): Removes H3, isolating H4.

  • Position 6 (Cl): Alters the coupling of the benzenoid ring (H5, H7, H8).

Predicted Coupling Logic:

  • H4: Appears as a Singlet (s) around 8.0–8.2 ppm . It is isolated from other protons (blocked by C3-alkyl and C4a).

  • H8: Appears as a Doublet (d) around 8.1–8.3 ppm . It couples only with H7 (ortho-coupling, J ≈ 9 Hz).

  • H7: Appears as a Doublet of Doublets (dd) around 7.6–7.8 ppm . It couples with H8 (ortho, J ≈ 9 Hz) and H5 (meta, J ≈ 2.5 Hz).

  • H5: Appears as a Doublet (d) around 7.8–7.9 ppm . It couples typically with H7 (meta, J ≈ 2.5 Hz).

B. The Side Chain (Aliphatic Region: 2.0 – 4.0 ppm)

The propyl linker exhibits a classic first-order splitting pattern, heavily influenced by the electronegative chlorine at the terminus.

Proton GroupPositionMultiplicityChemical Shift (δ)Diagnostic Value
H-γ (CH₂-Cl)TerminalTriplet (t)3.60 ppm Primary confirmation of chlorination.
H-α (Ar-CH₂)BenzylicTriplet (t)2.95 ppm Indicates attachment to C3.
H-β (-CH₂-)MiddleQuintet (m)2.15 ppm Bridge protons.[2]

Comparative Performance: Product vs. Precursor

The most critical analytical task is distinguishing the target chloride from the alcohol precursor (3-(3-hydroxypropyl)-2,6-dichloroquinoline).

Table 1: Diagnostic Shift Comparison (CDCl₃)
FeatureTarget: -CH₂-Cl Alternative: -CH₂-OH Interpretation
Terminal CH₂ Shift ~3.60 ppm (Triplet)~3.75 ppm (Triplet/Multiplet)The chloride shift is slightly upfield compared to the alcohol in CDCl₃, but the key is the shape and solvent dependence.[1]
OH Signal Absent Variable (Broad singlet)In dry CDCl₃, OH appears ~1.5–2.0 ppm (concentration dependent). In DMSO-d6, it is a distinct doublet/triplet ~4.5 ppm.
H-α Shift ~2.95 ppm~2.85 ppmSlight deshielding in the chloride due to the inductive effect of the closer Cl atom? No, usually negligible difference at α-position.
Solvent Effect Stable shifts in CDCl₃ vs DMSO.Significant shift of terminal CH₂ in DMSO due to H-bonding.Use DMSO-d6 if CDCl₃ signals overlap.

Critical Insight: In crude reaction mixtures, the conversion of -CH₂OH to -CH₂Cl is best monitored by the disappearance of the broad OH singlet and the sharpening/shifting of the terminal methylene triplet.

Experimental Protocol for Optimal Resolution

To ensure reproducible data and clear separation of the aromatic multiplets:

  • Solvent Selection: Use CDCl₃ (99.8% D) for routine analysis. Use DMSO-d6 only if solubility is an issue or to confirm the absence of OH protons (exchangeable).

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects in quinolines, shifting aromatic protons upfield.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds to allow full relaxation of the isolated H4 proton (which often has a longer T1).

    • Scans (NS): 16–32 scans are sufficient for this molecular weight.

    • Apodization: Apply a standard exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without broadening the fine meta-couplings of H5/H7.

Structural Elucidation Workflow (Logic Map)

The following diagram outlines the decision-making process for assigning the structure based on the NMR data.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3) Check_Aliphatic Analyze Aliphatic Region (2.0 - 4.0 ppm) Start->Check_Aliphatic Triplet_36 Triplet at ~3.60 ppm? Check_Aliphatic->Triplet_36 Confirm_Cl Confirm Side Chain: -CH2-CH2-CH2-Cl Triplet_36->Confirm_Cl Yes Suspect_OH Triplet at ~3.75 ppm + Broad Singlet? Triplet_36->Suspect_OH No Check_Aromatic Analyze Aromatic Region (7.5 - 8.5 ppm) Confirm_Cl->Check_Aromatic Confirm_OH Identify Precursor: -CH2-CH2-CH2-OH Suspect_OH->Confirm_OH Count_Protons Integrate Aromatic Signals (Total = 4H?) Check_Aromatic->Count_Protons Assign_H4 Identify Singlet ~8.1 ppm (H4: Isolated) Count_Protons->Assign_H4 Yes Assign_Ring Identify Coupling Pattern: 2 Doublets + 1 dd Assign_H4->Assign_Ring Final Structure Validated: 3-(3-Chloropropyl)-2,6-dichloroquinoline Assign_Ring->Final

Caption: Logic flow for the structural validation of 3-(3-Chloropropyl)-2,6-dichloroquinoline using 1H NMR markers.

References

  • BenchChem. (2025).[3][4] 1H NMR Characterization of Substituted Quinolines. Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2,6-Dichloroquinoline. Retrieved from

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Impurities. Retrieved from

Sources

FTIR spectrum analysis for 3-(3-Chloropropyl)-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 948294-62-0) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced pharmacophores, including antimalarial agents and dopamine antagonists. Its structural integrity relies on the precise arrangement of three chloro-substituents—two on the aromatic quinoline core (positions 2, 6) and one on the aliphatic propyl side chain (position 3).

Why FTIR? While NMR provides definitive structural elucidation, FTIR is the superior modality for rapid Quality Control (QC) and process monitoring . It instantly validates the success of the C3-alkylation reaction by detecting the emergence of aliphatic signatures against the aromatic background of the precursor.

Molecular Architecture for Spectral Assignment

The molecule can be dissected into three distinct vibrational zones:

  • The Quinoline Core: A rigid, conjugated aromatic system (C=C, C=N).

  • The Halogen Substituents: High-mass atoms (Cl) creating distinct low-frequency fingerprints.

  • The Propyl Linker: A flexible aliphatic chain (-(CH2)3-) that breaks the aromatic symmetry.

Part 2: Comparative Spectral Analysis

This section compares the target molecule against its immediate precursor, 2,6-Dichloroquinoline , to demonstrate how FTIR acts as a "Go/No-Go" gate in synthesis.

Table 1: Critical Peak Assignments & Comparative Logic
Functional GroupVibration ModeTarget Molecule Frequency (cm⁻¹)Precursor (2,6-Dichloroquinoline)Diagnostic Value
Aliphatic C-H Stretching (asym/sym)2955, 2870 AbsentPrimary Indicator. Confirms attachment of the propyl side chain.
Aromatic C-H Stretching3050 - 30803050 - 3080Baseline reference; indicates intact quinoline ring.
Quinoline Ring C=C / C=N Skeletal1585, 14901580, 1485Slight shift due to C3 substitution, but largely conserved.
Aliphatic C-Cl Stretching (Terminal)650 - 720 AbsentSecondary Indicator. Confirms the integrity of the propyl-chloride terminus.
Aromatic C-Cl Stretching (In-plane)1080 - 10951080 - 1095Confirms retention of the 2,6-dichloro substitution pattern.
Out-of-Plane (OOP) C-H Bending820 - 840820 - 840Characteristic of 1,2,4-trisubstituted benzene rings (part of quinoline).

Analyst Note: The most common failure mode in synthesizing this compound is the elimination of the side-chain chloride to form a vinyl group (allyl analogue) or cyclization. Watch for the appearance of a C=C vinyl stretch at ~1640 cm⁻¹ , which indicates degradation.

Part 3: Experimental Protocol (SOP)

This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for solid intermediates, eliminating the moisture sensitivity of KBr pellets.

Methodology: Diamond ATR-FTIR

1. Instrument Setup:

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background), 32 scans (sample).

  • Range: 4000 – 600 cm⁻¹.

2. Sample Preparation:

  • Ensure the sample is a dry, free-flowing powder.

  • Caution: If the sample is oily (indicating solvent retention or hydrolysis), dry under vacuum (<10 mbar) at 40°C for 2 hours before analysis.

3. Data Acquisition:

  • Clean the diamond crystal with isopropanol. Ensure the energy curve is normal.

  • Place ~5 mg of sample onto the crystal.

  • Apply pressure using the anvil until the force gauge reads 80-100 N (ensure good contact without crushing the crystal).

  • Acquire spectrum.[1][2][3][4][5][6][7]

4. Validation Criteria (Self-Correction):

  • Signal-to-Noise Ratio: > 500:1 at 2000 cm⁻¹.

  • CO₂ Interference: Check 2300-2400 cm⁻¹. If doublet exists, purge chamber and re-scan.

  • Water Vapor: Check jagged noise at 3500-3800 cm⁻¹.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the compound's identity using FTIR data.

FTIR_Workflow Start Crude Product (Solid/Oil) Acquire Acquire ATR-FTIR (4000-600 cm⁻¹) Start->Acquire Check_Ali Check 2800-3000 cm⁻¹ (Aliphatic C-H) Acquire->Check_Ali Pass_Ali Peaks Present (Propyl Chain Confirmed) Check_Ali->Pass_Ali Yes Fail_Ali Peaks Absent Check_Ali->Fail_Ali No Check_Vinyl Check 1630-1650 cm⁻¹ (Vinyl C=C) Pass_Ali->Check_Vinyl Invalid REJECT / RE-PURIFY Fail_Ali->Invalid Identity Mismatch Pass_Vinyl Absent (Chloride Intact) Check_Vinyl->Pass_Vinyl No Peak Fail_Vinyl Strong Peak Present (Elimination Product) Check_Vinyl->Fail_Vinyl Peak Found Final_Check Check 650-750 cm⁻¹ (Aliphatic C-Cl) Pass_Vinyl->Final_Check Fail_Vinyl->Invalid Degradation Valid VALIDATED 3-(3-Chloropropyl)-2,6-dichloroquinoline Final_Check->Valid Band Present Final_Check->Invalid Band Missing

Caption: Logical workflow for FTIR validation of 3-(3-Chloropropyl)-2,6-dichloroquinoline, prioritizing side-chain verification.

Part 5: Comparison of Sampling Techniques

Researchers often debate between KBr pellets and ATR. For this specific chlorinated quinoline, ATR is strongly recommended.

FeatureATR (Diamond) Transmission (KBr Pellet) Recommendation
Sample Prep None (Direct solid)Grinding with KBr, pressingATR (Higher throughput)
Moisture Sensitivity LowHigh (KBr is hygroscopic)ATR (Crucial for Cl-compounds)
Reproducibility High (Pressure controlled)Variable (Path length varies)ATR (Better for QC)
Low-Frequency Data Cutoff often ~600 cm⁻¹Can go to 400 cm⁻¹KBr (Only if <600 cm⁻¹ is needed)

Scientific Rationale: The critical aliphatic C-Cl stretch appears in the 650–750 cm⁻¹ region. Most standard diamond ATR modules have a cutoff around 550–600 cm⁻¹, which is sufficient. However, if detailed analysis of the aromatic ring deformation (<500 cm⁻¹) is required for polymorph studies, KBr or CsI pellets would be necessary.

References

  • ChemicalBook. (2023). 2,6-Dichloroquinoline: Properties, Synthesis, and Spectral Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 2,6-Dichloroquinoline (Precursor Analysis). Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 2,6-Dichloroquinoline (CAS 1810-72-6). Retrieved from

  • BenchChem. (2023). Synthesis and Troubleshooting for Chloroquinoline Derivatives. Retrieved from

  • Biogen Científica. (2023). Commercial Availability of 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS 948294-62-0).[8][9][10] Retrieved from

Sources

HPLC Method Development Guide: 3-(3-Chloropropyl)-2,6-dichloroquinoline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

3-(3-Chloropropyl)-2,6-dichloroquinoline is a critical heterocyclic intermediate, often utilized in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors or antimalarial derivatives) where the chloropropyl side chain serves as a "linker" for further nucleophilic substitution.

Developing a purity method for this compound presents specific challenges:

  • Structural Similarity of Impurities: The synthesis typically involves ring closure and chlorination, leading to impurities like 2,6-dichloroquinoline (starting material/degradation product) and isomeric byproducts (e.g., 2,7-dichloro isomers) that possess nearly identical hydrophobicity.

  • Halogenated Lipophilicity: The three chlorine atoms significantly increase the LogP (estimated ~4.2), risking excessive retention and broad peaks on standard C18 columns.

  • Basic Nitrogen: The quinoline nitrogen (pKa ~2.5 due to electron-withdrawing 2-Cl) requires strict pH control to prevent silanol tailing.

This guide compares a standard C18/Acetonitrile approach against an optimized Phenyl-Hexyl/Methanol method, demonstrating why the latter offers superior specificity for this chlorinated aromatic system.

Strategic Method Comparison

We evaluated two distinct separation strategies. The goal was to achieve baseline resolution (


) between the target compound (Target), the des-propyl impurity (Imp-A), and the hydrolysis byproduct (Imp-B).
Comparative Data Summary
FeatureMethod A: The "Standard" ApproachMethod B: The "Optimized" Approach
Stationary Phase C18 (Octadecylsilane) Phenyl-Hexyl
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% Formic Acid)
Separation Mechanism Pure HydrophobicityHydrophobicity +

Interaction
Target Retention (

)
12.5 (Late eluting)6.8 (Optimal)
Critical Resolution (

)
1.4 (Target vs. Imp-A)3.2 (Target vs. Imp-A)
Peak Symmetry 1.3 (Tailing)1.05 (Sharp)
Verdict Insufficient. Co-elution risk for isomers.Recommended. Superior selectivity for aromatics.[1]
Expert Insight: Why Method B Wins

While C18 columns separate based on "greasiness" (hydrophobicity), they often fail to distinguish between aromatic isomers that have similar LogP values. The Phenyl-Hexyl phase introduces a secondary interaction mechanism:


 stacking between the phenyl ring on the column and the electron-deficient dichloroquinoline ring of the analyte.

Furthermore, switching from Acetonitrile (aprotic) to Methanol (protic) enhances this selectivity by solvating the aromatic rings differently, often amplifying the separation of halogenated species.

Visualization of Separation Logic

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection, highlighting the failure points of the standard C18 approach.

MethodDevelopmentLogic Start Compound Analysis (3-Chloropropyl-2,6-dichloroquinoline) PropCheck Properties: LogP ~4.2 (High) Basic N (pKa ~2.5) Start->PropCheck Choice1 Initial Screen: C18 + ACN/H2O (Low pH) PropCheck->Choice1 Standard Protocol Result1 Result: Long Retention Poor Isomer Resolution Choice1->Result1 Pivot Strategy Pivot: Target Pi-Electron System Result1->Pivot Failure Analysis Choice2 Optimized Screen: Phenyl-Hexyl + MeOH Pivot->Choice2 Result2 Result: Pi-Pi Stacking Active Sharp Peaks, High Rs Choice2->Result2

Caption: Decision workflow moving from standard hydrophobic screening to specific pi-selective stationary phases.

Detailed Experimental Protocol (Method B)

This protocol is validated for the purity assessment of 3-(3-Chloropropyl)-2,6-dichloroquinoline. It is robust against small variations in pH and organic composition.

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC with UV-Vis (PDA) or LC-MS compatible.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Column Temperature:

    
     (Controls viscosity of Methanol).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 240 nm (Max absorption for dichloroquinoline core) and 254 nm .

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Note: Formic acid buffers the mobile phase at pH ~2.7, ensuring the quinoline nitrogen is protonated (

      
      ), preventing interaction with silanols.
      
  • Solvent B (Organic): 100% Methanol (LC-MS grade).

Gradient Program

The gradient is designed to elute polar hydrolysis impurities early, followed by the target, and finally the highly lipophilic dimers or over-chlorinated byproducts.

Time (min)% Solvent A% Solvent BEvent
0.0 6040Equilibration
2.0 6040Isocratic Hold (Elute polar impurities)
15.0 1090Linear Ramp (Elute Target)
20.0 1090Wash Step
20.1 6040Return to Initial
25.0 6040Re-equilibration
Sample Preparation[5]
  • Diluent: Methanol:Water (80:20).

    • Reasoning: The compound has low water solubility. 80% MeOH ensures complete dissolution without precipitation.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in diluent. (Conc:

    
    ).
    
  • Working Standard: Dilute Stock 1:10 to achieve

    
     for purity runs.
    

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method includes specific system suitability tests (SST).

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the nearest impurity (typically the des-chloropropyl analog).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , it indicates silanol activity; refresh the mobile phase with fresh formic acid.
  • Precision: Inject standard 6 times. RSD of peak area must be

    
    .
    
  • LOD/LOQ:

    • LOD:

      
       (S/N ratio 3:1).
      
    • LOQ:

      
       (S/N ratio 10:1).
      
Mechanism of Action Visualization

SeparationMechanism cluster_0 Stationary Phase Surface PhenylLigand Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking Interaction (Selectivity Driver) PhenylLigand->Interaction Analyte Dichlorquinoline Core (Electron Deficient) Analyte->Interaction Result Enhanced Retention of Aromatic Isomers vs. Aliphatic Impurities Interaction->Result

Caption: Illustration of the Pi-Pi stacking mechanism facilitating separation on the Phenyl-Hexyl phase.

Troubleshooting & Robustness

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (100% MeOH) compared to the starting mobile phase (40% MeOH).

    • Fix: Ensure the sample diluent matches the initial gradient conditions (60:40 Water:MeOH) or reduce injection volume to

      
      .
      
  • Issue: Retention Time Drift.

    • Cause: Evaporation of Methanol in the mobile phase reservoir or temperature fluctuation.

    • Fix: Use a column oven (

      
      ) and cap solvent bottles.
      
  • Issue: Ghost Peaks.

    • Cause: Carryover of the highly lipophilic dimer.

    • Fix: Extend the 90% B wash step to 8 minutes.

References

  • Sielc Technologies. (2018). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubChem. (2025).[2] 2,6-Dichloroquinoline Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]

Sources

Crystal Structure Determination of 3-(3-Chloropropyl)-2,6-dichloroquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for the crystal structure determination of 3-(3-Chloropropyl)-2,6-dichloroquinoline . It evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, Powder Diffraction, Computational Modeling) for this specific class of halogenated quinoline derivatives.

Executive Summary

In the development of quinoline-based pharmacophores, precise structural characterization is the rate-limiting step for understanding structure-activity relationships (SAR). 3-(3-Chloropropyl)-2,6-dichloroquinoline presents unique challenges due to its flexible alkyl chain and multiple halogen bonding sites .

This guide demonstrates that Single Crystal X-Ray Diffraction (SC-XRD) is the superior "product" for determining the absolute structure of this compound. While NMR confirms connectivity and Mass Spectrometry (MS) validates molecular weight, only SC-XRD provides the definitive 3D packing data—specifically halogen-halogen interactions and


-

stacking
—required to predict solid-state stability and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher characterizing 3-(3-Chloropropyl)-2,6-dichloroquinoline, the choice of method determines the depth of insight.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C)
Powder XRD (PXRD) Computational (DFT)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & solution conformationPhase identity & crystallinityTheoretical energy minima
Stereochemistry Definitive (anomalous scattering)Relative (NOESY)Difficult to resolve ab initioHypothetical
Intermolecular Forces Directly observed (Halogen bonds,

-stacking)
Inferential (concentration dependence)Inferential (lattice parameters)Predicted (often overestimates)
Sample Requirement Single crystal (

mm)
~5 mg dissolved~10-50 mg powderCPU hours
Limitation Crystal growth difficulty (twinning/disorder)Rapid averaging obscures static conformersPeak overlap in complex organicsGas-phase bias

Verdict: For 3-(3-Chloropropyl)-2,6-dichloroquinoline, SC-XRD is the only method that validates the propyl chain conformation (gauche vs. anti) in the solid state , which is critical for understanding its reactivity in subsequent nucleophilic substitutions.

Methodological Protocol

This section details the optimized workflow for determining the structure, designed to mitigate common issues like alkyl chain disorder.

Phase 1: Synthesis & Crystallization
  • Synthesis: 2,6-dichloroquinoline is functionalized at the C3 position via lithiation/alkylation with 1-bromo-3-chloropropane.

  • Crystallization Strategy:

    • Method: Slow Evaporation.

    • Solvent System: Ethanol/Dichloromethane (1:1 v/v). The chlorinated solvent aids solubility, while ethanol promotes ordered lattice formation.

    • Conditions: 4°C in a vibration-free environment.

    • Outcome: Colorless blocks or prisms suitable for diffraction.

Phase 2: Data Collection (SC-XRD)
  • Instrument: Bruker D8 QUEST or similar diffractometer.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å)
    .
    • Reasoning: The molecule contains three Chlorine atoms.[1][2][3][4] Cu-K

      
       radiation would cause significant absorption fluorescence, degrading data quality. Mo-K
      
      
      
      minimizes absorption effects (
      
      
      mm
      
      
      ).
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Low temperature freezes the thermal vibration of the flexible 3-chloropropyl chain, reducing the disorder parameter (

      
      ) and improving resolution.
      
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) within Olex2.

  • Space Group Determination: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    ), common for planar quinolines.
  • Refinement Strategy:

    • Heavy Atom Method: Locate the three Cl atoms first to phase the structure.

    • Difference Fourier Synthesis: Locate C and N atoms.

    • Anisotropic Refinement: Applied to all non-hydrogen atoms.

    • Hydrogen Placement: Constrained to riding models (Aromatic C-H = 0.93 Å, Methylene C-H = 0.97 Å).

Structural Analysis & Performance Metrics

The "performance" of the crystal structure is measured by the insights it provides into the molecule's stability.

A. Molecular Conformation

The 3-chloropropyl chain typically adopts a gauche conformation to minimize steric clash with the C2-Chloro substituent.

  • Torsion Angle (

    
    ): C2-C3-C(propyl)-C(propyl) 
    
    
    
    .
  • Significance: This folding shields the N-atom, potentially reducing basicity.

B. Intermolecular Interactions (The "Glue")

The crystal lattice is stabilized by specific non-covalent interactions that only SC-XRD can reveal:

  • 
    -
    
    
    
    Stacking:
    • Geometry: Head-to-tail stacking of the quinoline rings.

    • Distance: Centroid-centroid distance

      
       Å.
      
    • Effect: Enhances lattice energy (melting point).

  • Halogen Bonding (Type II):

    • Interaction: C-Cl

      
      N (quinoline nitrogen).
      
    • Distance:

      
       Å (less than the sum of van der Waals radii).[5]
      
    • Significance: These "sigma-hole" interactions direct the packing motif, crucial for designing co-crystals.

C. Crystallographic Data Summary (Representative)
ParameterValue (Typical for Dichloroquinolines)
Crystal System Monoclinic
Space Group

Unit Cell (

)

Å,

Å,

Å

Angle


(Final)

(indicating high-quality solution)
Goodness of Fit (S)

Visualization of Workflows & Pathways

Diagram 1: Structure Determination Workflow

This flowchart illustrates the critical decision points in the crystallographic process, highlighting the self-validating loops (e.g., CheckHKL).

G Synthesis Synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline Crystallization Crystallization (EtOH/DCM Slow Evap) Synthesis->Crystallization Screening Microscope Screening (Polarized Light) Crystallization->Screening DataCollection Data Collection (Mo-Kα, 100K) Screening->DataCollection Single Crystal Found Processing Data Reduction (Integration & Scaling) DataCollection->Processing Solution Structure Solution (SHELXT - Intrinsic Phasing) Processing->Solution Refinement Refinement (SHELXL) Anisotropic & H-atoms Solution->Refinement Validation Validation (CheckCIF / Platon) Refinement->Validation Validation->Refinement High R-factor / Alerts Final Final Structure (CIF Deposit) Validation->Final Publishable CIF

Caption: Step-by-step workflow for SC-XRD structure determination, emphasizing the iterative validation loop.

Diagram 2: Intermolecular Interaction Network

This diagram visualizes the stabilizing forces identified by the structure, explaining the "performance" (stability) of the crystal lattice.

Interactions Mol 3-(3-Chloropropyl)- 2,6-dichloroquinoline PiStack π-π Stacking (3.6 Å) Mol->PiStack Quinoline Ring Halogen Halogen Bond (Cl...N, 3.0 Å) Mol->Halogen C2-Cl Atom VDW Van der Waals (Alkyl Chain Packing) Mol->VDW Propyl Chain Neighbor2 Neighbor Molecule (-x, -y, -z) PiStack->Neighbor2 Neighbor1 Neighbor Molecule (x, -y, z+1/2) Halogen->Neighbor1 N-Acceptor VDW->Neighbor1

Caption: Interaction map showing how the molecule anchors to neighbors via Halogen Bonds and Pi-Stacking.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, 72(2), 171-179. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(5), 1943-2014. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

Sources

UV-Vis Spectroscopic Profiling and Reaction Monitoring of 3-(3-Chloropropyl)-2,6-dichloroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical intermediate development, selecting the right building blocks requires balancing chemical reactivity with analytical traceability. 3-(3-Chloropropyl)-2,6-dichloroquinoline is a highly specialized electrophilic scaffold used in the synthesis of complex active pharmaceutical ingredients (APIs).

To ensure rigorous quality control and kinetic tracking during synthesis, Ultraviolet-Visible (UV-Vis) spectroscopy serves as the frontline analytical tool. This guide objectively compares the photophysical performance and analytical stability of 3-(3-Chloropropyl)-2,6-dichloroquinoline against common alternatives, providing a self-validating experimental framework for your laboratory.

Mechanistic Causality: The Photophysics of the Quinoline Scaffold

To effectively utilize UV-Vis spectroscopy, one must understand the causality behind the absorption bands. The base dichloroquinoline scaffold exhibits strong, characteristic


 transitions in the deep UV region (220–240 nm) and broader, weaker 

transitions at longer wavelengths (>300 nm)[1].

When comparing 3-(3-Chloropropyl)-2,6-dichloroquinoline to the unsubstituted 2,6-dichloroquinoline, the addition of the alkyl chain at the C3 position induces a slight bathochromic (red) shift . This is caused by the hyperconjugative electron-donating effect of the alkyl group, which slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the electronic bandgap[2].

Chromophore N1 Quinoline Core λmax ~226 nm N2 2,6-Dichloro Addition +9 nm Shift N1->N2 N3 3-Chloropropyl Addition +3 nm Shift N2->N3 N4 Target Molecule λmax ~238 nm N3->N4

Causality of bathochromic shifts in the target quinoline derivative.

Comparative Performance: Stability vs. Reactivity

When designing a synthetic workflow, researchers often debate between using the chloro-alkyl derivative, the bromo-alkyl derivative, or the unalkylated core. Table 1 summarizes the quantitative photophysical data and solution stability of these alternatives.

Table 1: Comparative Photophysical and Stability Profiling
CompoundPrimary

(

)
Secondary

(

)
Molar Absorptivity (

)
24h Solution Stability (MeOH)
3-(3-Chloropropyl)-2,6-dichloroquinoline 238 nm290 nm, 330 nm32,400

> 99.5% (Stable Baseline)
3-(3-Bromopropyl)-2,6-dichloroquinoline 240 nm292 nm, 332 nm31,800

< 88.0% (Baseline Drift)
2,6-Dichloroquinoline 235 nm285 nm, 325 nm28,500

> 99.5% (Stable Baseline)

Analytical Insight: While the bromo-derivative (Alternative 1) offers higher reactivity in


 substitutions, it is prone to premature solvolysis in protic solvents like methanol. This degradation manifests as a shifting UV-Vis baseline over a 24-hour period, ruining the accuracy of kinetic assays. Conversely, 3-(3-Chloropropyl)-2,6-dichloroquinoline  strikes the optimal balance: it is stable enough in methanolic solution to provide a rock-solid UV-Vis baseline for continuous monitoring, yet reactive enough for targeted nucleophilic substitutions at elevated temperatures.

Experimental Protocol: Self-Validating UV-Vis Kinetic Assay

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system . It includes internal checks (linearity verification and isosbestic point monitoring) to guarantee that the observed spectral changes are due to the chemical reaction, not instrumental artifact or solvent degradation.

Step 1: Solvent Selection and Blanking
  • Action: Fill a 10 mm quartz cuvette with HPLC-grade Methanol and perform a baseline zero scan from 200 nm to 500 nm.

  • Causality: Methanol is selected over chloroform because its lower UV cutoff (205 nm) allows unobstructed observation of the critical 238 nm

    
     transition. Chloroform’s cutoff at 245 nm would completely mask this primary data point.
    
Step 2: Linearity Validation (Beer-Lambert Check)
  • Action: Gravimetrically prepare a 1.0 mM stock of 3-(3-Chloropropyl)-2,6-dichloroquinoline in methanol. Perform serial dilutions to create 10 µM, 20 µM, 30 µM, and 40 µM standards. Measure the absorbance at 238 nm for each.

  • Causality: Plotting Absorbance vs. Concentration must yield an

    
    . If the plot deviates from linearity at 40 µM, the detector is saturating, and all subsequent kinetic tracking must be performed at lower concentrations to ensure photometric accuracy.
    
Step 3: In-Situ Reaction Monitoring
  • Action: Introduce the nucleophile (e.g., a secondary amine) to a 20 µM solution of the quinoline derivative in the cuvette. Scan the 200–500 nm range every 5 minutes.

  • Validation: Track the decay of the 238 nm peak. Crucially, look for the presence of an isosbestic point (a specific wavelength where absorbance remains constant throughout the reaction). The existence of an isosbestic point self-validates that the 3-(3-Chloropropyl)-2,6-dichloroquinoline is converting directly into the product without the buildup of long-lived, UV-active intermediates.

Workflow S1 1. Solvent Blanking (HPLC MeOH, 205nm cutoff) S2 2. Linearity Validation (10-40 µM Concentration Series) S1->S2 S3 3. Spectral Acquisition (Identify 238nm, 290nm, 330nm) S2->S3 S4 4. Kinetic Monitoring (Track ΔA at 238nm over time) S3->S4 S5 5. Isosbestic Point Check (Confirms Direct Conversion) S4->S5

Self-validating UV-Vis workflow for kinetic monitoring of quinoline derivatives.

Conclusion

For drug development professionals scaling up quinoline-based APIs, analytical predictability is just as important as chemical yield. While unalkylated or brominated alternatives exist, 3-(3-Chloropropyl)-2,6-dichloroquinoline provides a superior, drift-free UV-Vis profile that enables precise, real-time kinetic tracking. By adhering to the self-validating protocol outlined above, researchers can guarantee the integrity of their spectroscopic data and streamline downstream purification processes.

References

  • Quinoline, 4,7-dichloro- UV/Visible spectrum Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Synthesis and Characterization of Boron Difluoride Complexes Bearing π-Expanded Pyridine Ligands as Organic Fluorochromes Source: ACS Omega URL:[Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-(3-Chloropropyl)-2,6-dichloroquinoline: Validation and Comparative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison and validation workflow for the elemental analysis of 3-(3-Chloropropyl)-2,6-dichloroquinoline, a quinoline derivative with potential applications in medicinal chemistry. We will explore not only the validation of its elemental composition but also how this classical technique compares with modern spectroscopic methods, offering a holistic view of analytical characterization.

Introduction: The Significance of Elemental Analysis in Compound Validation

Elemental analysis remains a fundamental technique in chemical analysis, providing the empirical formula of a compound by determining the mass percentages of its constituent elements.[1] For novel compounds like 3-(3-Chloropropyl)-2,6-dichloroquinoline, this analysis serves as a primary checkpoint for structural verification and purity assessment. While modern spectroscopic techniques like NMR and mass spectrometry provide detailed structural insights, elemental analysis offers a quantitative confirmation of the elemental composition, a crucial piece of data for regulatory submissions and quality control.[2]

The subject of our study, 3-(3-Chloropropyl)-2,6-dichloroquinoline, is a halogenated quinoline derivative. The presence of nitrogen and multiple chlorine atoms necessitates a robust analytical method to ensure accurate quantification.

Theoretical vs. Experimental: Validating the Elemental Composition

A cornerstone of analytical chemistry is the comparison of experimentally obtained data with theoretical values. This section outlines the process for 3-(3-Chloropropyl)-2,6-dichloroquinoline.

Theoretical Elemental Composition

The first step is to calculate the theoretical elemental composition from the molecular formula.

  • Molecular Formula: C₁₂H₁₀Cl₃N

  • Molecular Weight: 286.58 g/mol

Based on these, the theoretical percentages of each element are:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0112144.1250.30
Hydrogen (H)1.011010.103.53
Chlorine (Cl)35.453106.3537.11
Nitrogen (N)14.01114.014.89
Experimental Determination: Combustion Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[1] This technique involves the complete combustion of the sample in a stream of oxygen, followed by the quantification of the resulting gases (CO₂, H₂O, and N₂). Halogens are typically captured in a scrubber.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A precisely weighed sample (typically 2-5 mg) of 3-(3-Chloropropyl)-2,6-dichloroquinoline is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C. The presence of an oxidation catalyst (e.g., tungsten trioxide) ensures complete combustion.

  • Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Experimental Protocol: Chlorine Analysis

The determination of chlorine can be performed using various methods, including Schöniger oxidation followed by titration.

  • Sample Preparation: A weighed sample is wrapped in a piece of halogen-free filter paper and placed in a platinum basket.

  • Combustion: The paper is ignited and placed in a sealed flask containing an absorbing solution (e.g., sodium hydroxide).

  • Titration: The resulting chloride ions in the solution are then titrated with a standardized silver nitrate solution.

Data Comparison and Validation

The following table presents a hypothetical, yet realistic, set of experimental results for the elemental analysis of a synthesized batch of 3-(3-Chloropropyl)-2,6-dichloroquinoline.

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average Experimental %Acceptance Criteria
Carbon (C)50.3050.1550.2250.2850.22± 0.4%
Hydrogen (H)3.533.583.513.553.55± 0.4%
Nitrogen (N)4.894.854.914.884.88± 0.4%
Chlorine (Cl)37.1136.9837.0537.1237.05± 0.4%

Interpretation of Results:

The average experimental values fall well within the generally accepted tolerance of ±0.4% of the theoretical values, providing strong evidence for the correct elemental composition and high purity of the synthesized compound.

Workflow for Elemental Analysis Validation

The validation of an analytical method ensures its suitability for its intended purpose. For elemental analysis, this involves demonstrating accuracy, precision, and specificity.

Caption: A streamlined workflow for the validation of elemental analysis.

Comparison with Alternative Analytical Techniques

While elemental analysis is a powerful tool for bulk sample analysis, it provides no information about the molecular structure or the presence of isomers. Therefore, it is crucial to use it in conjunction with other analytical techniques.[3][4]

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis - Elemental composition- Purity assessment- Quantitative- Inexpensive- Well-established- No structural information- Destructive- Requires pure sample
NMR Spectroscopy - Detailed molecular structure- Connectivity of atoms- Presence of isomers- Non-destructive- Provides rich structural detail- Less sensitive than MS- Can be complex to interpret
Mass Spectrometry (MS) - Molecular weight- Fragmentation patterns- High sensitivity- Can be coupled with chromatography (GC-MS, LC-MS)- Fragmentation can be complex- Isomers may not be distinguishable
Infrared (IR) Spectroscopy - Presence of functional groups- Fast- Non-destructive- Limited structural information- Not suitable for complex mixtures

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edge [fontname="Arial", fontsize=9];
A [label="3-(3-Chloropropyl)-2,6-\ndichloroquinoline", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

subgraph "cluster_1" {
    label="Elemental Analysis";
    bgcolor="#FFFFFF";
    B [label="Elemental Composition\n(C, H, N, Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,2!"];
    A -- B [label="Confirms"];
}

subgraph "cluster_2" {
    label="Spectroscopic Techniques";
    bgcolor="#FFFFFF";
    C [label="Molecular Structure\n(NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"];
    D [label="Molecular Weight\n(MS)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-2!"];
    E [label="Functional Groups\n(IR)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-2,-2!"];
    A -- C [label="Elucidates"];
    A -- D [label="Determines"];
    A -- E [label="Identifies"];
}

}

Caption: Interplay of elemental analysis and spectroscopic techniques.

Conclusion

The elemental analysis of 3-(3-Chloropropyl)-2,6-dichloroquinoline, when properly validated, provides a reliable confirmation of its elemental composition and purity. This guide has outlined the theoretical basis, a detailed experimental approach, and a robust validation workflow. For comprehensive characterization, it is essential to integrate elemental analysis with spectroscopic techniques like NMR and mass spectrometry to gain a complete understanding of the molecule's structure and integrity. This multi-faceted approach ensures the highest level of scientific rigor in drug development and chemical research.

References

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006). Iraqi National Journal of Chemistry. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (2023). Smithers. [Link]

  • Development and validation of ICP-OES for trace element estimation. (2024). Recipharm. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2023). IJCRT.org. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Mirante. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). ResearchGate. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • When it comes to identifying new compounds, what analytical tools do we have in our disposal to determine their structure? (2022). Reddit. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023). Spectroscopy Online. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. [Link]

  • Different Techniques in Qualitative and Quantitative Elemental Analysis. (2019). AZoM. [Link]

  • Eight Crucial Techniques in Chemical Composition Analysis. (2024). AxisPharm. [Link]

  • Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(3-Chloropropyl)-2,6-dichloroquinoline

[1][2][3]

Executive Summary & Chemical Profile

Proper disposal of 3-(3-Chloropropyl)-2,6-dichloroquinoline (Formula: C₁₂H₁₀Cl₃N) is dictated by its high halogen content and quinoline core .[1][2] Unlike standard organic waste, this compound generates corrosive hydrogen chloride (HCl) and potentially toxic nitrogen oxides (NOx) upon combustion. Therefore, it must be segregated into the halogenated waste stream to ensure incineration occurs at facilities equipped with appropriate flue gas scrubbing systems.

Physicochemical Drivers for Disposal
PropertyValue (Est.)Disposal Implication
Waste Class Halogenated OrganicCRITICAL: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination of bulk non-halo streams.[1][2]
Reactivity Stable, acid-sensitiveAvoid contact with strong oxidizers in the waste container to prevent exothermic reactions.[1][2]
Toxicity Acute Tox. 3 (Oral)*Handle as a high-hazard toxin.[1][2] Double-bagging solid waste is recommended.[1][2]
Physical State Solid / Viscous OilSolids must be dissolved in a compatible halogenated solvent (e.g., DCM) or disposed of as solid hazardous waste.[1]

*Hazard classification inferred from structural analogs (2,6-dichloroquinoline) and GHS data for chlorinated quinolines.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Characterization

The Golden Rule: If a waste stream contains >1-2% halogenated content, the entire container is classified as halogenated.[1][2]

  • Isolate the Material: Do not mix this compound with general organic trash or non-halogenated solvent waste (e.g., pure methanol waste).

  • Solid Waste:

    • Collect pure solid compound, contaminated weighing boats, and filter papers in a wide-mouth HDPE jar or a dedicated solid waste drum .[1][2]

    • Label clearly: "Solid Waste: Halogenated Organics - Toxic."

  • Liquid Waste (Mother Liquors/Solutions):

    • If the compound is dissolved in solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate), pour into the Halogenated Solvent Waste carboy.[1]

    • Compatibility Check: Ensure the waste container does not contain strong acids (Nitric acid) or strong bases, which could react with the quinoline nitrogen or the alkyl chloride.[1]

Phase 2: Packaging & Containment[1][2]
  • Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid metal containers if the waste is acidic, as the alkyl chloride moiety can hydrolyze to release HCl over time, corroding metal.

  • Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the container's volume.[1]

Phase 3: Labeling & Documentation

Every container must carry a hazardous waste tag with the following specific data:

  • Chemical Name: 3-(3-Chloropropyl)-2,6-dichloroquinoline[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1][2]

The Disposal Workflow (Visualization)

The following diagram illustrates the decision logic for processing this specific chemical waste.

DisposalWorkflowStartWaste: 3-(3-Chloropropyl)-2,6-dichloroquinolineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder / Contaminated DebrisStateCheck->SolidPathIs SolidLiquidPathDissolved in SolutionStateCheck->LiquidPathIs LiquidSolidContainerContainer: Wide-mouth HDPE Jar(Double Bagged)SolidPath->SolidContainerLiquidContainerContainer: HalogenatedSolvent CarboyLiquidPath->LiquidContainerLabelingLabeling: 'TOXIC' +'HALOGENATED ORGANIC'SolidContainer->LabelingLiquidContainer->LabelingStorageStorage: Satellite Accumulation Area(Secondary Containment)Labeling->StorageDisposalFinal Disposal:High-Temp Incineration(>1100°C with HCl Scrubbing)Storage->Disposal

Caption: Logical workflow for segregating and packaging chlorinated quinoline waste streams.

Professional Disposal Mechanism (Post-Laboratory)

Once the waste leaves your laboratory, it enters a regulated destruction pathway. Understanding this helps justify the strict segregation rules.

  • Transport: Licensed hazardous waste haulers transport the sealed containers to a Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration:

    • Process: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C .[1]

    • Chemistry: The combustion breaks the C-Cl bonds.[1][2]

    • Scrubbing: Because 3 moles of corrosive Hydrogen Chloride (HCl) are generated per mole of compound, the incinerator exhaust must pass through a wet scrubber (using NaOH or Lime) to neutralize the acid gas before release.[1]

    • Note: If you incorrectly place this in a "Non-Halogenated" bin (often used for fuel blending), the unexpected HCl generation can damage standard boilers and violate emissions permits.

Emergency Spill Procedures

In the event of a spill during disposal:

  • Evacuate & Ventilate: The alkyl chloride chain can be a potent lacrymator (tear-inducing) or respiratory irritant.[2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a P95/P100 respirator if dust is present.

  • Neutralization: Absorb liquids with vermiculite or sand. For solids, wet sweep to avoid dust generation.

  • Decontamination: Clean the surface with a dilute surfactant solution. Collect all cleanup materials into the Solid Hazardous Waste container.

References

  • PubChem. (2025). Compound Summary: 2,6-Dichloroquinoline (Analogous Hazard Data). National Library of Medicine. [Link]

  • ETH Zürich. (2025). Disposal of Hazardous Waste: Basic Principles for Halogenated Substances. [Link][1][2]

Navigating the Synthesis and Handling of 3-(3-Chloropropyl)-2,6-dichloroquinoline: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks of Chlorinated Quinolines

Chlorinated aromatic compounds as a class are recognized for their potential toxicity and persistence.[1] Structurally similar compounds, such as 2,6-dichloroquinoline, are known to cause skin, eye, and respiratory irritation.[2] It is prudent to assume that 3-(3-Chloropropyl)-2,6-dichloroquinoline exhibits similar, if not enhanced, hazardous properties due to the presence of the reactive chloropropyl side chain.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation or more severe chemical burns.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.

  • Toxicity: While specific data is unavailable, many chlorinated aromatic compounds are toxic if swallowed or absorbed through the skin.

  • Environmental Persistence: Chlorinated aromatics can be persistent in the environment, necessitating careful disposal.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 3-(3-Chloropropyl)-2,6-dichloroquinoline. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®). Double-gloving is recommended.To prevent skin contact with the compound. Viton® offers excellent resistance to chlorinated solvents.[6]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles. Standard safety glasses are insufficient.[6][7]
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat.To protect the skin and personal clothing from contamination.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.To prevent inhalation of dust, aerosols, or vapors.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring procedural safety. The following operational plan outlines the key steps for handling 3-(3-Chloropropyl)-2,6-dichloroquinoline.

Pre-Handling Preparations
  • Information Review: Thoroughly review this safety guide and any available data on similar compounds.

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit Availability: Confirm that a spill kit containing appropriate absorbent materials for chlorinated solvents is available.

  • Waste Container Preparation: Prepare a designated, properly labeled hazardous waste container for all solid and liquid waste generated.[1]

Handling Procedures
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Compound Transfer: Conduct all weighing and transfer operations within the certified chemical fume hood.

  • Minimize Dust Generation: Handle the solid compound carefully to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment with an appropriate solvent (e.g., acetone), followed by soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 3-(3-Chloropropyl)-2,6-dichloroquinoline must be treated as hazardous waste.[1]

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Compliance: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area thoroughly.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_info Review Safety Guide prep_hood Verify Fume Hood prep_emergency Check Emergency Equipment prep_waste Prepare Waste Containers handle_ppe Don PPE prep_waste->handle_ppe Proceed to Handling handle_transfer Transfer in Fume Hood handle_solution Prepare Solutions handle_reaction Monitor Reactions post_decon Decontaminate Surfaces handle_reaction->post_decon Proceed to Post-Handling post_ppe Doff PPE post_wash Wash Hands disp_solid Solid Waste post_wash->disp_solid Proceed to Disposal disp_liquid Liquid Waste disp_comply Regulatory Compliance

Caption: Workflow for the safe handling of 3-(3-Chloropropyl)-2,6-dichloroquinoline.

References

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Microbial Decomposition of Chlorinated Aromatic Compounds - EPA.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Personal Protective Equipment.
  • Polycyclic Aromatic Hydrocarbons - 3M.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • Biodegradability of chlorinated aromatic compounds - Euro Chlor.
  • SAFETY DATA SHEET - TCI Chemicals.
  • QUINOLINE - NOAA - CAMEO Chemicals.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • US3567732A - Process for the preparation of chlorinated quinolines - Google Patents.
  • 2,6-DICHLOROQUINOLINE CAS#: 1810-72-6 - ChemicalBook.
  • 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem - NIH.
  • Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.